molecular formula C20H37N3O13 B549156 Hygromycin B CAS No. 31282-04-9

Hygromycin B

Número de catálogo: B549156
Número CAS: 31282-04-9
Peso molecular: 527.5 g/mol
Clave InChI: GRRNUXAQVGOGFE-HUCHGKBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amorphous solid or tan powder. (NTP, 1992)
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus which kills bacteria, fungi and higher eukaryotic cells by inhibiting protein synthesis.
Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.

Propiedades

IUPAC Name

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

GRRNUXAQVGOGFE-HUCHGKBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C20H37N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HYGROMYCIN B
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DSSTOX Substance ID

DTXSID7041045
Record name Hygromycin B
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Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Amorphous solid or tan powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HYGROMYCIN B
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Solubility

Freely soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

31282-04-9
Record name HYGROMYCIN B
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Melting Point

320 to 356 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hygromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus with potent activity against a broad spectrum of cell types, including bacteria, fungi, and higher eukaryotes. Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool for molecular biology research, particularly as a selection agent for cells expressing the hygromycin resistance gene (hph). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with the ribosome, its impact on translational processes, and the cellular stress responses it elicits. This document is intended to serve as a resource for researchers utilizing this compound in their experimental workflows and for professionals in drug development exploring aminoglycoside antibiotics.

Core Mechanism: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Its action is multifaceted, primarily interfering with the elongation stage of translation.

Binding to the Ribosomal Subunit

This compound binds to the small ribosomal subunit. In prokaryotes, this is the 30S subunit, and in eukaryotes, it is the 40S subunit.[1][2] Crystallographic studies of the E. coli 70S ribosome in complex with this compound have revealed that it binds to a single site within helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] This binding site is strategically located near the decoding center, where the interaction between the mRNA codon and the tRNA anticodon occurs.[1] The unique structure of this compound, featuring a fourth, five-membered ring, allows it to span a significant distance on the small subunit, interacting with regions near the A (aminoacyl), P (peptidyl), and E (exit) sites.[3][4]

Interference with Ribosomal Translocation

The principal mechanism of this compound-mediated inhibition of protein synthesis is the potent blockage of ribosomal translocation.[1][2][5] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next tRNA to enter the A-site. This compound's binding to h44 induces a conformational change in the ribosome that is distinct from that caused by other aminoglycosides.[1] This conformational change is thought to physically impede the movement of the mRNA and tRNAs through the ribosome.[1][2] Specifically, it has been shown to flip a key 16S rRNA nucleotide (A1493) between the A and P sites, creating a steric block.[2] This inhibition of translocation is a key differentiator from many other aminoglycosides that primarily cause misreading. While this compound does have a subtle effect on decoding fidelity, its primary inhibitory action is the halting of the elongation cycle.[1][6]

Stabilization of Peptidyl-tRNA at the A-Site

In eukaryotes, this compound has been shown to stabilize the binding of peptidyl-tRNA to the ribosomal acceptor (A) site.[5][6] This increased stability of the peptidyl-tRNA in the A-site further contributes to the inhibition of translocation, as the ribosome is unable to move the tRNA to the P-site.

Inhibition of a Ribosomal ATPase

In E. coli, this compound has been found to selectively inhibit the activity of a ribosomal ATPase known as RbbA.[2] RbbA is associated with the 30S subunit and is thought to play a role in protein synthesis. This compound can inhibit 75-80% of RbbA's ATPase activity, which may contribute to its overall inhibitory effect on translation.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

ParameterOrganism/SystemValueReference(s)
IC50 (Protein Synthesis Inhibition) Escherichia coli10 µM[2]
Escherichia coli16 µg/ml[3]
IC50 (Ribosomal Subunit Formation) Escherichia coli (30S subunit)65 µg/ml[3][4]
IC50 (ATPase Activity Inhibition) Escherichia coli (RbbA)20 µM[2]
Yeast Cell Growth Inhibition Saccharomyces cerevisiae0.38 mM[5][6]

Cellular Stress Responses to this compound

The inhibition of protein synthesis by this compound induces a variety of cellular stress responses as the cell attempts to cope with the disruption of proteostasis.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to translational stress triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis. While direct studies on this compound's activation of all UPR branches are limited, the general mechanism of protein synthesis inhibition suggests the involvement of the following pathways:

  • PERK Pathway: The PKR-like endoplasmic reticulum kinase (PERK) is activated upon ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor. Upon activation, its endoribonuclease activity splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The cleaved ATF6 fragment acts as a transcription factor to induce the expression of ER chaperones.

Amino Acid Starvation Response (GCN2 Pathway)

The stalling of ribosomes due to this compound can mimic a state of amino acid starvation. This can lead to the activation of the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNAs that accumulate due to stalled translation can bind to and activate GCN2. Activated GCN2 then phosphorylates eIF2α, converging on the same downstream pathway as PERK, leading to the upregulation of ATF4 and the expression of genes involved in amino acid biosynthesis and transport.

Mandatory Visualizations

Signaling Pathway Diagrams

HygromycinB_Mechanism cluster_ribosome Ribosome This compound This compound Ribosome Ribosome This compound->Ribosome Binds to small subunit (30S/40S) Translocation Translocation of tRNA & mRNA This compound->Translocation Inhibits Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits UPR_Activation cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway This compound This compound Protein Synthesis Inhibition Protein Synthesis Inhibition This compound->Protein Synthesis Inhibition Unfolded Protein Accumulation (ER Stress) Unfolded Protein Accumulation (ER Stress) Protein Synthesis Inhibition->Unfolded Protein Accumulation (ER Stress) PERK PERK Unfolded Protein Accumulation (ER Stress)->PERK IRE1 IRE1 Unfolded Protein Accumulation (ER Stress)->IRE1 ATF6 ATF6 Unfolded Protein Accumulation (ER Stress)->ATF6 p-eIF2α p-eIF2α PERK->p-eIF2α Phosphorylates ATF4 ATF4 p-eIF2α->ATF4 Translational Upregulation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Transcriptional Activation XBP1 mRNA XBP1 mRNA IRE1->XBP1 mRNA Splices XBP1s XBP1s XBP1 mRNA->XBP1s ERAD & Chaperone Genes ERAD & Chaperone Genes XBP1s->ERAD & Chaperone Genes Transcriptional Activation Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 Cleavage in Golgi ER Chaperone Genes ER Chaperone Genes Cleaved ATF6->ER Chaperone Genes Transcriptional Activation GCN2_Pathway This compound This compound Ribosome Stalling Ribosome Stalling This compound->Ribosome Stalling Uncharged tRNA Accumulation Uncharged tRNA Accumulation Ribosome Stalling->Uncharged tRNA Accumulation GCN2 GCN2 Uncharged tRNA Accumulation->GCN2 Activates p-eIF2α p-eIF2α GCN2->p-eIF2α Phosphorylates ATF4 ATF4 p-eIF2α->ATF4 Translational Upregulation Amino Acid Synthesis & Transport Genes Amino Acid Synthesis & Transport Genes ATF4->Amino Acid Synthesis & Transport Genes Transcriptional Activation Ribosome_Profiling_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvest Cells & Lyse Harvest Cells & Lyse This compound Treatment->Harvest Cells & Lyse Nuclease Digestion\n(to degrade unprotected mRNA) Nuclease Digestion (to degrade unprotected mRNA) Harvest Cells & Lyse->Nuclease Digestion\n(to degrade unprotected mRNA) Isolate Ribosome-Protected\nFragments (RPFs) Isolate Ribosome-Protected Fragments (RPFs) Nuclease Digestion\n(to degrade unprotected mRNA)->Isolate Ribosome-Protected\nFragments (RPFs) Purify RPFs Purify RPFs Isolate Ribosome-Protected\nFragments (RPFs)->Purify RPFs Library Preparation\n(ligation of adapters) Library Preparation (ligation of adapters) Purify RPFs->Library Preparation\n(ligation of adapters) Reverse Transcription\n& PCR Amplification Reverse Transcription & PCR Amplification Library Preparation\n(ligation of adapters)->Reverse Transcription\n& PCR Amplification Deep Sequencing Deep Sequencing Reverse Transcription\n& PCR Amplification->Deep Sequencing Data Analysis\n(map reads to transcriptome) Data Analysis (map reads to transcriptome) Deep Sequencing->Data Analysis\n(map reads to transcriptome)

References

An In-Depth Technical Guide to the Mechanism of Action of Hygromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus with potent activity against a broad spectrum of cell types, including bacteria, fungi, and higher eukaryotes. Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool for molecular biology research, particularly as a selection agent for cells expressing the hygromycin resistance gene (hph). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with the ribosome, its impact on translational processes, and the cellular stress responses it elicits. This document is intended to serve as a resource for researchers utilizing this compound in their experimental workflows and for professionals in drug development exploring aminoglycoside antibiotics.

Core Mechanism: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Its action is multifaceted, primarily interfering with the elongation stage of translation.

Binding to the Ribosomal Subunit

This compound binds to the small ribosomal subunit. In prokaryotes, this is the 30S subunit, and in eukaryotes, it is the 40S subunit.[1][2] Crystallographic studies of the E. coli 70S ribosome in complex with this compound have revealed that it binds to a single site within helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] This binding site is strategically located near the decoding center, where the interaction between the mRNA codon and the tRNA anticodon occurs.[1] The unique structure of this compound, featuring a fourth, five-membered ring, allows it to span a significant distance on the small subunit, interacting with regions near the A (aminoacyl), P (peptidyl), and E (exit) sites.[3][4]

Interference with Ribosomal Translocation

The principal mechanism of this compound-mediated inhibition of protein synthesis is the potent blockage of ribosomal translocation.[1][2][5] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next tRNA to enter the A-site. This compound's binding to h44 induces a conformational change in the ribosome that is distinct from that caused by other aminoglycosides.[1] This conformational change is thought to physically impede the movement of the mRNA and tRNAs through the ribosome.[1][2] Specifically, it has been shown to flip a key 16S rRNA nucleotide (A1493) between the A and P sites, creating a steric block.[2] This inhibition of translocation is a key differentiator from many other aminoglycosides that primarily cause misreading. While this compound does have a subtle effect on decoding fidelity, its primary inhibitory action is the halting of the elongation cycle.[1][6]

Stabilization of Peptidyl-tRNA at the A-Site

In eukaryotes, this compound has been shown to stabilize the binding of peptidyl-tRNA to the ribosomal acceptor (A) site.[5][6] This increased stability of the peptidyl-tRNA in the A-site further contributes to the inhibition of translocation, as the ribosome is unable to move the tRNA to the P-site.

Inhibition of a Ribosomal ATPase

In E. coli, this compound has been found to selectively inhibit the activity of a ribosomal ATPase known as RbbA.[2] RbbA is associated with the 30S subunit and is thought to play a role in protein synthesis. This compound can inhibit 75-80% of RbbA's ATPase activity, which may contribute to its overall inhibitory effect on translation.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

ParameterOrganism/SystemValueReference(s)
IC50 (Protein Synthesis Inhibition) Escherichia coli10 µM[2]
Escherichia coli16 µg/ml[3]
IC50 (Ribosomal Subunit Formation) Escherichia coli (30S subunit)65 µg/ml[3][4]
IC50 (ATPase Activity Inhibition) Escherichia coli (RbbA)20 µM[2]
Yeast Cell Growth Inhibition Saccharomyces cerevisiae0.38 mM[5][6]

Cellular Stress Responses to this compound

The inhibition of protein synthesis by this compound induces a variety of cellular stress responses as the cell attempts to cope with the disruption of proteostasis.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to translational stress triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis. While direct studies on this compound's activation of all UPR branches are limited, the general mechanism of protein synthesis inhibition suggests the involvement of the following pathways:

  • PERK Pathway: The PKR-like endoplasmic reticulum kinase (PERK) is activated upon ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor. Upon activation, its endoribonuclease activity splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The cleaved ATF6 fragment acts as a transcription factor to induce the expression of ER chaperones.

Amino Acid Starvation Response (GCN2 Pathway)

The stalling of ribosomes due to this compound can mimic a state of amino acid starvation. This can lead to the activation of the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNAs that accumulate due to stalled translation can bind to and activate GCN2. Activated GCN2 then phosphorylates eIF2α, converging on the same downstream pathway as PERK, leading to the upregulation of ATF4 and the expression of genes involved in amino acid biosynthesis and transport.

Mandatory Visualizations

Signaling Pathway Diagrams

HygromycinB_Mechanism cluster_ribosome Ribosome This compound This compound Ribosome Ribosome This compound->Ribosome Binds to small subunit (30S/40S) Translocation Translocation of tRNA & mRNA This compound->Translocation Inhibits Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits UPR_Activation cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway This compound This compound Protein Synthesis Inhibition Protein Synthesis Inhibition This compound->Protein Synthesis Inhibition Unfolded Protein Accumulation (ER Stress) Unfolded Protein Accumulation (ER Stress) Protein Synthesis Inhibition->Unfolded Protein Accumulation (ER Stress) PERK PERK Unfolded Protein Accumulation (ER Stress)->PERK IRE1 IRE1 Unfolded Protein Accumulation (ER Stress)->IRE1 ATF6 ATF6 Unfolded Protein Accumulation (ER Stress)->ATF6 p-eIF2α p-eIF2α PERK->p-eIF2α Phosphorylates ATF4 ATF4 p-eIF2α->ATF4 Translational Upregulation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Transcriptional Activation XBP1 mRNA XBP1 mRNA IRE1->XBP1 mRNA Splices XBP1s XBP1s XBP1 mRNA->XBP1s ERAD & Chaperone Genes ERAD & Chaperone Genes XBP1s->ERAD & Chaperone Genes Transcriptional Activation Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 Cleavage in Golgi ER Chaperone Genes ER Chaperone Genes Cleaved ATF6->ER Chaperone Genes Transcriptional Activation GCN2_Pathway This compound This compound Ribosome Stalling Ribosome Stalling This compound->Ribosome Stalling Uncharged tRNA Accumulation Uncharged tRNA Accumulation Ribosome Stalling->Uncharged tRNA Accumulation GCN2 GCN2 Uncharged tRNA Accumulation->GCN2 Activates p-eIF2α p-eIF2α GCN2->p-eIF2α Phosphorylates ATF4 ATF4 p-eIF2α->ATF4 Translational Upregulation Amino Acid Synthesis & Transport Genes Amino Acid Synthesis & Transport Genes ATF4->Amino Acid Synthesis & Transport Genes Transcriptional Activation Ribosome_Profiling_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvest Cells & Lyse Harvest Cells & Lyse This compound Treatment->Harvest Cells & Lyse Nuclease Digestion\n(to degrade unprotected mRNA) Nuclease Digestion (to degrade unprotected mRNA) Harvest Cells & Lyse->Nuclease Digestion\n(to degrade unprotected mRNA) Isolate Ribosome-Protected\nFragments (RPFs) Isolate Ribosome-Protected Fragments (RPFs) Nuclease Digestion\n(to degrade unprotected mRNA)->Isolate Ribosome-Protected\nFragments (RPFs) Purify RPFs Purify RPFs Isolate Ribosome-Protected\nFragments (RPFs)->Purify RPFs Library Preparation\n(ligation of adapters) Library Preparation (ligation of adapters) Purify RPFs->Library Preparation\n(ligation of adapters) Reverse Transcription\n& PCR Amplification Reverse Transcription & PCR Amplification Library Preparation\n(ligation of adapters)->Reverse Transcription\n& PCR Amplification Deep Sequencing Deep Sequencing Reverse Transcription\n& PCR Amplification->Deep Sequencing Data Analysis\n(map reads to transcriptome) Data Analysis (map reads to transcriptome) Deep Sequencing->Data Analysis\n(map reads to transcriptome)

References

Hygromycin B: A Technical Guide to its Discovery, Mechanism, and Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has played a pivotal role in the advancement of molecular biology and genetic engineering. Initially identified for its anthelmintic properties, its potent inhibitory effect on protein synthesis in a wide range of organisms—from bacteria to mammalian cells—led to its adoption as a powerful selective agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, its mechanism of action, and detailed protocols for its application in research, with a focus on quantitative data and experimental workflows.

Discovery and Historical Significance

This compound was first isolated in the 1950s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] Its initial applications were in veterinary medicine as an anthelmintic agent in swine and poultry feed to control parasitic worms.[1] The true significance of this compound in the realm of scientific research was not fully realized until the discovery of the this compound phosphotransferase (hph) gene in the early 1980s.[1] This gene confers resistance to the antibiotic, and its discovery transformed this compound into a widely used selectable marker for the isolation and maintenance of genetically modified prokaryotic and eukaryotic cells. This development was a significant milestone, providing researchers with a robust tool to ensure the successful integration and expression of foreign genes in a variety of organisms.

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It is a member of the aminoglycoside class of antibiotics, which are known to target ribosomal function. The primary mechanism of action of this compound is its binding to the 30S ribosomal subunit in prokaryotes and the 40S ribosomal subunit in eukaryotes. This binding event has two main consequences:

  • Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. It effectively locks the peptidyl-tRNA in the A-site of the ribosome, preventing its movement to the P-site.

  • Induction of mRNA Misreading: By distorting the ribosomal A-site, this compound reduces the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

The combination of these effects leads to the production of truncated and non-functional proteins, ultimately resulting in cell death.

dot

HygromycinB_Mechanism cluster_ribosome Ribosome A_Site A-Site P_Site P-Site A_Site->P_Site Translocation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis A_Site->Protein_Synthesis_Inhibition E_Site E-Site P_Site->E_Site Translocation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_Site Enters A-site Hygromycin_B This compound Hygromycin_B->A_Site Binds to ribosomal A-site Hygromycin_B->A_Site Inhibits translocation Elongation_Factors Elongation Factors Elongation_Factors->A_Site Facilitates translocation

Caption: Mechanism of this compound-mediated inhibition of protein synthesis.

The resistance to this compound is conferred by the this compound phosphotransferase (hph) gene. This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.

dot

HygromycinB_Resistance Hygromycin_B This compound HPT_Enzyme This compound Phosphotransferase (HPT) Hygromycin_B->HPT_Enzyme Substrate Ribosome Ribosome Hygromycin_B->Ribosome Inhibits protein synthesis hph_Gene hph Gene hph_Gene->HPT_Enzyme Transcription & Translation Phosphorylated_Hygromycin_B Phosphorylated This compound (Inactive) HPT_Enzyme->Phosphorylated_Hygromycin_B Phosphorylation ATP ATP ATP->HPT_Enzyme Co-substrate Phosphorylated_Hygromycin_B->Ribosome No binding

Caption: Mechanism of this compound resistance conferred by the hph gene.

Quantitative Data: Efficacy of this compound

The effective concentration of this compound varies significantly depending on the target organism and cell type. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a range of organisms and cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Organism/Cell LineStrainMIC (µg/mL)Reference
Escherichia coli-150
Saccharomyces cerevisiae-200[2]
Pichia pastoris-200-1000[3][4]
Lactobacillus acidophilus->100 (resistant)
Mycobacterium smegmatismc²15510-20[5]

Table 2: 50% Inhibitory Concentration (IC50) of this compound in Mammalian Cell Lines

Cell LineCell TypeIC50 (µg/mL)Reference
HeLaHuman Cervical Cancer~200-500[6]
CHO (Chinese Hamster Ovary)Hamster Ovary~200[6]
HEK293Human Embryonic KidneyVaries[7]
3T3Mouse Embryo FibroblastVaries[8]
BHK-21Baby Hamster KidneyVaries[8]

Experimental Protocols

Determination of Optimal this compound Concentration: The Kill Curve Assay

A critical step before using this compound for selection is to determine the minimum concentration required to kill non-transfected cells. This is achieved by performing a "kill curve" or dose-response assay.

Objective: To determine the lowest concentration of this compound that effectively kills the parental (non-transfected) cell line within a desired timeframe (typically 7-14 days).

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mg/mL)

  • 24-well or 96-well cell culture plates

  • Trypan blue solution or a viability assay kit (e.g., MTT, XTT)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Plate the parental cells at a low density (e.g., 20-25% confluency) in a 24-well or 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

  • Incubation and Observation:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

    • Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

    • Replace the selective medium every 2-3 days.

  • Viability Assessment:

    • After 7-14 days, determine the percentage of viable cells in each well. This can be done by:

      • Trypan Blue Exclusion: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

      • Viability Assays: Use a metabolic assay such as MTT or XTT to quantify cell viability.

  • Data Analysis:

    • Plot the percentage of viable cells against the this compound concentration.

    • The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.

dot

Kill_Curve_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Analysis Seed_Cells Seed parental cells in multi-well plate Overnight_Incubation Incubate overnight Seed_Cells->Overnight_Incubation Prepare_Dilutions Prepare this compound dilutions Overnight_Incubation->Prepare_Dilutions Add_Hygromycin Add this compound to cells Prepare_Dilutions->Add_Hygromycin Incubate_Cells Incubate for 7-14 days Add_Hygromycin->Incubate_Cells Refresh_Medium Refresh selective medium every 2-3 days Incubate_Cells->Refresh_Medium Periodically Assess_Viability Assess cell viability (e.g., Trypan Blue, MTT) Incubate_Cells->Assess_Viability Refresh_Medium->Incubate_Cells Plot_Data Plot viability vs. concentration Assess_Viability->Plot_Data Determine_MIC Determine optimal selection concentration Plot_Data->Determine_MIC

Caption: Workflow for a kill curve assay to determine optimal this compound concentration.

General Protocol for Cloning the this compound Resistance (hph) Gene

The hph gene is a valuable selectable marker that can be cloned into an expression vector to confer this compound resistance to a target organism.

Objective: To clone the hph gene into a suitable expression vector.

Materials:

  • DNA source for the hph gene (e.g., a plasmid containing the gene)

  • Expression vector with a multiple cloning site (MCS)

  • Restriction enzymes

  • T4 DNA ligase and ligase buffer

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic for vector selection

  • PCR reagents (if amplifying the gene)

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • Gene Amplification (if necessary):

    • Design PCR primers with appropriate restriction sites at the 5' ends to facilitate cloning into the expression vector's MCS.

    • Perform PCR to amplify the hph gene from the source DNA.

    • Run the PCR product on an agarose (B213101) gel to confirm the correct size.

    • Purify the PCR product.

  • Restriction Digest:

    • Digest both the purified hph gene (or the plasmid containing it) and the expression vector with the chosen restriction enzymes.

    • Heat-inactivate the enzymes or purify the digested DNA fragments.

  • Ligation:

    • Set up a ligation reaction with the digested hph gene fragment, the linearized expression vector, T4 DNA ligase, and ligase buffer.

    • Incubate at the appropriate temperature and time for ligation.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the antibiotic for which the vector carries a resistance gene (e.g., ampicillin).

    • Incubate overnight at 37°C.

  • Screening and Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate plasmid DNA from the cultures (miniprep).

    • Verify the presence and correct orientation of the hph insert by:

      • Restriction Digest Analysis: Digest the recombinant plasmid with the same or different restriction enzymes to confirm the expected fragment sizes.

      • PCR Screening: Use primers specific to the hph gene or a combination of a vector primer and a gene-specific primer.

      • DNA Sequencing: Sequence the insert to confirm its identity and integrity.

dot

Cloning_Workflow cluster_prep Preparation cluster_ligation Ligation cluster_transformation Transformation cluster_verification Verification Amplify_Gene Amplify hph gene (PCR) Digest_Gene Digest hph gene and expression vector Amplify_Gene->Digest_Gene Ligate Ligate hph gene into vector Digest_Gene->Ligate Transform Transform into competent E. coli Ligate->Transform Plate Plate on selective LB agar Transform->Plate Screen_Colonies Screen colonies (Miniprep) Plate->Screen_Colonies Verify_Insert Verify insert by restriction digest/PCR/sequencing Screen_Colonies->Verify_Insert

Caption: General workflow for cloning the this compound resistance (hph) gene.

Conclusion

This compound has evolved from a veterinary anthelmintic to an indispensable tool in molecular biology and biotechnology. Its well-characterized mechanism of action and the availability of a robust resistance gene have solidified its position as a primary selectable marker for genetic modification in a vast array of organisms. This technical guide provides a comprehensive overview of the key aspects of this compound, from its historical context to practical experimental protocols. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their scientific endeavors.

References

Hygromycin B: A Technical Guide to its Discovery, Mechanism, and Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has played a pivotal role in the advancement of molecular biology and genetic engineering. Initially identified for its anthelmintic properties, its potent inhibitory effect on protein synthesis in a wide range of organisms—from bacteria to mammalian cells—led to its adoption as a powerful selective agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, its mechanism of action, and detailed protocols for its application in research, with a focus on quantitative data and experimental workflows.

Discovery and Historical Significance

This compound was first isolated in the 1950s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] Its initial applications were in veterinary medicine as an anthelmintic agent in swine and poultry feed to control parasitic worms.[1] The true significance of this compound in the realm of scientific research was not fully realized until the discovery of the this compound phosphotransferase (hph) gene in the early 1980s.[1] This gene confers resistance to the antibiotic, and its discovery transformed this compound into a widely used selectable marker for the isolation and maintenance of genetically modified prokaryotic and eukaryotic cells. This development was a significant milestone, providing researchers with a robust tool to ensure the successful integration and expression of foreign genes in a variety of organisms.

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It is a member of the aminoglycoside class of antibiotics, which are known to target ribosomal function. The primary mechanism of action of this compound is its binding to the 30S ribosomal subunit in prokaryotes and the 40S ribosomal subunit in eukaryotes. This binding event has two main consequences:

  • Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. It effectively locks the peptidyl-tRNA in the A-site of the ribosome, preventing its movement to the P-site.

  • Induction of mRNA Misreading: By distorting the ribosomal A-site, this compound reduces the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

The combination of these effects leads to the production of truncated and non-functional proteins, ultimately resulting in cell death.

dot

HygromycinB_Mechanism cluster_ribosome Ribosome A_Site A-Site P_Site P-Site A_Site->P_Site Translocation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis A_Site->Protein_Synthesis_Inhibition E_Site E-Site P_Site->E_Site Translocation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_Site Enters A-site Hygromycin_B This compound Hygromycin_B->A_Site Binds to ribosomal A-site Hygromycin_B->A_Site Inhibits translocation Elongation_Factors Elongation Factors Elongation_Factors->A_Site Facilitates translocation

Caption: Mechanism of this compound-mediated inhibition of protein synthesis.

The resistance to this compound is conferred by the this compound phosphotransferase (hph) gene. This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.

dot

HygromycinB_Resistance Hygromycin_B This compound HPT_Enzyme This compound Phosphotransferase (HPT) Hygromycin_B->HPT_Enzyme Substrate Ribosome Ribosome Hygromycin_B->Ribosome Inhibits protein synthesis hph_Gene hph Gene hph_Gene->HPT_Enzyme Transcription & Translation Phosphorylated_Hygromycin_B Phosphorylated This compound (Inactive) HPT_Enzyme->Phosphorylated_Hygromycin_B Phosphorylation ATP ATP ATP->HPT_Enzyme Co-substrate Phosphorylated_Hygromycin_B->Ribosome No binding

Caption: Mechanism of this compound resistance conferred by the hph gene.

Quantitative Data: Efficacy of this compound

The effective concentration of this compound varies significantly depending on the target organism and cell type. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a range of organisms and cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Organism/Cell LineStrainMIC (µg/mL)Reference
Escherichia coli-150
Saccharomyces cerevisiae-200[2]
Pichia pastoris-200-1000[3][4]
Lactobacillus acidophilus->100 (resistant)
Mycobacterium smegmatismc²15510-20[5]

Table 2: 50% Inhibitory Concentration (IC50) of this compound in Mammalian Cell Lines

Cell LineCell TypeIC50 (µg/mL)Reference
HeLaHuman Cervical Cancer~200-500[6]
CHO (Chinese Hamster Ovary)Hamster Ovary~200[6]
HEK293Human Embryonic KidneyVaries[7]
3T3Mouse Embryo FibroblastVaries[8]
BHK-21Baby Hamster KidneyVaries[8]

Experimental Protocols

Determination of Optimal this compound Concentration: The Kill Curve Assay

A critical step before using this compound for selection is to determine the minimum concentration required to kill non-transfected cells. This is achieved by performing a "kill curve" or dose-response assay.

Objective: To determine the lowest concentration of this compound that effectively kills the parental (non-transfected) cell line within a desired timeframe (typically 7-14 days).

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mg/mL)

  • 24-well or 96-well cell culture plates

  • Trypan blue solution or a viability assay kit (e.g., MTT, XTT)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Plate the parental cells at a low density (e.g., 20-25% confluency) in a 24-well or 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

  • Incubation and Observation:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

    • Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

    • Replace the selective medium every 2-3 days.

  • Viability Assessment:

    • After 7-14 days, determine the percentage of viable cells in each well. This can be done by:

      • Trypan Blue Exclusion: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

      • Viability Assays: Use a metabolic assay such as MTT or XTT to quantify cell viability.

  • Data Analysis:

    • Plot the percentage of viable cells against the this compound concentration.

    • The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.

dot

Kill_Curve_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Analysis Seed_Cells Seed parental cells in multi-well plate Overnight_Incubation Incubate overnight Seed_Cells->Overnight_Incubation Prepare_Dilutions Prepare this compound dilutions Overnight_Incubation->Prepare_Dilutions Add_Hygromycin Add this compound to cells Prepare_Dilutions->Add_Hygromycin Incubate_Cells Incubate for 7-14 days Add_Hygromycin->Incubate_Cells Refresh_Medium Refresh selective medium every 2-3 days Incubate_Cells->Refresh_Medium Periodically Assess_Viability Assess cell viability (e.g., Trypan Blue, MTT) Incubate_Cells->Assess_Viability Refresh_Medium->Incubate_Cells Plot_Data Plot viability vs. concentration Assess_Viability->Plot_Data Determine_MIC Determine optimal selection concentration Plot_Data->Determine_MIC

Caption: Workflow for a kill curve assay to determine optimal this compound concentration.

General Protocol for Cloning the this compound Resistance (hph) Gene

The hph gene is a valuable selectable marker that can be cloned into an expression vector to confer this compound resistance to a target organism.

Objective: To clone the hph gene into a suitable expression vector.

Materials:

  • DNA source for the hph gene (e.g., a plasmid containing the gene)

  • Expression vector with a multiple cloning site (MCS)

  • Restriction enzymes

  • T4 DNA ligase and ligase buffer

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic for vector selection

  • PCR reagents (if amplifying the gene)

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • Gene Amplification (if necessary):

    • Design PCR primers with appropriate restriction sites at the 5' ends to facilitate cloning into the expression vector's MCS.

    • Perform PCR to amplify the hph gene from the source DNA.

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product.

  • Restriction Digest:

    • Digest both the purified hph gene (or the plasmid containing it) and the expression vector with the chosen restriction enzymes.

    • Heat-inactivate the enzymes or purify the digested DNA fragments.

  • Ligation:

    • Set up a ligation reaction with the digested hph gene fragment, the linearized expression vector, T4 DNA ligase, and ligase buffer.

    • Incubate at the appropriate temperature and time for ligation.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the antibiotic for which the vector carries a resistance gene (e.g., ampicillin).

    • Incubate overnight at 37°C.

  • Screening and Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate plasmid DNA from the cultures (miniprep).

    • Verify the presence and correct orientation of the hph insert by:

      • Restriction Digest Analysis: Digest the recombinant plasmid with the same or different restriction enzymes to confirm the expected fragment sizes.

      • PCR Screening: Use primers specific to the hph gene or a combination of a vector primer and a gene-specific primer.

      • DNA Sequencing: Sequence the insert to confirm its identity and integrity.

dot

Cloning_Workflow cluster_prep Preparation cluster_ligation Ligation cluster_transformation Transformation cluster_verification Verification Amplify_Gene Amplify hph gene (PCR) Digest_Gene Digest hph gene and expression vector Amplify_Gene->Digest_Gene Ligate Ligate hph gene into vector Digest_Gene->Ligate Transform Transform into competent E. coli Ligate->Transform Plate Plate on selective LB agar Transform->Plate Screen_Colonies Screen colonies (Miniprep) Plate->Screen_Colonies Verify_Insert Verify insert by restriction digest/PCR/sequencing Screen_Colonies->Verify_Insert

Caption: General workflow for cloning the this compound resistance (hph) gene.

Conclusion

This compound has evolved from a veterinary anthelmintic to an indispensable tool in molecular biology and biotechnology. Its well-characterized mechanism of action and the availability of a robust resistance gene have solidified its position as a primary selectable marker for genetic modification in a vast array of organisms. This technical guide provides a comprehensive overview of the key aspects of this compound, from its historical context to practical experimental protocols. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Hygromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols.

Chemical Structure and Identification

This compound is a complex molecule characterized by a unique aminocyclitol core. Its structure is distinct from many other aminoglycosides, which contributes to its specific mode of action.

IUPAC Name: (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)-tetrahydro-3aH-spiro[[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Synonyms: Hygrovetine, Antihelmycin, Hygromix

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₂₀H₃₇N₃O₁₃
Molecular Weight 527.52 g/mol
Appearance Amorphous solid or tan powder
Melting Point 160-180 °C (decomposes)[3]
Solubility Soluble in water (>50 mg/mL) and methanol
pKa 7.1 and 8.8 in water[4]
Purity (commercial) Typically >90%

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. Its primary target is the ribosome, and its mechanism is multifaceted, involving the disruption of key steps in translation.

This compound binds to the 30S subunit of the 70S ribosome in prokaryotes and the small ribosomal subunit of the 80S ribosome in eukaryotes.[1][5][6] It specifically interacts with the A site on the ribosome, which is crucial for the binding of aminoacyl-tRNA. This interaction strengthens the binding of tRNA in the A site, which in turn inhibits the translocation of the peptidyl-tRNA from the A site to the P site, a critical step in peptide chain elongation.[2][3] This disruption of the translocation process ultimately leads to the cessation of protein synthesis and cell death.[4] Furthermore, this compound can cause mistranslation of the mRNA template.[6]

HygromycinB_Mechanism cluster_ribosome 70S/80S Ribosome mRNA mRNA A_site A Site P_site P Site Inhibition Inhibition of Translocation A_site->Inhibition Prevents movement to P site E_site E Site HygB This compound HygB->A_site Binds and stabilizes tRNA interaction tRNA Aminoacyl-tRNA tRNA->A_site Binds to A site Elongation Peptide Chain Elongation CellDeath Cell Death Elongation->CellDeath Leads to Inhibition->Elongation Halts

Mechanism of this compound action on the ribosome.

Cellular and Signaling Effects

Beyond its direct impact on protein synthesis, this compound can induce broader cellular stress responses. In plant cells, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.[1] Studies in yeast have indicated that cells with defects in vacuolar trafficking and function exhibit hypersensitivity to this compound, suggesting a role for the vacuole in mitigating the antibiotic's toxicity.[7]

HygromycinB_Cellular_Effects HygB This compound Mitochondria Mitochondrial Protein Synthesis HygB->Mitochondria Inhibits ProteinSynth Cytosolic Protein Synthesis Inhibition HygB->ProteinSynth Directly Inhibits Vacuole Vacuolar Trafficking (in yeast) HygB->Vacuole Toxicity mitigated by ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes CellDeath Cell Death OxidativeStress->CellDeath ProteinSynth->CellDeath Sensitivity Increased Sensitivity Vacuole->Sensitivity Defects lead to

Cellular responses to this compound exposure.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"

To effectively use this compound as a selective agent, it is crucial to first determine the optimal concentration that kills non-transfected cells. This is achieved by generating a "kill curve."

Objective: To identify the lowest concentration of this compound that causes complete cell death of the parental (non-resistant) cell line within a desired timeframe (typically 7-14 days).[8][9]

Methodology:

  • Cell Plating: Seed the parental cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency) to allow for proliferation.[9] Prepare a sufficient number of wells to test a range of this compound concentrations and a no-antibiotic control.

  • Antibiotic Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. A typical concentration range to test for mammalian cells is 50 to 1000 µg/mL.[10] Include a control well with no this compound.

  • Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

  • Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.

  • Data Analysis: Monitor cell viability over a period of 7-14 days. The lowest concentration that results in complete cell death within this timeframe is the optimal concentration for selection experiments.[8]

Kill_Curve_Workflow start Start plate_cells Plate parental cells in multi-well plate start->plate_cells add_hyg Add varying concentrations of this compound plate_cells->add_hyg incubate Incubate and observe daily for 7-14 days add_hyg->incubate replace_media Replace selective medium every 2-3 days incubate->replace_media During incubation analyze Determine lowest concentration for complete cell death incubate->analyze replace_media->incubate end Optimal concentration identified analyze->end

Workflow for determining the optimal this compound concentration.
Selection of Stably Transfected Cells

Once the optimal MIC is determined, this compound can be used to select for cells that have been successfully transfected with a plasmid containing the this compound resistance gene (hph).

Objective: To isolate a population of cells that have stably integrated the gene of interest along with the hph resistance marker.

Methodology:

  • Transfection: Transfect the target cell line with the expression vector containing the gene of interest and the this compound resistance gene.

  • Recovery Period: After transfection, allow the cells to recover and express the resistance protein by culturing them in non-selective medium for 24-48 hours.

  • Initiation of Selection: Replace the medium with fresh culture medium containing the predetermined optimal concentration of this compound.

  • Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transfected cells will gradually die off.

  • Colony Formation: Over a period of 1-3 weeks, resistant cells will proliferate and form visible colonies.

  • Isolation of Clones: Once colonies are of a sufficient size, they can be individually isolated (e.g., using cloning cylinders or by manual picking) and expanded into clonal cell lines.

  • Expansion and Maintenance: Expand the isolated clones and maintain them in a culture medium containing a maintenance concentration of this compound (often the same as or slightly lower than the selection concentration) to prevent the loss of the integrated plasmid.[11]

Resistance Mechanism

Resistance to this compound is conferred by the hph gene, which encodes an enzyme called this compound phosphotransferase.[11] This enzyme inactivates this compound by catalyzing the phosphorylation of the antibiotic, thereby preventing it from binding to the ribosome. This mechanism of resistance is highly effective and has made the hph gene a widely used selectable marker in molecular biology for bacteria, fungi, plants, and mammalian cells.[5][9]

References

An In-depth Technical Guide to the Chemical Structure and Properties of Hygromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols.

Chemical Structure and Identification

This compound is a complex molecule characterized by a unique aminocyclitol core. Its structure is distinct from many other aminoglycosides, which contributes to its specific mode of action.

IUPAC Name: (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)-tetrahydro-3aH-spiro[[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Synonyms: Hygrovetine, Antihelmycin, Hygromix

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₂₀H₃₇N₃O₁₃
Molecular Weight 527.52 g/mol
Appearance Amorphous solid or tan powder
Melting Point 160-180 °C (decomposes)[3]
Solubility Soluble in water (>50 mg/mL) and methanol
pKa 7.1 and 8.8 in water[4]
Purity (commercial) Typically >90%

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. Its primary target is the ribosome, and its mechanism is multifaceted, involving the disruption of key steps in translation.

This compound binds to the 30S subunit of the 70S ribosome in prokaryotes and the small ribosomal subunit of the 80S ribosome in eukaryotes.[1][5][6] It specifically interacts with the A site on the ribosome, which is crucial for the binding of aminoacyl-tRNA. This interaction strengthens the binding of tRNA in the A site, which in turn inhibits the translocation of the peptidyl-tRNA from the A site to the P site, a critical step in peptide chain elongation.[2][3] This disruption of the translocation process ultimately leads to the cessation of protein synthesis and cell death.[4] Furthermore, this compound can cause mistranslation of the mRNA template.[6]

HygromycinB_Mechanism cluster_ribosome 70S/80S Ribosome mRNA mRNA A_site A Site P_site P Site Inhibition Inhibition of Translocation A_site->Inhibition Prevents movement to P site E_site E Site HygB This compound HygB->A_site Binds and stabilizes tRNA interaction tRNA Aminoacyl-tRNA tRNA->A_site Binds to A site Elongation Peptide Chain Elongation CellDeath Cell Death Elongation->CellDeath Leads to Inhibition->Elongation Halts

Mechanism of this compound action on the ribosome.

Cellular and Signaling Effects

Beyond its direct impact on protein synthesis, this compound can induce broader cellular stress responses. In plant cells, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.[1] Studies in yeast have indicated that cells with defects in vacuolar trafficking and function exhibit hypersensitivity to this compound, suggesting a role for the vacuole in mitigating the antibiotic's toxicity.[7]

HygromycinB_Cellular_Effects HygB This compound Mitochondria Mitochondrial Protein Synthesis HygB->Mitochondria Inhibits ProteinSynth Cytosolic Protein Synthesis Inhibition HygB->ProteinSynth Directly Inhibits Vacuole Vacuolar Trafficking (in yeast) HygB->Vacuole Toxicity mitigated by ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes CellDeath Cell Death OxidativeStress->CellDeath ProteinSynth->CellDeath Sensitivity Increased Sensitivity Vacuole->Sensitivity Defects lead to

Cellular responses to this compound exposure.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"

To effectively use this compound as a selective agent, it is crucial to first determine the optimal concentration that kills non-transfected cells. This is achieved by generating a "kill curve."

Objective: To identify the lowest concentration of this compound that causes complete cell death of the parental (non-resistant) cell line within a desired timeframe (typically 7-14 days).[8][9]

Methodology:

  • Cell Plating: Seed the parental cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency) to allow for proliferation.[9] Prepare a sufficient number of wells to test a range of this compound concentrations and a no-antibiotic control.

  • Antibiotic Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. A typical concentration range to test for mammalian cells is 50 to 1000 µg/mL.[10] Include a control well with no this compound.

  • Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

  • Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.

  • Data Analysis: Monitor cell viability over a period of 7-14 days. The lowest concentration that results in complete cell death within this timeframe is the optimal concentration for selection experiments.[8]

Kill_Curve_Workflow start Start plate_cells Plate parental cells in multi-well plate start->plate_cells add_hyg Add varying concentrations of this compound plate_cells->add_hyg incubate Incubate and observe daily for 7-14 days add_hyg->incubate replace_media Replace selective medium every 2-3 days incubate->replace_media During incubation analyze Determine lowest concentration for complete cell death incubate->analyze replace_media->incubate end Optimal concentration identified analyze->end

Workflow for determining the optimal this compound concentration.
Selection of Stably Transfected Cells

Once the optimal MIC is determined, this compound can be used to select for cells that have been successfully transfected with a plasmid containing the this compound resistance gene (hph).

Objective: To isolate a population of cells that have stably integrated the gene of interest along with the hph resistance marker.

Methodology:

  • Transfection: Transfect the target cell line with the expression vector containing the gene of interest and the this compound resistance gene.

  • Recovery Period: After transfection, allow the cells to recover and express the resistance protein by culturing them in non-selective medium for 24-48 hours.

  • Initiation of Selection: Replace the medium with fresh culture medium containing the predetermined optimal concentration of this compound.

  • Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transfected cells will gradually die off.

  • Colony Formation: Over a period of 1-3 weeks, resistant cells will proliferate and form visible colonies.

  • Isolation of Clones: Once colonies are of a sufficient size, they can be individually isolated (e.g., using cloning cylinders or by manual picking) and expanded into clonal cell lines.

  • Expansion and Maintenance: Expand the isolated clones and maintain them in a culture medium containing a maintenance concentration of this compound (often the same as or slightly lower than the selection concentration) to prevent the loss of the integrated plasmid.[11]

Resistance Mechanism

Resistance to this compound is conferred by the hph gene, which encodes an enzyme called this compound phosphotransferase.[11] This enzyme inactivates this compound by catalyzing the phosphorylation of the antibiotic, thereby preventing it from binding to the ribosome. This mechanism of resistance is highly effective and has made the hph gene a widely used selectable marker in molecular biology for bacteria, fungi, plants, and mammalian cells.[5][9]

References

Hygromycin B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the aminoglycoside antibiotic, its mechanisms, applications, and associated protocols.

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity, inhibiting the growth of prokaryotic (bacteria) and eukaryotic (fungi, protozoans, and higher eukaryotic) cells.[2][3] This activity is achieved through the potent inhibition of protein synthesis.[1] Discovered in the 1950s, this compound was initially used as an anthelmintic agent in veterinary medicine.[1] However, with the discovery of the hygromycin resistance gene (hph), it has become an invaluable tool in molecular biology and biotechnology as a selective agent for genetically modified cells.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, resistance mechanisms, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting protein synthesis in both prokaryotic and eukaryotic ribosomes. Its primary mode of action involves binding to the ribosomal subunits and interfering with key steps in translation.

  • Inhibition of Translocation: this compound binds to the 70S (in prokaryotes) and 80S (in eukaryotes) ribosomes, where it interferes with the translocation step of elongation.[3][4] This prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation.

  • Induction of Miscoding: Similar to other aminoglycosides, this compound can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.

  • Strengthening tRNA Binding: It strengthens the interaction of tRNA binding in the ribosomal A-site, further disrupting the normal cycle of protein synthesis.[1]

The culmination of these effects is a complete shutdown of protein synthesis, leading to cell death.[3]

Antimicrobial Spectrum and Efficacy

This compound is effective against a wide range of organisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values and typical working concentrations for various organisms and cell lines.

Organism/Cell LineTypeMIC / Working Concentration (µg/mL)Reference(s)
Escherichia coliBacterium150[5][6]
Saccharomyces cerevisiaeFungus (Yeast)200[7]
Aspergillus nidulansFungus (Mold)300 (hypersensitive strains)[8]
CHO (Chinese Hamster Ovary)Mammalian Cell50 - 250[9]
HeLa (Human Cervical Cancer)Mammalian Cell500[10]
HEK293 (Human Embryonic Kidney)Mammalian Cell400[9]
Jurkat (Human T-lymphocyte)Mammalian Cell1500[11]

Resistance Mechanisms

The primary mechanism of resistance to this compound is enzymatic inactivation by the this compound phosphotransferase (Hph) enzyme.[1] This enzyme is encoded by the hph gene, which was originally isolated from Streptomyces hygroscopicus. The Hph enzyme catalyzes the phosphorylation of this compound, converting it into a biologically inactive form that can no longer bind to the ribosome.[2] This resistance mechanism is the basis for the use of this compound as a selectable marker in genetic engineering. Vectors containing the hph gene are used to transfect cells, and only the cells that have successfully incorporated the vector will be able to survive and proliferate in the presence of this compound.

Toxicology and Safety

This compound is a potent cytotoxic agent and should be handled with care. The following table summarizes available toxicity data.

TestSpeciesRouteValueReference(s)
LD50RatOral13 mg/kg[12]
Lethal Dose (approx.)Mouse-89-fold increase in resistant mice[13]

In vivo studies in mice have shown that lethal doses of this compound can cause liver and kidney damage, leading to acute tubular nephrosis in wild-type mice.[13]

Applications in Research and Biotechnology

The most common application of this compound in a research setting is as a selective agent for the generation and maintenance of stable cell lines. Following transfection with a plasmid containing the hygromycin resistance gene, cells are cultured in a medium containing a predetermined concentration of this compound. This process eliminates untransfected cells, allowing for the isolation and propagation of cells that have successfully integrated the gene of interest.

Experimental Protocols

Determination of Optimal this compound Concentration (Kill Curve)

Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound that is lethal to the parental (untransfected) cell line. This is achieved by performing a "kill curve" or dose-response assay.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mg/mL)

  • 24-well or 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution (for viability assessment)

Procedure:

  • Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment.

  • Antibiotic Addition: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing a range of this compound concentrations. A typical starting range for mammalian cells is 50-1000 µg/mL. Include a no-antibiotic control.

  • Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

  • Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.

  • Viability Assessment: After 7-14 days, assess cell viability in each well. This can be done by trypan blue exclusion and cell counting, or by using a viability assay such as MTT.

  • Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline or broth and adjusting the turbidity.

  • Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antibiotic concentrations.

  • Controls: Include a positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Signaling Pathways and Cellular Effects

Beyond its direct impact on protein synthesis, this compound can induce distinct cell death pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in mammalian cells. This process is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Notably, this apoptotic pathway can be independent of the tumor suppressor protein p53. The pro-survival protein Bcl-2 has been shown to suppress this compound-induced apoptosis, suggesting the involvement of the intrinsic apoptotic pathway.

HygromycinB_Apoptosis HygromycinB This compound Ribosome Ribosome HygromycinB->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to CellularStress Cellular Stress ProteinSynthesis->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Induces stress on ApoptoticFactors Release of Apoptotic Factors (e.g., Cytochrome c) Mitochondria->ApoptoticFactors Promotes Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits CaspaseActivation Caspase Activation ApoptoticFactors->CaspaseActivation Triggers Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes HygromycinB_ROS HygromycinB This compound Mitochondria Mitochondria HygromycinB->Mitochondria Affects ETC Electron Transport Chain Disruption Mitochondria->ETC Leads to ROS Increased ROS (O2•-, H2O2, •OH) ETC->ROS Results in OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinCarbonylation Protein Carbonylation OxidativeStress->ProteinCarbonylation CellDamage Cellular Damage LipidPeroxidation->CellDamage ProteinCarbonylation->CellDamage CellDeath Cell Death CellDamage->CellDeath StableCellLineWorkflow Start Start KillCurve Determine Optimal this compound Concentration (Kill Curve) Start->KillCurve Transfection Transfect Cells with Plasmid (containing gene of interest and hph) KillCurve->Transfection Recovery Allow Cells to Recover (24-48 hours) Transfection->Recovery Selection Apply this compound Selection Recovery->Selection Culture Culture Cells in Selection Medium (replace medium every 2-3 days) Selection->Culture ColonyFormation Monitor for Colony Formation (2-3 weeks) Culture->ColonyFormation Isolation Isolate and Expand Resistant Colonies ColonyFormation->Isolation Validation Validate Gene Expression and Phenotype Isolation->Validation End Stable Cell Line Validation->End

References

Hygromycin B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the aminoglycoside antibiotic, its mechanisms, applications, and associated protocols.

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity, inhibiting the growth of prokaryotic (bacteria) and eukaryotic (fungi, protozoans, and higher eukaryotic) cells.[2][3] This activity is achieved through the potent inhibition of protein synthesis.[1] Discovered in the 1950s, this compound was initially used as an anthelmintic agent in veterinary medicine.[1] However, with the discovery of the hygromycin resistance gene (hph), it has become an invaluable tool in molecular biology and biotechnology as a selective agent for genetically modified cells.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, resistance mechanisms, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting protein synthesis in both prokaryotic and eukaryotic ribosomes. Its primary mode of action involves binding to the ribosomal subunits and interfering with key steps in translation.

  • Inhibition of Translocation: this compound binds to the 70S (in prokaryotes) and 80S (in eukaryotes) ribosomes, where it interferes with the translocation step of elongation.[3][4] This prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation.

  • Induction of Miscoding: Similar to other aminoglycosides, this compound can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.

  • Strengthening tRNA Binding: It strengthens the interaction of tRNA binding in the ribosomal A-site, further disrupting the normal cycle of protein synthesis.[1]

The culmination of these effects is a complete shutdown of protein synthesis, leading to cell death.[3]

Antimicrobial Spectrum and Efficacy

This compound is effective against a wide range of organisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values and typical working concentrations for various organisms and cell lines.

Organism/Cell LineTypeMIC / Working Concentration (µg/mL)Reference(s)
Escherichia coliBacterium150[5][6]
Saccharomyces cerevisiaeFungus (Yeast)200[7]
Aspergillus nidulansFungus (Mold)300 (hypersensitive strains)[8]
CHO (Chinese Hamster Ovary)Mammalian Cell50 - 250[9]
HeLa (Human Cervical Cancer)Mammalian Cell500[10]
HEK293 (Human Embryonic Kidney)Mammalian Cell400[9]
Jurkat (Human T-lymphocyte)Mammalian Cell1500[11]

Resistance Mechanisms

The primary mechanism of resistance to this compound is enzymatic inactivation by the this compound phosphotransferase (Hph) enzyme.[1] This enzyme is encoded by the hph gene, which was originally isolated from Streptomyces hygroscopicus. The Hph enzyme catalyzes the phosphorylation of this compound, converting it into a biologically inactive form that can no longer bind to the ribosome.[2] This resistance mechanism is the basis for the use of this compound as a selectable marker in genetic engineering. Vectors containing the hph gene are used to transfect cells, and only the cells that have successfully incorporated the vector will be able to survive and proliferate in the presence of this compound.

Toxicology and Safety

This compound is a potent cytotoxic agent and should be handled with care. The following table summarizes available toxicity data.

TestSpeciesRouteValueReference(s)
LD50RatOral13 mg/kg[12]
Lethal Dose (approx.)Mouse-89-fold increase in resistant mice[13]

In vivo studies in mice have shown that lethal doses of this compound can cause liver and kidney damage, leading to acute tubular nephrosis in wild-type mice.[13]

Applications in Research and Biotechnology

The most common application of this compound in a research setting is as a selective agent for the generation and maintenance of stable cell lines. Following transfection with a plasmid containing the hygromycin resistance gene, cells are cultured in a medium containing a predetermined concentration of this compound. This process eliminates untransfected cells, allowing for the isolation and propagation of cells that have successfully integrated the gene of interest.

Experimental Protocols

Determination of Optimal this compound Concentration (Kill Curve)

Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound that is lethal to the parental (untransfected) cell line. This is achieved by performing a "kill curve" or dose-response assay.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mg/mL)

  • 24-well or 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution (for viability assessment)

Procedure:

  • Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment.

  • Antibiotic Addition: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing a range of this compound concentrations. A typical starting range for mammalian cells is 50-1000 µg/mL. Include a no-antibiotic control.

  • Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

  • Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.

  • Viability Assessment: After 7-14 days, assess cell viability in each well. This can be done by trypan blue exclusion and cell counting, or by using a viability assay such as MTT.

  • Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline or broth and adjusting the turbidity.

  • Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antibiotic concentrations.

  • Controls: Include a positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Signaling Pathways and Cellular Effects

Beyond its direct impact on protein synthesis, this compound can induce distinct cell death pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in mammalian cells. This process is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Notably, this apoptotic pathway can be independent of the tumor suppressor protein p53. The pro-survival protein Bcl-2 has been shown to suppress this compound-induced apoptosis, suggesting the involvement of the intrinsic apoptotic pathway.

HygromycinB_Apoptosis HygromycinB This compound Ribosome Ribosome HygromycinB->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to CellularStress Cellular Stress ProteinSynthesis->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Induces stress on ApoptoticFactors Release of Apoptotic Factors (e.g., Cytochrome c) Mitochondria->ApoptoticFactors Promotes Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits CaspaseActivation Caspase Activation ApoptoticFactors->CaspaseActivation Triggers Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes HygromycinB_ROS HygromycinB This compound Mitochondria Mitochondria HygromycinB->Mitochondria Affects ETC Electron Transport Chain Disruption Mitochondria->ETC Leads to ROS Increased ROS (O2•-, H2O2, •OH) ETC->ROS Results in OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinCarbonylation Protein Carbonylation OxidativeStress->ProteinCarbonylation CellDamage Cellular Damage LipidPeroxidation->CellDamage ProteinCarbonylation->CellDamage CellDeath Cell Death CellDamage->CellDeath StableCellLineWorkflow Start Start KillCurve Determine Optimal this compound Concentration (Kill Curve) Start->KillCurve Transfection Transfect Cells with Plasmid (containing gene of interest and hph) KillCurve->Transfection Recovery Allow Cells to Recover (24-48 hours) Transfection->Recovery Selection Apply this compound Selection Recovery->Selection Culture Culture Cells in Selection Medium (replace medium every 2-3 days) Selection->Culture ColonyFormation Monitor for Colony Formation (2-3 weeks) Culture->ColonyFormation Isolation Isolate and Expand Resistant Colonies ColonyFormation->Isolation Validation Validate Gene Expression and Phenotype Isolation->Validation End Stable Cell Line Validation->End

References

Methodological & Application

Application Notes and Protocols for Hygromycin B in Stable Cell Line Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosome, which disrupts translocation and leads to mistranslation, ultimately causing cell death.[1] Resistance to this compound is conferred by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic through phosphorylation.[2] This characteristic makes this compound a widely used selective agent for establishing stable mammalian cell lines that have been successfully transfected with a plasmid carrying the hph resistance gene alongside a gene of interest.

The generation of stable cell lines is a critical step in various research and drug development applications, including the study of gene function, recombinant protein production, and high-throughput screening assays. This document provides a detailed protocol for using this compound to generate stable mammalian cell lines, including the essential preliminary step of determining the optimal antibiotic concentration through a kill curve analysis.

Data Presentation: this compound Concentrations for Mammalian Cell Lines

The optimal concentration of this compound for selection is highly dependent on the specific cell line, as sensitivity can vary significantly.[3] It is always recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[4][5][6] The following table provides a summary of suggested this compound concentrations for various commonly used mammalian cell lines as a starting point for optimization.

Cell LineDescriptionRecommended this compound Concentration (µg/mL)Reference(s)
HEK293Human Embryonic Kidney100 - 400[7][8]
A549Human Lung Carcinoma200 - 300[9][10]
MCF7Human Breast Adenocarcinoma100 - 200[11][12][13]
U2OSHuman Osteosarcoma200 - 500[14][15]
JurkatHuman T-cell Lymphoma300 - 1000[1][16]
NIH3T3Mouse Embryonic Fibroblast50 - 500[17]
CHOChinese Hamster Ovary~250[1][18]
HeLaHuman Cervical Adenocarcinoma~550[1][18]
HT1080Human Fibrosarcoma400[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for consistent results.

Materials:

  • This compound powder

  • Sterile, deionized, and distilled water (ddH₂O) or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment, dissolve the this compound powder in sterile ddH₂O or PBS to a final concentration of 50 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at 4°C for up to two years. Avoid freezing the solution as it may lead to loss of activity.[3][4]

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound required to kill non-transfected cells of your specific cell line.[5][6]

Materials:

  • Parental (non-transfected) cell line

  • Complete cell culture medium

  • This compound stock solution (50 mg/mL)

  • 24-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10⁴ to 2 x 10⁵ cells/mL).[4] Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.

  • Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]

  • After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells and monitor their viability every 2-3 days under a microscope.

  • Replace the selective medium every 3-4 days.[5][19]

  • Observe the cells for 7 to 14 days. The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within this timeframe.[4][6]

Protocol 3: Generation of Stable Cell Lines

Once the optimal this compound concentration is determined, you can proceed with generating your stable cell line.

Materials:

  • Host cell line

  • Expression vector containing the gene of interest and the this compound resistance gene (hph)

  • Transfection reagent

  • Complete cell culture medium

  • This compound stock solution

  • Cloning cylinders or limiting dilution supplies

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Transfection: Transfect the host cell line with the expression vector using your preferred transfection method. It is advisable to include a negative control (e.g., mock transfection or a vector without the resistance gene).

  • Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a complete, non-selective medium.

  • Selection: After the recovery period, passage the cells and re-plate them in a complete medium containing the predetermined optimal concentration of this compound.

  • Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[19]

  • Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, while resistant cells will proliferate and form distinct colonies.

  • Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish monoclonal cell populations.

  • Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blotting, qPCR, or functional assays.

  • Cryopreservation: Once validated, cryopreserve the stable cell lines for long-term storage. For maintenance, it is recommended to culture the cells in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.

Visualizations

HygromycinB_Mechanism cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Translocation (Inhibited) Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis Leads to Hygromycin_B This compound Hygromycin_B->A_site Binds tRNA Aminoacyl-tRNA tRNA->A_site Enters Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Stable_Cell_Line_Workflow Start Start: Host Cell Line Transfection Transfect with Plasmid (Gene of Interest + hph gene) Start->Transfection Recovery Recovery Period (24-48 hours in non-selective medium) Transfection->Recovery Selection Apply this compound Selection (Optimal concentration from kill curve) Recovery->Selection Colony_Formation Resistant Colony Formation (1-3 weeks) Selection->Colony_Formation Isolation Isolate Clonal Colonies Colony_Formation->Isolation Expansion Expand Clonal Populations Isolation->Expansion Validation Validate Gene Expression (Western Blot, qPCR, etc.) Expansion->Validation Cryopreservation Cryopreserve Stable Cell Line Validation->Cryopreservation

References

Application Notes and Protocols for Hygromycin B in Stable Cell Line Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosome, which disrupts translocation and leads to mistranslation, ultimately causing cell death.[1] Resistance to this compound is conferred by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic through phosphorylation.[2] This characteristic makes this compound a widely used selective agent for establishing stable mammalian cell lines that have been successfully transfected with a plasmid carrying the hph resistance gene alongside a gene of interest.

The generation of stable cell lines is a critical step in various research and drug development applications, including the study of gene function, recombinant protein production, and high-throughput screening assays. This document provides a detailed protocol for using this compound to generate stable mammalian cell lines, including the essential preliminary step of determining the optimal antibiotic concentration through a kill curve analysis.

Data Presentation: this compound Concentrations for Mammalian Cell Lines

The optimal concentration of this compound for selection is highly dependent on the specific cell line, as sensitivity can vary significantly.[3] It is always recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[4][5][6] The following table provides a summary of suggested this compound concentrations for various commonly used mammalian cell lines as a starting point for optimization.

Cell LineDescriptionRecommended this compound Concentration (µg/mL)Reference(s)
HEK293Human Embryonic Kidney100 - 400[7][8]
A549Human Lung Carcinoma200 - 300[9][10]
MCF7Human Breast Adenocarcinoma100 - 200[11][12][13]
U2OSHuman Osteosarcoma200 - 500[14][15]
JurkatHuman T-cell Lymphoma300 - 1000[1][16]
NIH3T3Mouse Embryonic Fibroblast50 - 500[17]
CHOChinese Hamster Ovary~250[1][18]
HeLaHuman Cervical Adenocarcinoma~550[1][18]
HT1080Human Fibrosarcoma400[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for consistent results.

Materials:

  • This compound powder

  • Sterile, deionized, and distilled water (ddH₂O) or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment, dissolve the this compound powder in sterile ddH₂O or PBS to a final concentration of 50 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at 4°C for up to two years. Avoid freezing the solution as it may lead to loss of activity.[3][4]

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound required to kill non-transfected cells of your specific cell line.[5][6]

Materials:

  • Parental (non-transfected) cell line

  • Complete cell culture medium

  • This compound stock solution (50 mg/mL)

  • 24-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10⁴ to 2 x 10⁵ cells/mL).[4] Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.

  • Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]

  • After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells and monitor their viability every 2-3 days under a microscope.

  • Replace the selective medium every 3-4 days.[5][19]

  • Observe the cells for 7 to 14 days. The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within this timeframe.[4][6]

Protocol 3: Generation of Stable Cell Lines

Once the optimal this compound concentration is determined, you can proceed with generating your stable cell line.

Materials:

  • Host cell line

  • Expression vector containing the gene of interest and the this compound resistance gene (hph)

  • Transfection reagent

  • Complete cell culture medium

  • This compound stock solution

  • Cloning cylinders or limiting dilution supplies

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Transfection: Transfect the host cell line with the expression vector using your preferred transfection method. It is advisable to include a negative control (e.g., mock transfection or a vector without the resistance gene).

  • Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a complete, non-selective medium.

  • Selection: After the recovery period, passage the cells and re-plate them in a complete medium containing the predetermined optimal concentration of this compound.

  • Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[19]

  • Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, while resistant cells will proliferate and form distinct colonies.

  • Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish monoclonal cell populations.

  • Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blotting, qPCR, or functional assays.

  • Cryopreservation: Once validated, cryopreserve the stable cell lines for long-term storage. For maintenance, it is recommended to culture the cells in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.

Visualizations

HygromycinB_Mechanism cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Translocation (Inhibited) Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis Leads to Hygromycin_B This compound Hygromycin_B->A_site Binds tRNA Aminoacyl-tRNA tRNA->A_site Enters Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Stable_Cell_Line_Workflow Start Start: Host Cell Line Transfection Transfect with Plasmid (Gene of Interest + hph gene) Start->Transfection Recovery Recovery Period (24-48 hours in non-selective medium) Transfection->Recovery Selection Apply this compound Selection (Optimal concentration from kill curve) Recovery->Selection Colony_Formation Resistant Colony Formation (1-3 weeks) Selection->Colony_Formation Isolation Isolate Clonal Colonies Colony_Formation->Isolation Expansion Expand Clonal Populations Isolation->Expansion Validation Validate Gene Expression (Western Blot, qPCR, etc.) Expansion->Validation Cryopreservation Cryopreserve Stable Cell Line Validation->Cryopreservation

References

Determining the Optimal Hygromycin B Concentration for Mammalian Cell Selection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the effective working concentration of Hygromycin B for the selection and maintenance of genetically modified mammalian cells. Adherence to these protocols is crucial for the successful establishment of stable cell lines expressing a gene of interest alongside the hygromycin resistance gene (hph).

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology research.[1][2] Its mechanism of action involves binding to the 80S ribosomal subunit, which disrupts translocation and leads to mistranslation, ultimately resulting in cell death.[3][4][5] Cells that have been successfully transfected with a plasmid containing the hygromycin resistance gene (hph) express a phosphotransferase that inactivates this compound by phosphorylation, allowing them to proliferate in its presence.[5][6][7]

The optimal concentration of this compound for selection varies significantly among different mammalian cell lines and is influenced by factors such as metabolic rate, growth conditions, and media composition.[7][8] Therefore, it is imperative to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[7][9][10]

Key Considerations Before Starting

  • Cell Line Specificity: Each cell line exhibits a unique sensitivity to this compound. A concentration that is effective for one cell line may be too high or too low for another.

  • Media Composition: The pH and salt concentration of the culture medium can influence the activity of this compound. Higher pH can increase sensitivity.[9][11]

  • Cell Density: The density at which cells are plated can impact the effectiveness of the antibiotic. Higher cell densities may require higher concentrations of this compound for efficient selection.[7][11]

  • This compound Quality: The potency of this compound can vary between lots and manufacturers. It is recommended to perform a kill curve with each new batch of antibiotic.[10]

Quantitative Data Summary

The following tables provide a summary of typical working concentrations of this compound for the selection and maintenance of various mammalian cell lines. These values should be used as a starting point for optimization using a kill curve assay.

Table 1: Recommended this compound Concentration Ranges for Mammalian Cell Selection

Cell Line TypeTypical Concentration Range (µg/mL)
General Mammalian Cells50 - 1000[6][11]
Adherent Cells100 - 500[12][13]
Suspension CellsMay require higher concentrations[9]

Table 2: Suggested Starting Concentrations for Specific Cell Lines

Cell LineSuggested Starting Concentration (µg/mL)
CHO200[14]
HeLa200 - 500[14]
SH-SY5Y200[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is crucial to handle this compound with care as it is a hazardous compound.[11] Always wear appropriate personal protective equipment (PPE).

  • Determine Required Concentration: Stock solutions are typically prepared at 50 to 100 mg/mL.[6]

  • Reconstitution: If working with a powdered form, dissolve this compound in sterile, nuclease-free water or 1X PBS to the desired concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter. Do not autoclave this compound solutions , as heat can inactivate the antibiotic.[9][15]

  • Storage: Store the stock solution at 4°C for up to two years.[7][11] Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Performing a this compound Kill Curve Assay

This protocol is designed to determine the optimal concentration of this compound for selecting stably transfected cells.

Materials:

  • Parental (non-transfected) mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 24-well or 96-well cell culture plates

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • The day before starting the assay, seed the parental cells into a 24-well plate at a density that allows them to be approximately 20-25% confluent on the following day.[7] For adherent cells, a typical seeding density is 0.8-3.0 x 10⁵ cells/mL.[12][13] For suspension cells, a density of 2.5-5.0 x 10⁵ cells/mL is recommended.[12][13]

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested range of final concentrations to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] It is recommended to prepare duplicate or triplicate wells for each concentration.

  • Treatment:

    • After 24 hours of incubation, carefully remove the existing medium from the wells.

    • Add the medium containing the different concentrations of this compound to the corresponding wells.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Examine the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

    • Replace the selective medium every 2-3 days.[6][11]

  • Data Collection:

    • Continue the assay for 7 to 14 days.[10]

    • Assess cell viability at regular intervals (e.g., every 2-3 days). This can be done by visual inspection, trypan blue exclusion assay, or a metabolic-based assay such as MTT.

  • Determination of Working Concentration:

    • The optimal working concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within 7-14 days.[10]

Visualizations

HygromycinB_Mechanism_of_Action cluster_ribosome 80S Ribosome A_site A Site tRNA Aminoacyl-tRNA A_site->tRNA Inhibits Translocation Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Disrupts P_site P Site E_site E Site Hygromycin_B This compound Hygromycin_B->A_site Binds to Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed parental cells in 24-well plate Prepare_Hygro Prepare serial dilutions of this compound Add_Hygro Add this compound dilutions to cells Prepare_Hygro->Add_Hygro Incubate Incubate for 7-14 days Add_Hygro->Incubate Refresh_Media Refresh selective medium every 2-3 days Incubate->Refresh_Media During incubation Monitor_Viability Monitor cell viability Incubate->Monitor_Viability Refresh_Media->Incubate Determine_Conc Determine lowest concentration for complete cell death Monitor_Viability->Determine_Conc

Caption: Experimental workflow for a this compound kill curve assay.

References

Determining the Optimal Hygromycin B Concentration for Mammalian Cell Selection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the effective working concentration of Hygromycin B for the selection and maintenance of genetically modified mammalian cells. Adherence to these protocols is crucial for the successful establishment of stable cell lines expressing a gene of interest alongside the hygromycin resistance gene (hph).

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology research.[1][2] Its mechanism of action involves binding to the 80S ribosomal subunit, which disrupts translocation and leads to mistranslation, ultimately resulting in cell death.[3][4][5] Cells that have been successfully transfected with a plasmid containing the hygromycin resistance gene (hph) express a phosphotransferase that inactivates this compound by phosphorylation, allowing them to proliferate in its presence.[5][6][7]

The optimal concentration of this compound for selection varies significantly among different mammalian cell lines and is influenced by factors such as metabolic rate, growth conditions, and media composition.[7][8] Therefore, it is imperative to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[7][9][10]

Key Considerations Before Starting

  • Cell Line Specificity: Each cell line exhibits a unique sensitivity to this compound. A concentration that is effective for one cell line may be too high or too low for another.

  • Media Composition: The pH and salt concentration of the culture medium can influence the activity of this compound. Higher pH can increase sensitivity.[9][11]

  • Cell Density: The density at which cells are plated can impact the effectiveness of the antibiotic. Higher cell densities may require higher concentrations of this compound for efficient selection.[7][11]

  • This compound Quality: The potency of this compound can vary between lots and manufacturers. It is recommended to perform a kill curve with each new batch of antibiotic.[10]

Quantitative Data Summary

The following tables provide a summary of typical working concentrations of this compound for the selection and maintenance of various mammalian cell lines. These values should be used as a starting point for optimization using a kill curve assay.

Table 1: Recommended this compound Concentration Ranges for Mammalian Cell Selection

Cell Line TypeTypical Concentration Range (µg/mL)
General Mammalian Cells50 - 1000[6][11]
Adherent Cells100 - 500[12][13]
Suspension CellsMay require higher concentrations[9]

Table 2: Suggested Starting Concentrations for Specific Cell Lines

Cell LineSuggested Starting Concentration (µg/mL)
CHO200[14]
HeLa200 - 500[14]
SH-SY5Y200[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is crucial to handle this compound with care as it is a hazardous compound.[11] Always wear appropriate personal protective equipment (PPE).

  • Determine Required Concentration: Stock solutions are typically prepared at 50 to 100 mg/mL.[6]

  • Reconstitution: If working with a powdered form, dissolve this compound in sterile, nuclease-free water or 1X PBS to the desired concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter. Do not autoclave this compound solutions , as heat can inactivate the antibiotic.[9][15]

  • Storage: Store the stock solution at 4°C for up to two years.[7][11] Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Performing a this compound Kill Curve Assay

This protocol is designed to determine the optimal concentration of this compound for selecting stably transfected cells.

Materials:

  • Parental (non-transfected) mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 24-well or 96-well cell culture plates

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • The day before starting the assay, seed the parental cells into a 24-well plate at a density that allows them to be approximately 20-25% confluent on the following day.[7] For adherent cells, a typical seeding density is 0.8-3.0 x 10⁵ cells/mL.[12][13] For suspension cells, a density of 2.5-5.0 x 10⁵ cells/mL is recommended.[12][13]

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested range of final concentrations to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] It is recommended to prepare duplicate or triplicate wells for each concentration.

  • Treatment:

    • After 24 hours of incubation, carefully remove the existing medium from the wells.

    • Add the medium containing the different concentrations of this compound to the corresponding wells.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Examine the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

    • Replace the selective medium every 2-3 days.[6][11]

  • Data Collection:

    • Continue the assay for 7 to 14 days.[10]

    • Assess cell viability at regular intervals (e.g., every 2-3 days). This can be done by visual inspection, trypan blue exclusion assay, or a metabolic-based assay such as MTT.

  • Determination of Working Concentration:

    • The optimal working concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within 7-14 days.[10]

Visualizations

HygromycinB_Mechanism_of_Action cluster_ribosome 80S Ribosome A_site A Site tRNA Aminoacyl-tRNA A_site->tRNA Inhibits Translocation Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Disrupts P_site P Site E_site E Site Hygromycin_B This compound Hygromycin_B->A_site Binds to Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed parental cells in 24-well plate Prepare_Hygro Prepare serial dilutions of this compound Add_Hygro Add this compound dilutions to cells Prepare_Hygro->Add_Hygro Incubate Incubate for 7-14 days Add_Hygro->Incubate Refresh_Media Refresh selective medium every 2-3 days Incubate->Refresh_Media During incubation Monitor_Viability Monitor cell viability Incubate->Monitor_Viability Refresh_Media->Incubate Determine_Conc Determine lowest concentration for complete cell death Monitor_Viability->Determine_Conc

Caption: Experimental workflow for a this compound kill curve assay.

References

Application Notes and Protocols for Performing a Hygromycin B Kill Curve

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology and cell culture applications as a selective agent for cells that have been successfully transfected or transduced with a vector containing the hygromycin resistance gene (hph).[1][2] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation.[1][2] The antibiotic kills bacteria, fungi, and eukaryotic cells by inhibiting protein synthesis.[3][4] Specifically, it interferes with translocation and causes mistranslation at the ribosome.[2]

The optimal concentration of this compound required for the selection of resistant cells varies significantly depending on the cell line, media, growth conditions, and even the specific batch of the antibiotic.[5] Therefore, it is crucial to perform a kill curve (also known as a dose-response curve) for each new cell type to determine the minimum concentration of this compound that effectively kills all non-resistant cells within a reasonable timeframe, typically 7 to 14 days.[5][6] This ensures the efficient selection of stably transfected cells without causing undue stress or off-target effects from excessively high antibiotic concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a powder or a concentrated liquid solution.

  • If using powder:

    • Prepare a stock solution of 50 mg/mL by dissolving the this compound powder in sterile phosphate-buffered saline (PBS) or deionized water.[7]

    • Sterilize the solution by passing it through a 0.22 µm filter. Do not autoclave , as this will inactivate the antibiotic.[7]

  • Storage:

    • Store the stock solution at 4°C for up to two years.[5]

    • It is recommended to avoid freezing this compound solutions, as this may lead to a loss of activity.[5][7]

This compound Kill Curve Protocol for Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Parental (non-transfected) cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 50 mg/mL)

  • 24-well tissue culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • The day before starting the experiment, seed the parental cells into the wells of a 24-well plate at a density that will result in 25-50% confluency on the following day.[1][8] The seeding density will need to be optimized for your specific cell line's growth rate.

    • Incubate the plate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5] This range may need to be adjusted based on the known sensitivity of your cell line.[2] It is advisable to perform the experiment in duplicate or triplicate for each concentration.[9]

  • Treatment of Cells:

    • Carefully aspirate the existing medium from each well.

    • Add the medium containing the different concentrations of this compound to the corresponding wells. Include a "no antibiotic" control well (0 µg/mL).

  • Incubation and Observation:

    • Incubate the plate under standard culture conditions.

    • Examine the cells daily under a microscope to assess cell viability, morphology, and confluency.

    • Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.[6][10]

  • Data Collection and Analysis:

    • Continue the experiment for 7 to 14 days.[5][10]

    • The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[6]

    • Cell viability can be assessed visually or by using a cell viability assay such as Trypan Blue exclusion or an MTT assay.[5][9]

Data Presentation

The following table provides a summary of suggested this compound concentrations for the selection of various cell types. It is important to note that these are starting points, and the optimal concentration should always be determined empirically through a kill curve experiment.

Cell Type/OrganismRecommended this compound Concentration (µg/mL)
Mammalian Cells
General Range50 - 1000[2][11]
Common Starting Concentration200[2]
HeLa500[6]
CHO200[6]
SH-SY5Y200[6]
Yeast (S. cerevisiae) 200[11]
Bacteria (E. coli) 25 - 200[12]
Plant Cells 20 - 200[11]

Visualizations

Experimental Workflow for this compound Kill Curve

Hygromycin_Kill_Curve_Workflow cluster_prep Day 0: Preparation cluster_treatment Day 1: Treatment cluster_incubation Days 2-14: Incubation & Observation cluster_analysis Day 14: Analysis start Seed parental cells in a 24-well plate incubate_overnight Incubate overnight start->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound incubate_overnight->prepare_dilutions add_antibiotic Replace medium with this compound-containing medium prepare_dilutions->add_antibiotic observe Observe cells daily for viability add_antibiotic->observe replace_medium Replace selective medium every 2-3 days observe->replace_medium Repeat analyze Determine lowest concentration causing 100% cell death replace_medium->analyze end Optimal concentration identified analyze->end

Caption: Workflow for determining the optimal this compound concentration.

Mechanism of Action of this compound

Hygromycin_Mechanism cluster_ribosome Ribosome A_site A-site (Aminoacyl) Inhibition Inhibition of Translocation A_site->Inhibition Mistranslation Mistranslation A_site->Mistranslation P_site P-site (Peptidyl) Protein Growing Polypeptide Chain P_site->Protein E_site E-site (Exit) HygromycinB This compound HygromycinB->A_site Binds to A-site tRNA Aminoacyl-tRNA tRNA->A_site Enters mRNA mRNA Inhibition->Protein Halts Elongation Mistranslation->Protein Incorrect Amino Acid

Caption: this compound inhibits protein synthesis at the ribosomal level.

References

Application Notes and Protocols for Performing a Hygromycin B Kill Curve

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology and cell culture applications as a selective agent for cells that have been successfully transfected or transduced with a vector containing the hygromycin resistance gene (hph).[1][2] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation.[1][2] The antibiotic kills bacteria, fungi, and eukaryotic cells by inhibiting protein synthesis.[3][4] Specifically, it interferes with translocation and causes mistranslation at the ribosome.[2]

The optimal concentration of this compound required for the selection of resistant cells varies significantly depending on the cell line, media, growth conditions, and even the specific batch of the antibiotic.[5] Therefore, it is crucial to perform a kill curve (also known as a dose-response curve) for each new cell type to determine the minimum concentration of this compound that effectively kills all non-resistant cells within a reasonable timeframe, typically 7 to 14 days.[5][6] This ensures the efficient selection of stably transfected cells without causing undue stress or off-target effects from excessively high antibiotic concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a powder or a concentrated liquid solution.

  • If using powder:

    • Prepare a stock solution of 50 mg/mL by dissolving the this compound powder in sterile phosphate-buffered saline (PBS) or deionized water.[7]

    • Sterilize the solution by passing it through a 0.22 µm filter. Do not autoclave , as this will inactivate the antibiotic.[7]

  • Storage:

    • Store the stock solution at 4°C for up to two years.[5]

    • It is recommended to avoid freezing this compound solutions, as this may lead to a loss of activity.[5][7]

This compound Kill Curve Protocol for Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Parental (non-transfected) cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 50 mg/mL)

  • 24-well tissue culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • The day before starting the experiment, seed the parental cells into the wells of a 24-well plate at a density that will result in 25-50% confluency on the following day.[1][8] The seeding density will need to be optimized for your specific cell line's growth rate.

    • Incubate the plate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5] This range may need to be adjusted based on the known sensitivity of your cell line.[2] It is advisable to perform the experiment in duplicate or triplicate for each concentration.[9]

  • Treatment of Cells:

    • Carefully aspirate the existing medium from each well.

    • Add the medium containing the different concentrations of this compound to the corresponding wells. Include a "no antibiotic" control well (0 µg/mL).

  • Incubation and Observation:

    • Incubate the plate under standard culture conditions.

    • Examine the cells daily under a microscope to assess cell viability, morphology, and confluency.

    • Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.[6][10]

  • Data Collection and Analysis:

    • Continue the experiment for 7 to 14 days.[5][10]

    • The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[6]

    • Cell viability can be assessed visually or by using a cell viability assay such as Trypan Blue exclusion or an MTT assay.[5][9]

Data Presentation

The following table provides a summary of suggested this compound concentrations for the selection of various cell types. It is important to note that these are starting points, and the optimal concentration should always be determined empirically through a kill curve experiment.

Cell Type/OrganismRecommended this compound Concentration (µg/mL)
Mammalian Cells
General Range50 - 1000[2][11]
Common Starting Concentration200[2]
HeLa500[6]
CHO200[6]
SH-SY5Y200[6]
Yeast (S. cerevisiae) 200[11]
Bacteria (E. coli) 25 - 200[12]
Plant Cells 20 - 200[11]

Visualizations

Experimental Workflow for this compound Kill Curve

Hygromycin_Kill_Curve_Workflow cluster_prep Day 0: Preparation cluster_treatment Day 1: Treatment cluster_incubation Days 2-14: Incubation & Observation cluster_analysis Day 14: Analysis start Seed parental cells in a 24-well plate incubate_overnight Incubate overnight start->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound incubate_overnight->prepare_dilutions add_antibiotic Replace medium with this compound-containing medium prepare_dilutions->add_antibiotic observe Observe cells daily for viability add_antibiotic->observe replace_medium Replace selective medium every 2-3 days observe->replace_medium Repeat analyze Determine lowest concentration causing 100% cell death replace_medium->analyze end Optimal concentration identified analyze->end

Caption: Workflow for determining the optimal this compound concentration.

Mechanism of Action of this compound

Hygromycin_Mechanism cluster_ribosome Ribosome A_site A-site (Aminoacyl) Inhibition Inhibition of Translocation A_site->Inhibition Mistranslation Mistranslation A_site->Mistranslation P_site P-site (Peptidyl) Protein Growing Polypeptide Chain P_site->Protein E_site E-site (Exit) HygromycinB This compound HygromycinB->A_site Binds to A-site tRNA Aminoacyl-tRNA tRNA->A_site Enters mRNA mRNA Inhibition->Protein Halts Elongation Mistranslation->Protein Incorrect Amino Acid

Caption: this compound inhibits protein synthesis at the ribosomal level.

References

Application Notes and Protocols for Hygromycin B Selection of Transfected CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the effective use of Hygromycin B in the selection and generation of stably transfected Chinese Hamster Ovary (CHO) cell lines.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and cell culture.[1][2] Its mechanism of action involves binding to the ribosomal subunits, which disrupts translocation and induces the misreading of the mRNA template.[2][3][4]

For selection purposes, a vector containing the hygromycin resistance gene (hph) is transfected into the host cells.[2][5] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing the antibiotic.[1][5]

The optimal concentration of this compound for selection is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[6][7] Therefore, it is crucial to first determine the minimum concentration required to kill non-transfected cells by performing a dose-response experiment, commonly known as a kill curve.[6][7][8]

Quantitative Data: this compound Concentrations for Selection

The effective working concentration of this compound varies significantly among different cell types. A preliminary kill curve is always recommended to determine the optimal concentration for your specific CHO cell line and experimental conditions.[6] The following table summarizes typical concentration ranges reported for CHO and other mammalian cells.

Cell LineTypical this compound Concentration Range (µg/mL)Notes
CHO (General) 100 - 1,000A common starting point for a kill curve is 200 µg/mL.[8][9]
CHO-DG44 75Minimum Inhibitory Concentration (MIC) determined in a specific study.
CHO-S 50MIC determined in a specific study.
CHO-K1 200 - 500+A study showed high selection capacity in this range.[10]
General Mammalian Cells 100 - 500This is a widely recommended range for initial testing.[6][11]
HeLa ~500A general starting point suggested for this cell line.[8][9]
SH-SY5Y ~200A general starting point suggested for this cell line.[8][9]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Kill Curve

This protocol outlines the steps to determine the minimum concentration of this compound required to effectively kill your non-transfected CHO host cell line. This optimal concentration will then be used for selecting stable transfectants. The process typically takes 7 to 14 days.[5]

Materials:

  • Non-transfected CHO cells in healthy, logarithmic growth phase

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound stock solution (e.g., 50 mg/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • 24-well or 96-well tissue culture plates

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Plating:

    • The day before starting the selection, seed the non-transfected CHO cells into a 24-well plate.

    • Plate the cells at a density that allows them to be approximately 20-25% confluent on the following day.[5] For adherent CHO cells, a density of 0.8-3.0 x 10⁵ cells/mL is a good starting point.[6][11]

    • Include several wells for a "no antibiotic" control.

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare a series of dilutions of this compound in fresh, pre-warmed complete culture medium.

    • A suggested concentration range for CHO cells is 0, 50, 100, 200, 400, 600, and 800 µg/mL.[7] It is advisable to test a broad range to ensure the optimal concentration is identified.[5]

    • Prepare enough volume of each concentration to replace the media every 2-3 days for the duration of the experiment.

  • Application of Selective Medium:

    • Aspirate the old medium from the wells.

    • Add the prepared medium containing the different concentrations of this compound to the corresponding wells. Ensure each concentration is tested in duplicate or triplicate for accuracy.

  • Incubation and Monitoring:

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

    • Examine the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

    • Replenish the selective medium every 2 to 4 days.[5][7][8]

  • Determining the Optimal Concentration:

    • Continue the experiment for 7-14 days.[7][8]

    • The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[7][8] Control cells (no antibiotic) should remain healthy and confluent.

Kill_Curve_Workflow cluster_prep Day 0: Preparation cluster_selection Day 1-14: Selection & Monitoring cluster_analysis Day 7-14: Analysis start Healthy, non-transfected CHO cells plate Seed cells in 24-well plate (20-25% confluency) start->plate add_hygro Add medium with varying This compound concentrations (0-800 µg/mL) plate->add_hygro incubate Incubate at 37°C, 5% CO2 add_hygro->incubate monitor Monitor cell viability daily incubate->monitor replace_media Replace selective medium every 2-3 days monitor->replace_media 2-3 days replace_media->incubate end_point Identify lowest concentration that kills all cells replace_media->end_point result Optimal this compound Concentration Determined end_point->result

Diagram 1: Workflow for determining the optimal this compound concentration using a kill curve.
Protocol 2: Generation of Stable CHO Cell Lines

This protocol describes the process of transfecting CHO cells with a plasmid carrying the hygromycin resistance gene and a gene of interest, followed by selection to generate a stable, polyclonal cell pool.

Materials:

  • Healthy CHO cells

  • Expression vector containing the gene of interest and the hph gene

  • Transfection reagent (e.g., lipid-based reagent)

  • Complete culture medium

  • Serum-free medium (for transfection, if required)

  • This compound at the optimal concentration determined from the kill curve

Procedure:

  • Transfection:

    • One day prior to transfection, seed CHO cells so they reach 80-90% confluency on the day of transfection.

    • Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent. Ensure the plasmid DNA is of high purity.

  • Recovery Period:

    • Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection in non-selective, complete culture medium.[11] This period is critical for the cells to produce sufficient phosphotransferase to survive the selection pressure.

  • Initiation of Selection:

    • After the recovery period, split the cells into new culture dishes at a low density (e.g., 1:10 or 1:20 dilution). High cell density can lead to non-transfected cells escaping selection.[5]

    • Replace the medium with fresh, complete culture medium containing the predetermined optimal concentration of this compound.

  • Maintenance and Selection:

    • Continue to culture the cells in the selective medium, replacing it every 3-4 days.[5]

    • Over the next 1-2 weeks, widespread cell death of non-transfected cells will occur.

    • Resistant cells will begin to form discrete colonies.

  • Expansion of Stable Pool:

    • Once visible colonies have formed, you can either:

      • A) Isolate Clones: Use cloning cylinders or limiting dilution to isolate single colonies for the development of monoclonal cell lines.

      • B) Generate a Polyclonal Pool: Continue to expand the mixed population of surviving colonies. When the dish becomes confluent, passage the cells as you normally would, but maintain the selective pressure by keeping this compound in the culture medium.

  • Maintenance of Stable Cell Line:

    • For long-term culture, it is recommended to maintain the stable cell line in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.

Mechanism of Action and Selection Principle

This compound inhibits protein synthesis, leading to cell death in non-resistant cells. In transfected cells, the hph gene product, this compound phosphotransferase, inactivates the antibiotic, allowing for cell survival and proliferation.

Mechanism_of_Action cluster_non_transfected Non-Transfected CHO Cell cluster_transfected Transfected CHO Cell hygro_in_nt This compound ribosome_nt Ribosome hygro_in_nt->ribosome_nt Binds to protein_synth_nt Protein Synthesis hygro_in_nt->protein_synth_nt Inhibits cell_death Cell Death protein_synth_nt->cell_death Leads to hph_gene hph Resistance Gene hph_protein Hygromycin Phosphotransferase hph_gene->hph_protein Expresses inactive_hygro Inactive this compound hph_protein->inactive_hygro Phosphorylates & Inactivates hygro_in_t This compound hygro_in_t->hph_protein Target of ribosome_t Ribosome protein_synth_t Normal Protein Synthesis ribosome_t->protein_synth_t cell_survival Cell Survival & Proliferation protein_synth_t->cell_survival

Diagram 2: Signaling pathway illustrating the mechanism of this compound and the principle of resistance.

References

Application Notes and Protocols for Hygromycin B Selection of Transfected CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the effective use of Hygromycin B in the selection and generation of stably transfected Chinese Hamster Ovary (CHO) cell lines.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and cell culture.[1][2] Its mechanism of action involves binding to the ribosomal subunits, which disrupts translocation and induces the misreading of the mRNA template.[2][3][4]

For selection purposes, a vector containing the hygromycin resistance gene (hph) is transfected into the host cells.[2][5] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing the antibiotic.[1][5]

The optimal concentration of this compound for selection is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[6][7] Therefore, it is crucial to first determine the minimum concentration required to kill non-transfected cells by performing a dose-response experiment, commonly known as a kill curve.[6][7][8]

Quantitative Data: this compound Concentrations for Selection

The effective working concentration of this compound varies significantly among different cell types. A preliminary kill curve is always recommended to determine the optimal concentration for your specific CHO cell line and experimental conditions.[6] The following table summarizes typical concentration ranges reported for CHO and other mammalian cells.

Cell LineTypical this compound Concentration Range (µg/mL)Notes
CHO (General) 100 - 1,000A common starting point for a kill curve is 200 µg/mL.[8][9]
CHO-DG44 75Minimum Inhibitory Concentration (MIC) determined in a specific study.
CHO-S 50MIC determined in a specific study.
CHO-K1 200 - 500+A study showed high selection capacity in this range.[10]
General Mammalian Cells 100 - 500This is a widely recommended range for initial testing.[6][11]
HeLa ~500A general starting point suggested for this cell line.[8][9]
SH-SY5Y ~200A general starting point suggested for this cell line.[8][9]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Kill Curve

This protocol outlines the steps to determine the minimum concentration of this compound required to effectively kill your non-transfected CHO host cell line. This optimal concentration will then be used for selecting stable transfectants. The process typically takes 7 to 14 days.[5]

Materials:

  • Non-transfected CHO cells in healthy, logarithmic growth phase

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound stock solution (e.g., 50 mg/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • 24-well or 96-well tissue culture plates

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Plating:

    • The day before starting the selection, seed the non-transfected CHO cells into a 24-well plate.

    • Plate the cells at a density that allows them to be approximately 20-25% confluent on the following day.[5] For adherent CHO cells, a density of 0.8-3.0 x 10⁵ cells/mL is a good starting point.[6][11]

    • Include several wells for a "no antibiotic" control.

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare a series of dilutions of this compound in fresh, pre-warmed complete culture medium.

    • A suggested concentration range for CHO cells is 0, 50, 100, 200, 400, 600, and 800 µg/mL.[7] It is advisable to test a broad range to ensure the optimal concentration is identified.[5]

    • Prepare enough volume of each concentration to replace the media every 2-3 days for the duration of the experiment.

  • Application of Selective Medium:

    • Aspirate the old medium from the wells.

    • Add the prepared medium containing the different concentrations of this compound to the corresponding wells. Ensure each concentration is tested in duplicate or triplicate for accuracy.

  • Incubation and Monitoring:

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

    • Examine the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

    • Replenish the selective medium every 2 to 4 days.[5][7][8]

  • Determining the Optimal Concentration:

    • Continue the experiment for 7-14 days.[7][8]

    • The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[7][8] Control cells (no antibiotic) should remain healthy and confluent.

Kill_Curve_Workflow cluster_prep Day 0: Preparation cluster_selection Day 1-14: Selection & Monitoring cluster_analysis Day 7-14: Analysis start Healthy, non-transfected CHO cells plate Seed cells in 24-well plate (20-25% confluency) start->plate add_hygro Add medium with varying This compound concentrations (0-800 µg/mL) plate->add_hygro incubate Incubate at 37°C, 5% CO2 add_hygro->incubate monitor Monitor cell viability daily incubate->monitor replace_media Replace selective medium every 2-3 days monitor->replace_media 2-3 days replace_media->incubate end_point Identify lowest concentration that kills all cells replace_media->end_point result Optimal this compound Concentration Determined end_point->result

Diagram 1: Workflow for determining the optimal this compound concentration using a kill curve.
Protocol 2: Generation of Stable CHO Cell Lines

This protocol describes the process of transfecting CHO cells with a plasmid carrying the hygromycin resistance gene and a gene of interest, followed by selection to generate a stable, polyclonal cell pool.

Materials:

  • Healthy CHO cells

  • Expression vector containing the gene of interest and the hph gene

  • Transfection reagent (e.g., lipid-based reagent)

  • Complete culture medium

  • Serum-free medium (for transfection, if required)

  • This compound at the optimal concentration determined from the kill curve

Procedure:

  • Transfection:

    • One day prior to transfection, seed CHO cells so they reach 80-90% confluency on the day of transfection.

    • Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent. Ensure the plasmid DNA is of high purity.

  • Recovery Period:

    • Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection in non-selective, complete culture medium.[11] This period is critical for the cells to produce sufficient phosphotransferase to survive the selection pressure.

  • Initiation of Selection:

    • After the recovery period, split the cells into new culture dishes at a low density (e.g., 1:10 or 1:20 dilution). High cell density can lead to non-transfected cells escaping selection.[5]

    • Replace the medium with fresh, complete culture medium containing the predetermined optimal concentration of this compound.

  • Maintenance and Selection:

    • Continue to culture the cells in the selective medium, replacing it every 3-4 days.[5]

    • Over the next 1-2 weeks, widespread cell death of non-transfected cells will occur.

    • Resistant cells will begin to form discrete colonies.

  • Expansion of Stable Pool:

    • Once visible colonies have formed, you can either:

      • A) Isolate Clones: Use cloning cylinders or limiting dilution to isolate single colonies for the development of monoclonal cell lines.

      • B) Generate a Polyclonal Pool: Continue to expand the mixed population of surviving colonies. When the dish becomes confluent, passage the cells as you normally would, but maintain the selective pressure by keeping this compound in the culture medium.

  • Maintenance of Stable Cell Line:

    • For long-term culture, it is recommended to maintain the stable cell line in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.

Mechanism of Action and Selection Principle

This compound inhibits protein synthesis, leading to cell death in non-resistant cells. In transfected cells, the hph gene product, this compound phosphotransferase, inactivates the antibiotic, allowing for cell survival and proliferation.

Mechanism_of_Action cluster_non_transfected Non-Transfected CHO Cell cluster_transfected Transfected CHO Cell hygro_in_nt This compound ribosome_nt Ribosome hygro_in_nt->ribosome_nt Binds to protein_synth_nt Protein Synthesis hygro_in_nt->protein_synth_nt Inhibits cell_death Cell Death protein_synth_nt->cell_death Leads to hph_gene hph Resistance Gene hph_protein Hygromycin Phosphotransferase hph_gene->hph_protein Expresses inactive_hygro Inactive this compound hph_protein->inactive_hygro Phosphorylates & Inactivates hygro_in_t This compound hygro_in_t->hph_protein Target of ribosome_t Ribosome protein_synth_t Normal Protein Synthesis ribosome_t->protein_synth_t cell_survival Cell Survival & Proliferation protein_synth_t->cell_survival

Diagram 2: Signaling pathway illustrating the mechanism of this compound and the principle of resistance.

References

Protocol for Hygromycin B Selection in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology and genetic engineering.[1] This document provides a detailed protocol for the use of this compound in the selection of transformed E. coli strains.

Mechanism of Action and Resistance

This compound functions by binding to the 70S ribosome, which interferes with the translocation of tRNA and mRNA, ultimately leading to the inhibition of protein synthesis and cell death.[1][2][3][4] Resistance to this compound is conferred by the hph gene, which encodes the enzyme this compound phosphotransferase.[1][5][6][7] This enzyme inactivates this compound by phosphorylating it, thus allowing cells expressing the hph gene to survive and proliferate in the presence of the antibiotic.[1]

Key Considerations for E. coli Selection

Successful selection of this compound-resistant E. coli colonies depends on several factors, including the concentration of the antibiotic, the composition of the growth medium, and the specific E. coli strain being used. It is recommended to use a low-salt Luria-Bertani (LB) medium, as high salt concentrations can interfere with the activity of this compound.[6][8][9] The optimal concentration of this compound for selection typically ranges from 50 to 100 µg/mL.[6][8][9] However, it is crucial to determine the minimal inhibitory concentration (MIC) for the specific E. coli strain and experimental conditions through a titration experiment, often referred to as a kill curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound selection in E. coli.

ParameterValueNotes
This compound Stock Solution Concentration 50 - 100 mg/mL in sterile, nuclease-free waterStore at -20°C for long-term storage.[10]
Working Concentration for E. coli Selection 50 - 100 µg/mLThe optimal concentration should be determined empirically.[6][8][9]
LB Agar (B569324) Plate Composition Low-salt: 10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaCl, 15 g/L AgarHigh salt concentrations can reduce the effectiveness of this compound.[6][8][9]
Incubation Temperature 37°CStandard incubation temperature for E. coli.[1][7]
Incubation Time 16 - 24 hoursColonies should be visible after this period.

Experimental Protocols

Preparation of this compound Stock Solution (50 mg/mL)
  • Weighing: Accurately weigh 500 mg of this compound powder.

  • Dissolving: Dissolve the powder in 10 mL of sterile, nuclease-free water. Ensure complete dissolution by vortexing gently.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.[10] Do not autoclave this compound solutions as this will inactivate the antibiotic.[2][3][11]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[10]

Preparation of this compound Selection Plates (100 µg/mL)
  • Prepare Low-Salt LB Agar: Prepare 1 liter of low-salt LB agar medium (10 g Tryptone, 5 g Yeast Extract, 5 g NaCl, 15 g Agar).

  • Autoclave: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Cooling: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. It is crucial that the agar is cool enough to not degrade the antibiotic, but still molten for pouring.

  • Add this compound: Add 2 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar to achieve a final concentration of 100 µg/mL.

  • Mix and Pour: Gently swirl the flask to ensure even distribution of the antibiotic. Pour approximately 20-25 mL of the medium into sterile petri dishes.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C for up to one month.[6][9]

Titration Experiment (Kill Curve) to Determine Optimal this compound Concentration
  • Prepare a Range of Concentrations: Prepare a series of low-salt LB agar plates with varying concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).

  • Plate Untransformed Cells: Plate a known number of untransformed (non-resistant) E. coli cells onto each plate.

  • Incubate: Incubate the plates at 37°C for 16-24 hours.

  • Determine MIC: Observe the plates and identify the lowest concentration of this compound that completely inhibits the growth of the untransformed cells. This concentration is the minimal inhibitory concentration (MIC) and should be used for subsequent selection experiments.

Transformation and Selection of E. coli
  • Transformation: Transform competent E. coli cells with the plasmid DNA containing the hph resistance gene using a standard transformation protocol (e.g., heat shock).[1][4][7]

  • Recovery: After the transformation procedure, add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows the cells to recover and express the resistance gene.[4]

  • Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed low-salt LB agar plates containing the predetermined optimal concentration of this compound.

  • Incubation: Incubate the plates at 37°C for 16-24 hours, or until colonies are clearly visible.

  • Verification: Pick individual colonies and verify the presence of the desired plasmid through methods such as colony PCR, restriction digest analysis, or sequencing.

Visualizations

Hygromycin_Selection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Low-Salt LB Selection Plates Stock->Plates Plate Plate on this compound Selection Plates Plates->Plate Transform Transform E. coli with Plasmid Recover Cell Recovery (No Antibiotic) Transform->Recover Recover->Plate Incubate Incubate at 37°C Plate->Incubate Colonies Observe Resistant Colonies Incubate->Colonies Verify Verify Colonies Colonies->Verify

References

Protocol for Hygromycin B Selection in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology and genetic engineering.[1] This document provides a detailed protocol for the use of this compound in the selection of transformed E. coli strains.

Mechanism of Action and Resistance

This compound functions by binding to the 70S ribosome, which interferes with the translocation of tRNA and mRNA, ultimately leading to the inhibition of protein synthesis and cell death.[1][2][3][4] Resistance to this compound is conferred by the hph gene, which encodes the enzyme this compound phosphotransferase.[1][5][6][7] This enzyme inactivates this compound by phosphorylating it, thus allowing cells expressing the hph gene to survive and proliferate in the presence of the antibiotic.[1]

Key Considerations for E. coli Selection

Successful selection of this compound-resistant E. coli colonies depends on several factors, including the concentration of the antibiotic, the composition of the growth medium, and the specific E. coli strain being used. It is recommended to use a low-salt Luria-Bertani (LB) medium, as high salt concentrations can interfere with the activity of this compound.[6][8][9] The optimal concentration of this compound for selection typically ranges from 50 to 100 µg/mL.[6][8][9] However, it is crucial to determine the minimal inhibitory concentration (MIC) for the specific E. coli strain and experimental conditions through a titration experiment, often referred to as a kill curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound selection in E. coli.

ParameterValueNotes
This compound Stock Solution Concentration 50 - 100 mg/mL in sterile, nuclease-free waterStore at -20°C for long-term storage.[10]
Working Concentration for E. coli Selection 50 - 100 µg/mLThe optimal concentration should be determined empirically.[6][8][9]
LB Agar Plate Composition Low-salt: 10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaCl, 15 g/L AgarHigh salt concentrations can reduce the effectiveness of this compound.[6][8][9]
Incubation Temperature 37°CStandard incubation temperature for E. coli.[1][7]
Incubation Time 16 - 24 hoursColonies should be visible after this period.

Experimental Protocols

Preparation of this compound Stock Solution (50 mg/mL)
  • Weighing: Accurately weigh 500 mg of this compound powder.

  • Dissolving: Dissolve the powder in 10 mL of sterile, nuclease-free water. Ensure complete dissolution by vortexing gently.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.[10] Do not autoclave this compound solutions as this will inactivate the antibiotic.[2][3][11]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[10]

Preparation of this compound Selection Plates (100 µg/mL)
  • Prepare Low-Salt LB Agar: Prepare 1 liter of low-salt LB agar medium (10 g Tryptone, 5 g Yeast Extract, 5 g NaCl, 15 g Agar).

  • Autoclave: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Cooling: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. It is crucial that the agar is cool enough to not degrade the antibiotic, but still molten for pouring.

  • Add this compound: Add 2 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar to achieve a final concentration of 100 µg/mL.

  • Mix and Pour: Gently swirl the flask to ensure even distribution of the antibiotic. Pour approximately 20-25 mL of the medium into sterile petri dishes.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C for up to one month.[6][9]

Titration Experiment (Kill Curve) to Determine Optimal this compound Concentration
  • Prepare a Range of Concentrations: Prepare a series of low-salt LB agar plates with varying concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).

  • Plate Untransformed Cells: Plate a known number of untransformed (non-resistant) E. coli cells onto each plate.

  • Incubate: Incubate the plates at 37°C for 16-24 hours.

  • Determine MIC: Observe the plates and identify the lowest concentration of this compound that completely inhibits the growth of the untransformed cells. This concentration is the minimal inhibitory concentration (MIC) and should be used for subsequent selection experiments.

Transformation and Selection of E. coli
  • Transformation: Transform competent E. coli cells with the plasmid DNA containing the hph resistance gene using a standard transformation protocol (e.g., heat shock).[1][4][7]

  • Recovery: After the transformation procedure, add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows the cells to recover and express the resistance gene.[4]

  • Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed low-salt LB agar plates containing the predetermined optimal concentration of this compound.

  • Incubation: Incubate the plates at 37°C for 16-24 hours, or until colonies are clearly visible.

  • Verification: Pick individual colonies and verify the presence of the desired plasmid through methods such as colony PCR, restriction digest analysis, or sequencing.

Visualizations

Hygromycin_Selection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Low-Salt LB Selection Plates Stock->Plates Plate Plate on this compound Selection Plates Plates->Plate Transform Transform E. coli with Plasmid Recover Cell Recovery (No Antibiotic) Transform->Recover Recover->Plate Incubate Incubate at 37°C Plate->Incubate Colonies Observe Resistant Colonies Incubate->Colonies Verify Verify Colonies Colonies->Verify

References

Application of Hygromycin B in Yeast Transformation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Hygromycin B as a selection agent in yeast transformation experiments. this compound is an aminoglycoside antibiotic that effectively inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells, including yeast. Its corresponding resistance gene, hph, which encodes a this compound phosphotransferase, serves as a dominant selectable marker, allowing for the efficient selection of successfully transformed yeast cells.

Mechanism of Action and Resistance

This compound functions by binding to the ribosome, thereby inhibiting the translocation step of protein synthesis, which ultimately leads to cell death.[1][2][3] In transformed yeast cells expressing the hph gene, the resulting this compound phosphotransferase inactivates the antibiotic through phosphorylation.[1][3][4][5] This enzymatic modification prevents this compound from binding to the ribosome, conferring resistance to the transformed cells and allowing them to proliferate in a selective medium.

The following diagram illustrates the mechanism of this compound action and the basis of resistance:

cluster_0 Untransformed Yeast Cell cluster_1 Transformed Yeast Cell Hygromycin B_in This compound Ribosome Ribosome Hygromycin B_in->Ribosome binds to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis inhibits translocation Cell Death Cell Death Protein Synthesis->Cell Death leads to Hygromycin B_in_res This compound Hyg_Phosphotransferase Hygromycin Phosphotransferase Hygromycin B_in_res->Hyg_Phosphotransferase substrate hph Gene hph Gene hph Gene->Hyg_Phosphotransferase expresses Inactive this compound Inactive This compound Hyg_Phosphotransferase->Inactive this compound phosphorylates Ribosome_res Ribosome Protein Synthesis_res Protein Synthesis Ribosome_res->Protein Synthesis_res proceeds Cell Viability Cell Viability Protein Synthesis_res->Cell Viability ensures

Mechanism of this compound action and resistance.

Quantitative Data: Recommended this compound Concentrations

The optimal concentration of this compound for selection can vary depending on the yeast species, strain, and media composition. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-transformed cells. However, published literature provides a general starting point for various yeast species.

Yeast SpeciesTypical Selection Concentration (µg/mL)Reference(s)
Saccharomyces cerevisiae200[3][5][6][7][8]
Saccharomyces cerevisiae300[9][10]
Candida tropicalis (with mutated HYG gene)Not specified, but resistance achieved[11]
General Yeast200[3]

Note: For some sensitive strains or specific experimental setups, lower concentrations (e.g., 25-50 µg/mL) may be sufficient, while for more resistant strains, higher concentrations might be necessary.[12]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Dissolve the powder in sterile, deionized water or phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube. Do not autoclave this compound solutions as this will inactivate the antibiotic.

  • Storage: Store the stock solution at 4°C for up to two years. Avoid freezing and thawing cycles.[13]

High-Efficiency Yeast Transformation Protocol (Lithium Acetate/PEG Method)

This protocol is a widely used method for introducing plasmid DNA into yeast cells.

cluster_prep Cell Preparation cluster_trans Transformation cluster_select Selection A Inoculate a single yeast colony in 5 mL YPD B Grow overnight at 30°C with shaking A->B C Dilute culture to OD600 ≈ 0.2 in 50 mL YPD B->C D Grow to OD600 ≈ 1.0 (approx. 5 hours) C->D E Harvest cells by centrifugation (5000 rpm, 5 min) D->E F Wash cells with 10 mL sterile water E->F G Resuspend in 1 mL TE/LiOAc F->G H Centrifuge and resuspend in 0.25 mL TE/LiOAc G->H I Mix 50 µL yeast cells with transforming DNA and single-stranded carrier DNA H->I J Add 300 µL sterile PEG solution and mix I->J K Incubate at 30°C for 60 minutes J->K L Add 40 µL DMSO and mix K->L M Heat shock at 42°C for 15 minutes L->M N Microcentrifuge and resuspend in 1 mL TE buffer M->N O Plate 200 µL on selective YPD + this compound plates N->O P Incubate at 30°C for 3-4 days O->P Q Count transformants P->Q

Yeast transformation and selection workflow.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lithium Acetate (LiOAc) solution (100 mM)

  • Polyethylene Glycol (PEG) 3350 solution (40% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL, boiled and chilled on ice

  • Transforming plasmid DNA containing the hph resistance gene

  • DMSO

  • YPD agar (B569324) plates containing the appropriate concentration of this compound

Procedure:

  • Cell Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.[7]

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2. Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.[8]

  • Cell Harvest and Washing: Harvest the cells by centrifugation at 5,000 rpm for 5 minutes. Discard the supernatant.

  • Wash the cell pellet with 10 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.

  • Preparation for Transformation: Centrifuge the cells and resuspend the pellet in 250 µL of 100 mM LiOAc.

  • Transformation Mix: In a sterile microfuge tube, combine in the following order:

    • 50 µL of the prepared yeast cell suspension

    • 5 µL of single-stranded carrier DNA (10 mg/mL)

    • 1-10 µL of transforming plasmid DNA (at least 25 ng)

  • Add 300 µL of 40% PEG 3350 solution and mix thoroughly by vortexing.

  • Incubation: Incubate the mixture at 30°C for 60 minutes, with occasional gentle shaking.[7]

  • DMSO Addition: Add 40 µL of DMSO and mix gently. This step can increase transformation efficiency.[7]

  • Heat Shock: Immediately place the tube in a 42°C water bath for 15 minutes.[7][8]

  • Recovery and Plating: Microcentrifuge the cells for 10 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile TE buffer.

  • Plate 200 µL of the cell suspension onto YPD agar plates containing the predetermined selective concentration of this compound.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-4 days, or until colonies appear. Count the number of transformants to calculate transformation efficiency.

Preparation of Selective Media (YPD + this compound)
  • Prepare YPD agar medium (1% yeast extract, 2% peptone, 2% dextrose, 2% agar).

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to 55-60°C in a water bath.

  • Add the appropriate volume of sterile this compound stock solution to achieve the desired final concentration (e.g., for 1 liter of media and a final concentration of 200 µg/mL, add 4 mL of a 50 mg/mL stock solution).

  • Mix the medium gently but thoroughly by swirling to ensure even distribution of the antibiotic.

  • Pour the plates and allow them to solidify at room temperature.

  • Store the plates at 4°C, protected from light.

By following these detailed notes and protocols, researchers can effectively utilize this compound for the selection of transformed yeast, a critical step in a wide array of molecular biology and drug discovery applications.

References

Application of Hygromycin B in Yeast Transformation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Hygromycin B as a selection agent in yeast transformation experiments. this compound is an aminoglycoside antibiotic that effectively inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells, including yeast. Its corresponding resistance gene, hph, which encodes a this compound phosphotransferase, serves as a dominant selectable marker, allowing for the efficient selection of successfully transformed yeast cells.

Mechanism of Action and Resistance

This compound functions by binding to the ribosome, thereby inhibiting the translocation step of protein synthesis, which ultimately leads to cell death.[1][2][3] In transformed yeast cells expressing the hph gene, the resulting this compound phosphotransferase inactivates the antibiotic through phosphorylation.[1][3][4][5] This enzymatic modification prevents this compound from binding to the ribosome, conferring resistance to the transformed cells and allowing them to proliferate in a selective medium.

The following diagram illustrates the mechanism of this compound action and the basis of resistance:

cluster_0 Untransformed Yeast Cell cluster_1 Transformed Yeast Cell Hygromycin B_in This compound Ribosome Ribosome Hygromycin B_in->Ribosome binds to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis inhibits translocation Cell Death Cell Death Protein Synthesis->Cell Death leads to Hygromycin B_in_res This compound Hyg_Phosphotransferase Hygromycin Phosphotransferase Hygromycin B_in_res->Hyg_Phosphotransferase substrate hph Gene hph Gene hph Gene->Hyg_Phosphotransferase expresses Inactive this compound Inactive This compound Hyg_Phosphotransferase->Inactive this compound phosphorylates Ribosome_res Ribosome Protein Synthesis_res Protein Synthesis Ribosome_res->Protein Synthesis_res proceeds Cell Viability Cell Viability Protein Synthesis_res->Cell Viability ensures

Mechanism of this compound action and resistance.

Quantitative Data: Recommended this compound Concentrations

The optimal concentration of this compound for selection can vary depending on the yeast species, strain, and media composition. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-transformed cells. However, published literature provides a general starting point for various yeast species.

Yeast SpeciesTypical Selection Concentration (µg/mL)Reference(s)
Saccharomyces cerevisiae200[3][5][6][7][8]
Saccharomyces cerevisiae300[9][10]
Candida tropicalis (with mutated HYG gene)Not specified, but resistance achieved[11]
General Yeast200[3]

Note: For some sensitive strains or specific experimental setups, lower concentrations (e.g., 25-50 µg/mL) may be sufficient, while for more resistant strains, higher concentrations might be necessary.[12]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Dissolve the powder in sterile, deionized water or phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube. Do not autoclave this compound solutions as this will inactivate the antibiotic.

  • Storage: Store the stock solution at 4°C for up to two years. Avoid freezing and thawing cycles.[13]

High-Efficiency Yeast Transformation Protocol (Lithium Acetate/PEG Method)

This protocol is a widely used method for introducing plasmid DNA into yeast cells.

cluster_prep Cell Preparation cluster_trans Transformation cluster_select Selection A Inoculate a single yeast colony in 5 mL YPD B Grow overnight at 30°C with shaking A->B C Dilute culture to OD600 ≈ 0.2 in 50 mL YPD B->C D Grow to OD600 ≈ 1.0 (approx. 5 hours) C->D E Harvest cells by centrifugation (5000 rpm, 5 min) D->E F Wash cells with 10 mL sterile water E->F G Resuspend in 1 mL TE/LiOAc F->G H Centrifuge and resuspend in 0.25 mL TE/LiOAc G->H I Mix 50 µL yeast cells with transforming DNA and single-stranded carrier DNA H->I J Add 300 µL sterile PEG solution and mix I->J K Incubate at 30°C for 60 minutes J->K L Add 40 µL DMSO and mix K->L M Heat shock at 42°C for 15 minutes L->M N Microcentrifuge and resuspend in 1 mL TE buffer M->N O Plate 200 µL on selective YPD + this compound plates N->O P Incubate at 30°C for 3-4 days O->P Q Count transformants P->Q

Yeast transformation and selection workflow.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lithium Acetate (LiOAc) solution (100 mM)

  • Polyethylene Glycol (PEG) 3350 solution (40% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL, boiled and chilled on ice

  • Transforming plasmid DNA containing the hph resistance gene

  • DMSO

  • YPD agar plates containing the appropriate concentration of this compound

Procedure:

  • Cell Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.[7]

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2. Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.[8]

  • Cell Harvest and Washing: Harvest the cells by centrifugation at 5,000 rpm for 5 minutes. Discard the supernatant.

  • Wash the cell pellet with 10 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.

  • Preparation for Transformation: Centrifuge the cells and resuspend the pellet in 250 µL of 100 mM LiOAc.

  • Transformation Mix: In a sterile microfuge tube, combine in the following order:

    • 50 µL of the prepared yeast cell suspension

    • 5 µL of single-stranded carrier DNA (10 mg/mL)

    • 1-10 µL of transforming plasmid DNA (at least 25 ng)

  • Add 300 µL of 40% PEG 3350 solution and mix thoroughly by vortexing.

  • Incubation: Incubate the mixture at 30°C for 60 minutes, with occasional gentle shaking.[7]

  • DMSO Addition: Add 40 µL of DMSO and mix gently. This step can increase transformation efficiency.[7]

  • Heat Shock: Immediately place the tube in a 42°C water bath for 15 minutes.[7][8]

  • Recovery and Plating: Microcentrifuge the cells for 10 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile TE buffer.

  • Plate 200 µL of the cell suspension onto YPD agar plates containing the predetermined selective concentration of this compound.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-4 days, or until colonies appear. Count the number of transformants to calculate transformation efficiency.

Preparation of Selective Media (YPD + this compound)
  • Prepare YPD agar medium (1% yeast extract, 2% peptone, 2% dextrose, 2% agar).

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to 55-60°C in a water bath.

  • Add the appropriate volume of sterile this compound stock solution to achieve the desired final concentration (e.g., for 1 liter of media and a final concentration of 200 µg/mL, add 4 mL of a 50 mg/mL stock solution).

  • Mix the medium gently but thoroughly by swirling to ensure even distribution of the antibiotic.

  • Pour the plates and allow them to solidify at room temperature.

  • Store the plates at 4°C, protected from light.

By following these detailed notes and protocols, researchers can effectively utilize this compound for the selection of transformed yeast, a critical step in a wide array of molecular biology and drug discovery applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hygromycin B Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Hygromycin B concentration for the selection of stably transfected cells, with a focus on preventing widespread cell death and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It kills a wide range of cells, including bacteria, fungi, and higher eukaryotic cells, by inhibiting protein synthesis.[1][2] Its mechanism of action involves disrupting translocation and causing mistranslation at the ribosome, effectively halting the production of essential proteins and leading to cell death.[3][4]

Q2: Why is it necessary to optimize the this compound concentration?

The sensitivity to this compound varies significantly among different cell lines.[5][6] Factors such as the cell's metabolic rate, growth conditions, and proliferative activity can all influence its susceptibility.[2] Therefore, a concentration that is effective for one cell line may be too high or too low for another.[7] The goal is to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days) while allowing resistant, transfected cells to survive and proliferate.[2][8]

Q3: What is a "kill curve" and why is it important?

A kill curve is a dose-response experiment used to determine the optimal concentration of a selection antibiotic, like this compound, for a specific cell line.[9] It involves exposing non-transfected cells to a range of antibiotic concentrations and monitoring their viability over time.[5] This is a critical step to perform before starting a stable cell line generation experiment to ensure efficient selection without excessive toxicity to potentially transfected cells.[6][7]

Q4: How long does it typically take to see the effects of this compound selection?

Ideally, control (non-transfected) cells should die within one week after the addition of the antibiotic. This allows colonies of resistant cells to form within 10 to 14 days. However, the exact timing can vary depending on the cell line and the this compound concentration used.[10] Some cell lines may show signs of cell death within 2-3 days, while for others it may take 7-10 days to observe significant effects.[10][11]

Q5: How should I store this compound solutions?

This compound solutions are stable when stored at 2-8°C (refrigerator) for at least two years.[7][8] It is generally recommended to avoid freezing the solutions, as this has been reported to cause a loss of activity.[7][8] For long-term storage, the dry powder form is stable for at least five years at 2-8°C.[7][8]

Troubleshooting Guide

Q1: All my cells, including the transfected ones, are dying. What should I do?

This issue typically arises when the this compound concentration is too high for your specific cell line.

  • Solution: Perform a kill curve experiment to determine the minimum concentration required to kill only the non-transfected cells.[8] It is crucial to test a range of concentrations, as the optimal dose can vary significantly between cell types.[5]

Q2: None of my cells are dying, even after a week of selection. What's wrong?

This problem can occur for several reasons:

  • This compound concentration is too low: The selected concentration may not be sufficient to kill your specific cell line. You will need to perform a kill curve with a higher range of concentrations.

  • Cell density is too high: A high plating density can allow cells to "escape" selection. Ensure you are seeding cells at an appropriate confluency (typically 20-25%) before starting the selection process.[2]

  • Inactive this compound: Improper storage (e.g., freezing) can lead to a loss of antibiotic activity.[7][8] It is recommended to use a fresh or properly stored solution and to perform a kill curve with each new batch of antibiotic.[7]

Q3: My selection process is taking longer than two weeks. Is this normal?

While the ideal selection period is around 10-14 days, some slowly proliferating cell lines may require a longer time. However, if you are not seeing significant cell death in the non-transfected population after a week, you may need to re-evaluate your this compound concentration.

Q4: My suspension cells seem to be more resistant to this compound. Why is that?

Suspension cells can sometimes be more resistant to this compound and may require a higher concentration for effective selection.[5] It is also important to ensure proper mixing to guarantee that all cells are equally exposed to the antibiotic.

Data Presentation

Recommended this compound Concentrations for Selection

The optimal concentration of this compound must be determined empirically for each cell line. The following table provides a general guideline of starting concentrations for various cell types.

Organism/Cell Type Selection Concentration (µg/mL) Maintenance Concentration (µg/mL) Reference(s)
Mammalian Cells (general)50 - 1000200[3][12]
HeLa~500 - 550Not Specified[9][13]
CHO~200 - 250Not Specified[13][14]
Jurkat T-Cell~1000Not Specified[13]
S2 Drosophila200 - 300Not Specified[13]
Bacteria (E. coli)20 - 200Not Specified[3][12]
Yeast200Not Specified[12]
Plant Cells20 - 20020[12]

Experimental Protocols

Detailed Protocol for a this compound Kill Curve

This protocol outlines the steps to determine the optimal this compound concentration for your specific mammalian cell line.

  • Cell Plating:

    • For adherent cells, seed a 24-well plate with 0.8 - 3.0 x 10⁵ cells/mL in 0.5 mL of complete growth medium per well.[6][11]

    • For suspension cells, plate at a density of 2.5 - 5.0 x 10⁵ cells/mL.[6][11]

    • Allow the cells to culture overnight. Adherent cells should be approximately 80% confluent before adding the antibiotic.[11]

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[7] It is important to include a "no antibiotic" control.[11]

  • Treatment:

    • The next day, carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.[6] It is recommended to test each concentration in duplicate or triplicate.[6]

  • Incubation and Monitoring:

    • Incubate the cells at 37°C in a humidified incubator.

    • Examine the cells daily for signs of toxicity, such as rounding, detachment, and lysis.[11]

    • Replace the selective medium every 2-3 days for up to 14 days.[6][7]

  • Determining the Optimal Concentration:

    • The optimal concentration is the lowest concentration of this compound that kills all the cells within 7-14 days.[2][6] This concentration should be used for the selection of your stably transfected cells.

Visualizations

Mechanism of Action and Resistance

This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome, which leads to mistranslation and truncation of polypeptides, ultimately causing cell death.[3][4] Cells that are successfully transfected with a plasmid containing the hygromycin resistance gene (hph) can inactivate the antibiotic.[2] The hph gene encodes for a phosphotransferase that phosphorylates this compound, rendering it unable to bind to the ribosome.[2][4]

Hygromycin_Mechanism cluster_cell Eukaryotic Cell cluster_resistance Resistant Cell Ribosome Ribosome Protein Functional Protein Ribosome->Protein Protein Synthesis CellDeath Cell Death Ribosome->CellDeath Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Translation HygB_in This compound HygB_in->Ribosome Binds to Ribosome HygB_in_res This compound Hph Hygromycin Phosphotransferase (hph) HygB_in_res->Hph Substrate HygB_P Phosphorylated This compound (Inactive) Hph->HygB_P Phosphorylation Ribosome_res Ribosome Protein_res Functional Protein Ribosome_res->Protein_res Normal Translation CellSurvival Cell Survival Protein_res->CellSurvival Kill_Curve_Workflow start Start: Healthy, Non-Transfected Cells plate_cells 1. Plate Cells (e.g., in a 24-well plate) start->plate_cells overnight 2. Incubate Overnight plate_cells->overnight prepare_hyg 3. Prepare this compound Concentration Gradient overnight->prepare_hyg treat_cells 4. Replace Medium with This compound Dilutions prepare_hyg->treat_cells incubate_monitor 5. Incubate and Monitor Daily (Replace medium every 2-3 days) treat_cells->incubate_monitor evaluate 6. Evaluate Cell Viability after 7-14 Days incubate_monitor->evaluate determine_conc 7. Determine Lowest Concentration that Kills All Cells evaluate->determine_conc end End: Optimal this compound Concentration Identified determine_conc->end

References

Technical Support Center: Optimizing Hygromycin B Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Hygromycin B concentration for the selection of stably transfected cells, with a focus on preventing widespread cell death and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It kills a wide range of cells, including bacteria, fungi, and higher eukaryotic cells, by inhibiting protein synthesis.[1][2] Its mechanism of action involves disrupting translocation and causing mistranslation at the ribosome, effectively halting the production of essential proteins and leading to cell death.[3][4]

Q2: Why is it necessary to optimize the this compound concentration?

The sensitivity to this compound varies significantly among different cell lines.[5][6] Factors such as the cell's metabolic rate, growth conditions, and proliferative activity can all influence its susceptibility.[2] Therefore, a concentration that is effective for one cell line may be too high or too low for another.[7] The goal is to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days) while allowing resistant, transfected cells to survive and proliferate.[2][8]

Q3: What is a "kill curve" and why is it important?

A kill curve is a dose-response experiment used to determine the optimal concentration of a selection antibiotic, like this compound, for a specific cell line.[9] It involves exposing non-transfected cells to a range of antibiotic concentrations and monitoring their viability over time.[5] This is a critical step to perform before starting a stable cell line generation experiment to ensure efficient selection without excessive toxicity to potentially transfected cells.[6][7]

Q4: How long does it typically take to see the effects of this compound selection?

Ideally, control (non-transfected) cells should die within one week after the addition of the antibiotic. This allows colonies of resistant cells to form within 10 to 14 days. However, the exact timing can vary depending on the cell line and the this compound concentration used.[10] Some cell lines may show signs of cell death within 2-3 days, while for others it may take 7-10 days to observe significant effects.[10][11]

Q5: How should I store this compound solutions?

This compound solutions are stable when stored at 2-8°C (refrigerator) for at least two years.[7][8] It is generally recommended to avoid freezing the solutions, as this has been reported to cause a loss of activity.[7][8] For long-term storage, the dry powder form is stable for at least five years at 2-8°C.[7][8]

Troubleshooting Guide

Q1: All my cells, including the transfected ones, are dying. What should I do?

This issue typically arises when the this compound concentration is too high for your specific cell line.

  • Solution: Perform a kill curve experiment to determine the minimum concentration required to kill only the non-transfected cells.[8] It is crucial to test a range of concentrations, as the optimal dose can vary significantly between cell types.[5]

Q2: None of my cells are dying, even after a week of selection. What's wrong?

This problem can occur for several reasons:

  • This compound concentration is too low: The selected concentration may not be sufficient to kill your specific cell line. You will need to perform a kill curve with a higher range of concentrations.

  • Cell density is too high: A high plating density can allow cells to "escape" selection. Ensure you are seeding cells at an appropriate confluency (typically 20-25%) before starting the selection process.[2]

  • Inactive this compound: Improper storage (e.g., freezing) can lead to a loss of antibiotic activity.[7][8] It is recommended to use a fresh or properly stored solution and to perform a kill curve with each new batch of antibiotic.[7]

Q3: My selection process is taking longer than two weeks. Is this normal?

While the ideal selection period is around 10-14 days, some slowly proliferating cell lines may require a longer time. However, if you are not seeing significant cell death in the non-transfected population after a week, you may need to re-evaluate your this compound concentration.

Q4: My suspension cells seem to be more resistant to this compound. Why is that?

Suspension cells can sometimes be more resistant to this compound and may require a higher concentration for effective selection.[5] It is also important to ensure proper mixing to guarantee that all cells are equally exposed to the antibiotic.

Data Presentation

Recommended this compound Concentrations for Selection

The optimal concentration of this compound must be determined empirically for each cell line. The following table provides a general guideline of starting concentrations for various cell types.

Organism/Cell Type Selection Concentration (µg/mL) Maintenance Concentration (µg/mL) Reference(s)
Mammalian Cells (general)50 - 1000200[3][12]
HeLa~500 - 550Not Specified[9][13]
CHO~200 - 250Not Specified[13][14]
Jurkat T-Cell~1000Not Specified[13]
S2 Drosophila200 - 300Not Specified[13]
Bacteria (E. coli)20 - 200Not Specified[3][12]
Yeast200Not Specified[12]
Plant Cells20 - 20020[12]

Experimental Protocols

Detailed Protocol for a this compound Kill Curve

This protocol outlines the steps to determine the optimal this compound concentration for your specific mammalian cell line.

  • Cell Plating:

    • For adherent cells, seed a 24-well plate with 0.8 - 3.0 x 10⁵ cells/mL in 0.5 mL of complete growth medium per well.[6][11]

    • For suspension cells, plate at a density of 2.5 - 5.0 x 10⁵ cells/mL.[6][11]

    • Allow the cells to culture overnight. Adherent cells should be approximately 80% confluent before adding the antibiotic.[11]

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[7] It is important to include a "no antibiotic" control.[11]

  • Treatment:

    • The next day, carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.[6] It is recommended to test each concentration in duplicate or triplicate.[6]

  • Incubation and Monitoring:

    • Incubate the cells at 37°C in a humidified incubator.

    • Examine the cells daily for signs of toxicity, such as rounding, detachment, and lysis.[11]

    • Replace the selective medium every 2-3 days for up to 14 days.[6][7]

  • Determining the Optimal Concentration:

    • The optimal concentration is the lowest concentration of this compound that kills all the cells within 7-14 days.[2][6] This concentration should be used for the selection of your stably transfected cells.

Visualizations

Mechanism of Action and Resistance

This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome, which leads to mistranslation and truncation of polypeptides, ultimately causing cell death.[3][4] Cells that are successfully transfected with a plasmid containing the hygromycin resistance gene (hph) can inactivate the antibiotic.[2] The hph gene encodes for a phosphotransferase that phosphorylates this compound, rendering it unable to bind to the ribosome.[2][4]

Hygromycin_Mechanism cluster_cell Eukaryotic Cell cluster_resistance Resistant Cell Ribosome Ribosome Protein Functional Protein Ribosome->Protein Protein Synthesis CellDeath Cell Death Ribosome->CellDeath Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Translation HygB_in This compound HygB_in->Ribosome Binds to Ribosome HygB_in_res This compound Hph Hygromycin Phosphotransferase (hph) HygB_in_res->Hph Substrate HygB_P Phosphorylated This compound (Inactive) Hph->HygB_P Phosphorylation Ribosome_res Ribosome Protein_res Functional Protein Ribosome_res->Protein_res Normal Translation CellSurvival Cell Survival Protein_res->CellSurvival Kill_Curve_Workflow start Start: Healthy, Non-Transfected Cells plate_cells 1. Plate Cells (e.g., in a 24-well plate) start->plate_cells overnight 2. Incubate Overnight plate_cells->overnight prepare_hyg 3. Prepare this compound Concentration Gradient overnight->prepare_hyg treat_cells 4. Replace Medium with This compound Dilutions prepare_hyg->treat_cells incubate_monitor 5. Incubate and Monitor Daily (Replace medium every 2-3 days) treat_cells->incubate_monitor evaluate 6. Evaluate Cell Viability after 7-14 Days incubate_monitor->evaluate determine_conc 7. Determine Lowest Concentration that Kills All Cells evaluate->determine_conc end End: Optimal this compound Concentration Identified determine_conc->end

References

How to overcome intrinsic resistance to Hygromycin B in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address intrinsic and high-level resistance to Hygromycin B in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is toxic to a wide range of cells, including bacteria, fungi, and eukaryotes.[1] Its primary mechanism of action is the inhibition of protein synthesis. It binds to the 80S subunit of the eukaryotic ribosome, disrupting translocation and causing mistranslation of mRNA, which ultimately leads to cell death.[1][2]

Q2: What is the difference between intrinsic and acquired resistance to this compound?

Intrinsic resistance refers to a cell line's natural, inherent ability to tolerate this compound without prior exposure or genetic modification. This can be due to various cellular characteristics, such as poor drug uptake, active drug efflux, or modifications of the ribosomal target.

Acquired resistance is typically conferred by the introduction of a specific resistance gene, most commonly the hygromycin phosphotransferase (hph) gene.[1][3][4] This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.[5][3][4][6]

Q3: What are the known molecular mechanisms of this compound resistance?

The most well-characterized mechanism is the enzymatic inactivation of this compound by Hygromycin Phosphotransferase (HPT) , encoded by the hph gene.[3][4][6] In some microorganisms, point mutations in the ribosomal RNA (rRNA) have also been shown to confer resistance by altering the drug's binding site, which could be a potential, though less commonly characterized, mechanism of intrinsic resistance in eukaryotic cells.[7]

Troubleshooting Guide for this compound Resistance

This section addresses common issues encountered when cells exhibit unexpected resistance to this compound.

Q4: My cells are not dying after treatment with this compound at a standard concentration. What are the initial troubleshooting steps?

When your cell line shows unexpected resistance, systematically verify your experimental parameters before concluding that the resistance is intrinsic.

  • Step 1: Verify this compound Integrity: Confirm that your this compound stock solution has been stored correctly (typically at 4°C) and has not expired.[3] Prepare fresh dilutions from a trusted stock for your experiment.

  • Step 2: Optimize Cell Culture Conditions:

    • Cell Density: Ensure cells are not plated too densely. High cell density can reduce the effective concentration of the antibiotic per cell. A starting confluency of 20-25% is often recommended.[3]

    • Cell Proliferation Rate: this compound is most effective on actively dividing cells.[4] Cells that are quiescent or slow-growing will be less sensitive. Ensure your cells are in a healthy, proliferative state.

    • Media Changes: Replenish the selective medium every 3-4 days to maintain a stable concentration of the antibiotic, as it can degrade over time at 37°C.[3]

  • Step 3: Perform a Dose-Response (Kill Curve) Analysis: This is the most critical step. A kill curve will determine the actual minimum concentration of this compound required to kill your specific, non-transfected cell line. This helps to differentiate true resistance from the use of a suboptimal drug concentration.

Q5: My kill curve confirms that my cell line has a high IC50 for this compound. How can I overcome this intrinsic resistance?

If you have confirmed high intrinsic resistance, several strategies can be employed.

  • Strategy 1: Alter Culture Conditions to Increase Sensitivity Some reports suggest that the sensitivity of cells to this compound can be influenced by the culture medium's pH and salt concentration. You can experimentally test if slight modifications to the pH of your culture medium can increase the antibiotic's efficacy.

  • Strategy 2: Use Synergistic Drug Combinations Intrinsic resistance may be due to mechanisms like active drug removal from the cell by efflux pumps.[8][9] While the specific pumps for this compound are not well-defined in mammalian cells, this strategy can be explored.

    • Concept: A second agent is used to inhibit the resistance mechanism, thereby restoring sensitivity to this compound.[10][11][12]

    • Application: You can perform a matrix screen (checkerboard assay) combining varying concentrations of this compound with a potential sensitizing agent. Broad-spectrum efflux pump inhibitors could be a starting point.

  • Strategy 3: Switch to an Alternative Selection Marker If the intrinsic resistance of your cell line is prohibitively high, the most practical solution is often to switch to a different selection antibiotic.

    • Common Alternatives: Other commonly used selection agents include Puromycin, G418 (Geneticin), and Zeocin™.[13][14]

    • Recommendation: Before re-cloning your vector with a new resistance gene, it is crucial to perform a kill curve for each potential new antibiotic to ensure your cell line is sensitive to it. Studies have shown that Zeocin™ can be a particularly robust selection agent for generating stable human cell lines with fewer false positives compared to hygromycin.[13]

Data Presentation

Table 1: General Recommended Concentration Ranges for this compound Selection

Organism/Cell TypeTypical Working Concentration (µg/mL)
Mammalian Cells100 - 1000[4][14][15]
Plant Cells20 - 200[3]
Bacteria (E. coli)50 - 100[3]
Fungi200 - 1000[3]
Note: These are general ranges. The optimal concentration must be determined experimentally for each specific cell line using a kill curve.

Table 2: Example Data from a this compound Kill Curve Experiment

This compound Conc. (µg/mL)Day 3 (% Viability)Day 5 (% Viability)Day 7 (% Viability)
0 (Control)100%100%100%
5085%60%40%
10070%40%15%
20045%10%< 1%
40020%< 1%0%
800< 5%0%0%
This table illustrates how to track cell viability over time to determine the minimum concentration that kills all cells within a desired timeframe (typically 7-10 days). In this example, 400 µg/mL would be the optimal concentration.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of this compound required to kill your non-transfected host cell line.

  • Cell Plating:

    • Seed your cells in a 24-well plate at a density that allows for logarithmic growth for at least one week. A starting confluency of 20-25% is recommended.[3]

    • Include several wells for each concentration to be tested, as well as a "no antibiotic" control.

    • Allow cells to adhere and recover overnight.

  • Antibiotic Addition:

    • The next day, prepare a range of this compound concentrations in your normal culture medium. For mammalian cells, a starting range of 0, 50, 100, 200, 400, and 800 µg/mL is common.[15]

    • Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations.

  • Incubation and Monitoring:

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

    • Observe the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).

    • Replenish the selective medium every 3-4 days to ensure the antibiotic concentration remains stable.[3]

  • Data Analysis:

    • At regular intervals (e.g., Day 3, 5, 7, and 10), determine the percentage of viable cells in each well relative to the "no antibiotic" control. This can be done using methods like Trypan Blue exclusion, MTT assay, or live-cell imaging.

    • The optimal concentration is the lowest concentration that results in complete cell death within your desired selection timeframe (usually 7-10 days).[3]

Protocol 2: Screening for Synergistic Drug Combinations (Checkerboard Assay)

This protocol provides a framework for testing if a second compound can sensitize resistant cells to this compound.

  • Plate Setup:

    • Use a 96-well plate for this assay.

    • Prepare serial dilutions of this compound along the x-axis of the plate (e.g., 8 concentrations).

    • Prepare serial dilutions of your test compound (e.g., an efflux pump inhibitor) along the y-axis (e.g., 8 concentrations).

    • The plate should also include wells with only this compound, only the test compound, and no drugs (cell control).

  • Cell Seeding and Dosing:

    • Seed your resistant cells into each well of the 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

    • Add the drug combinations to the corresponding wells according to your plate layout.

  • Incubation and Viability Measurement:

    • Incubate the plate for a period determined by your cell line's doubling time (e.g., 72 hours).

    • After incubation, measure cell viability in each well using a suitable assay (e.g., CellTiter-Glo®, MTT, or Resazurin).

  • Analysis of Synergy:

    • The data can be analyzed using synergy models like the Bliss Independence or Loewe Additivity models to calculate a synergy score.

    • Visually, synergy is indicated when a combination of low, ineffective concentrations of both drugs results in significant cell death. An isobologram can be plotted to visualize this effect.[11]

Visualizations

HygromycinB_MoA cluster_Cell Eukaryotic Cell cluster_Resistance Acquired Resistance Hygro_in This compound Ribosome 80S Ribosome Hygro_in->Ribosome Binds to HPT_enzyme Hygromycin Phosphotransferase Hygro_in->HPT_enzyme Inactivates Hygro_P Inactive This compound Hygro_in->Hygro_P Phosphorylates Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibition Cell_Death Cell Death Protein_Synth->Cell_Death Leads to HPT_gene hph Gene HPT_gene->HPT_enzyme Expresses

Caption: Mechanism of this compound action and enzymatic inactivation by Hygromycin Phosphotransferase (HPT).

Troubleshooting_Workflow Start Cells are resistant to standard this compound conc. Check_Reagent Verify this compound stock (storage, age, dilution) Start->Check_Reagent Check_Conditions Optimize Culture Conditions (cell density, media changes) Check_Reagent->Check_Conditions Kill_Curve Perform Dose-Response (Kill Curve) Analysis Check_Conditions->Kill_Curve Resistant Resistance Confirmed (High IC50) Kill_Curve->Resistant Still Resistant Not_Resistant Problem Solved (Cells die at new conc.) Kill_Curve->Not_Resistant Sensitivity Found Strategy_Synergy Strategy 1: Test Synergistic Combinations Resistant->Strategy_Synergy Strategy_Switch Strategy 2: Switch to Alternative Antibiotic (e.g., Puromycin, Zeocin) Resistant->Strategy_Switch

Caption: Troubleshooting workflow for addressing unexpected this compound resistance in cell lines.

Synergy_Concept cluster_Cell Intrinsically Resistant Cell Hygro_in This compound Target Ribosome Hygro_in->Target Reaches target Efflux Efflux Pump (Resistance Mechanism) Hygro_in->Efflux Pumped out Hygro_out This compound Efflux->Hygro_out Inhibitor Synergistic Agent (e.g., Efflux Inhibitor) Inhibitor->Efflux Blocks

Caption: Conceptual model of a synergistic drug combination overcoming efflux pump-mediated resistance.

References

How to overcome intrinsic resistance to Hygromycin B in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address intrinsic and high-level resistance to Hygromycin B in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is toxic to a wide range of cells, including bacteria, fungi, and eukaryotes.[1] Its primary mechanism of action is the inhibition of protein synthesis. It binds to the 80S subunit of the eukaryotic ribosome, disrupting translocation and causing mistranslation of mRNA, which ultimately leads to cell death.[1][2]

Q2: What is the difference between intrinsic and acquired resistance to this compound?

Intrinsic resistance refers to a cell line's natural, inherent ability to tolerate this compound without prior exposure or genetic modification. This can be due to various cellular characteristics, such as poor drug uptake, active drug efflux, or modifications of the ribosomal target.

Acquired resistance is typically conferred by the introduction of a specific resistance gene, most commonly the hygromycin phosphotransferase (hph) gene.[1][3][4] This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.[5][3][4][6]

Q3: What are the known molecular mechanisms of this compound resistance?

The most well-characterized mechanism is the enzymatic inactivation of this compound by Hygromycin Phosphotransferase (HPT) , encoded by the hph gene.[3][4][6] In some microorganisms, point mutations in the ribosomal RNA (rRNA) have also been shown to confer resistance by altering the drug's binding site, which could be a potential, though less commonly characterized, mechanism of intrinsic resistance in eukaryotic cells.[7]

Troubleshooting Guide for this compound Resistance

This section addresses common issues encountered when cells exhibit unexpected resistance to this compound.

Q4: My cells are not dying after treatment with this compound at a standard concentration. What are the initial troubleshooting steps?

When your cell line shows unexpected resistance, systematically verify your experimental parameters before concluding that the resistance is intrinsic.

  • Step 1: Verify this compound Integrity: Confirm that your this compound stock solution has been stored correctly (typically at 4°C) and has not expired.[3] Prepare fresh dilutions from a trusted stock for your experiment.

  • Step 2: Optimize Cell Culture Conditions:

    • Cell Density: Ensure cells are not plated too densely. High cell density can reduce the effective concentration of the antibiotic per cell. A starting confluency of 20-25% is often recommended.[3]

    • Cell Proliferation Rate: this compound is most effective on actively dividing cells.[4] Cells that are quiescent or slow-growing will be less sensitive. Ensure your cells are in a healthy, proliferative state.

    • Media Changes: Replenish the selective medium every 3-4 days to maintain a stable concentration of the antibiotic, as it can degrade over time at 37°C.[3]

  • Step 3: Perform a Dose-Response (Kill Curve) Analysis: This is the most critical step. A kill curve will determine the actual minimum concentration of this compound required to kill your specific, non-transfected cell line. This helps to differentiate true resistance from the use of a suboptimal drug concentration.

Q5: My kill curve confirms that my cell line has a high IC50 for this compound. How can I overcome this intrinsic resistance?

If you have confirmed high intrinsic resistance, several strategies can be employed.

  • Strategy 1: Alter Culture Conditions to Increase Sensitivity Some reports suggest that the sensitivity of cells to this compound can be influenced by the culture medium's pH and salt concentration. You can experimentally test if slight modifications to the pH of your culture medium can increase the antibiotic's efficacy.

  • Strategy 2: Use Synergistic Drug Combinations Intrinsic resistance may be due to mechanisms like active drug removal from the cell by efflux pumps.[8][9] While the specific pumps for this compound are not well-defined in mammalian cells, this strategy can be explored.

    • Concept: A second agent is used to inhibit the resistance mechanism, thereby restoring sensitivity to this compound.[10][11][12]

    • Application: You can perform a matrix screen (checkerboard assay) combining varying concentrations of this compound with a potential sensitizing agent. Broad-spectrum efflux pump inhibitors could be a starting point.

  • Strategy 3: Switch to an Alternative Selection Marker If the intrinsic resistance of your cell line is prohibitively high, the most practical solution is often to switch to a different selection antibiotic.

    • Common Alternatives: Other commonly used selection agents include Puromycin, G418 (Geneticin), and Zeocin™.[13][14]

    • Recommendation: Before re-cloning your vector with a new resistance gene, it is crucial to perform a kill curve for each potential new antibiotic to ensure your cell line is sensitive to it. Studies have shown that Zeocin™ can be a particularly robust selection agent for generating stable human cell lines with fewer false positives compared to hygromycin.[13]

Data Presentation

Table 1: General Recommended Concentration Ranges for this compound Selection

Organism/Cell TypeTypical Working Concentration (µg/mL)
Mammalian Cells100 - 1000[4][14][15]
Plant Cells20 - 200[3]
Bacteria (E. coli)50 - 100[3]
Fungi200 - 1000[3]
Note: These are general ranges. The optimal concentration must be determined experimentally for each specific cell line using a kill curve.

Table 2: Example Data from a this compound Kill Curve Experiment

This compound Conc. (µg/mL)Day 3 (% Viability)Day 5 (% Viability)Day 7 (% Viability)
0 (Control)100%100%100%
5085%60%40%
10070%40%15%
20045%10%< 1%
40020%< 1%0%
800< 5%0%0%
This table illustrates how to track cell viability over time to determine the minimum concentration that kills all cells within a desired timeframe (typically 7-10 days). In this example, 400 µg/mL would be the optimal concentration.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of this compound required to kill your non-transfected host cell line.

  • Cell Plating:

    • Seed your cells in a 24-well plate at a density that allows for logarithmic growth for at least one week. A starting confluency of 20-25% is recommended.[3]

    • Include several wells for each concentration to be tested, as well as a "no antibiotic" control.

    • Allow cells to adhere and recover overnight.

  • Antibiotic Addition:

    • The next day, prepare a range of this compound concentrations in your normal culture medium. For mammalian cells, a starting range of 0, 50, 100, 200, 400, and 800 µg/mL is common.[15]

    • Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations.

  • Incubation and Monitoring:

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

    • Observe the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).

    • Replenish the selective medium every 3-4 days to ensure the antibiotic concentration remains stable.[3]

  • Data Analysis:

    • At regular intervals (e.g., Day 3, 5, 7, and 10), determine the percentage of viable cells in each well relative to the "no antibiotic" control. This can be done using methods like Trypan Blue exclusion, MTT assay, or live-cell imaging.

    • The optimal concentration is the lowest concentration that results in complete cell death within your desired selection timeframe (usually 7-10 days).[3]

Protocol 2: Screening for Synergistic Drug Combinations (Checkerboard Assay)

This protocol provides a framework for testing if a second compound can sensitize resistant cells to this compound.

  • Plate Setup:

    • Use a 96-well plate for this assay.

    • Prepare serial dilutions of this compound along the x-axis of the plate (e.g., 8 concentrations).

    • Prepare serial dilutions of your test compound (e.g., an efflux pump inhibitor) along the y-axis (e.g., 8 concentrations).

    • The plate should also include wells with only this compound, only the test compound, and no drugs (cell control).

  • Cell Seeding and Dosing:

    • Seed your resistant cells into each well of the 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

    • Add the drug combinations to the corresponding wells according to your plate layout.

  • Incubation and Viability Measurement:

    • Incubate the plate for a period determined by your cell line's doubling time (e.g., 72 hours).

    • After incubation, measure cell viability in each well using a suitable assay (e.g., CellTiter-Glo®, MTT, or Resazurin).

  • Analysis of Synergy:

    • The data can be analyzed using synergy models like the Bliss Independence or Loewe Additivity models to calculate a synergy score.

    • Visually, synergy is indicated when a combination of low, ineffective concentrations of both drugs results in significant cell death. An isobologram can be plotted to visualize this effect.[11]

Visualizations

HygromycinB_MoA cluster_Cell Eukaryotic Cell cluster_Resistance Acquired Resistance Hygro_in This compound Ribosome 80S Ribosome Hygro_in->Ribosome Binds to HPT_enzyme Hygromycin Phosphotransferase Hygro_in->HPT_enzyme Inactivates Hygro_P Inactive This compound Hygro_in->Hygro_P Phosphorylates Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibition Cell_Death Cell Death Protein_Synth->Cell_Death Leads to HPT_gene hph Gene HPT_gene->HPT_enzyme Expresses

Caption: Mechanism of this compound action and enzymatic inactivation by Hygromycin Phosphotransferase (HPT).

Troubleshooting_Workflow Start Cells are resistant to standard this compound conc. Check_Reagent Verify this compound stock (storage, age, dilution) Start->Check_Reagent Check_Conditions Optimize Culture Conditions (cell density, media changes) Check_Reagent->Check_Conditions Kill_Curve Perform Dose-Response (Kill Curve) Analysis Check_Conditions->Kill_Curve Resistant Resistance Confirmed (High IC50) Kill_Curve->Resistant Still Resistant Not_Resistant Problem Solved (Cells die at new conc.) Kill_Curve->Not_Resistant Sensitivity Found Strategy_Synergy Strategy 1: Test Synergistic Combinations Resistant->Strategy_Synergy Strategy_Switch Strategy 2: Switch to Alternative Antibiotic (e.g., Puromycin, Zeocin) Resistant->Strategy_Switch

Caption: Troubleshooting workflow for addressing unexpected this compound resistance in cell lines.

Synergy_Concept cluster_Cell Intrinsically Resistant Cell Hygro_in This compound Target Ribosome Hygro_in->Target Reaches target Efflux Efflux Pump (Resistance Mechanism) Hygro_in->Efflux Pumped out Hygro_out This compound Efflux->Hygro_out Inhibitor Synergistic Agent (e.g., Efflux Inhibitor) Inhibitor->Efflux Blocks

Caption: Conceptual model of a synergistic drug combination overcoming efflux pump-mediated resistance.

References

Effect of cell density on Hygromycin B selection efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Hygromycin B for the selection of genetically modified cells. Proper cell density is a critical factor influencing the efficiency and accuracy of this process.

Troubleshooting Guide

Problem: Non-transfected cells are surviving the selection process.

Possible Cause 1: Cell density is too high.

When cells are plated at a high density, the localized concentration of this compound per cell can be effectively reduced.[1][2][3][4] Additionally, dying cells can release substances that may protect neighboring non-resistant cells.

Solution:

  • Reduce the initial seeding density of the cells. Refer to the recommended cell densities in the table below.

  • Ensure even distribution of cells across the culture vessel to avoid localized areas of high density.

  • For adherent cells, aim for 20-25% confluency at the start of the selection process.[1][2]

Possible Cause 2: this compound concentration is too low.

The optimal concentration of this compound is highly dependent on the cell line.[1][2]

Solution:

  • Perform a kill curve experiment to determine the minimum concentration of this compound required to kill your specific non-transfected cell line within 7-10 days.[1][2][5]

  • It is recommended to perform a new kill curve for each new cell type or new lot of this compound.[6]

Possible Cause 3: Cells are proliferating slowly.

This compound is more effective on rapidly dividing cells.[1][2][3]

Solution:

  • Ensure cells are in the logarithmic growth phase when you begin the selection process.

  • Optimize culture conditions (e.g., media, serum concentration, CO2 levels) to promote healthy cell division.

Problem: All cells, including transfected ones, are dying.

Possible Cause 1: this compound concentration is too high.

Excessively high concentrations of the antibiotic can be toxic even to cells expressing the resistance gene, especially if expression levels are low.

Solution:

  • Review your kill curve data to ensure you are using the lowest concentration that effectively kills the non-transfected population.

  • Allow transfected cells to recover and express the resistance gene for 48-72 hours after transfection before adding this compound.[6][7][8]

Possible Cause 2: Insufficient expression of the resistance gene.

Low expression of the hygromycin resistance gene (hph) will not provide adequate protection.

Solution:

  • Verify the integrity and expression cassette of your vector.

  • Consider using a stronger promoter to drive the expression of the hph gene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunit, leading to mistranslation and inhibition of translocation.[1][2][3][9] Cells that express the hygromycin phosphotransferase (hph) gene are resistant as this enzyme inactivates this compound through phosphorylation.[1][2][3]

Q2: How does cell density affect the outcome of this compound selection?

High cell density can lead to the survival of non-resistant cells, a phenomenon known as "cross-protection."[1][2][3][4] This can result in a mixed population of resistant and non-resistant cells, compromising the purity of your selected cell line. Conversely, plating cells at a density that is too low may inhibit the growth of even resistant cells, particularly for cell lines that require cell-to-cell contact for survival.

Q3: What are the recommended starting concentrations for this compound selection?

The working concentration can vary significantly between cell types. However, a general range is provided below. It is crucial to determine the optimal concentration for your specific cell line experimentally.[1]

Cell TypeRecommended Concentration Range (µg/mL)
Mammalian Cells100 - 1000[10]
Plant Cells20 - 200[1]
Bacteria20 - 200[1]
Fungi200 - 1000[1]

Q4: How often should I change the selection medium?

The selection medium containing this compound should typically be replenished every 2-4 days.[1][6][11] This is important to maintain an effective antibiotic concentration and to remove dead cells and replenish nutrients. If the medium changes color (e.g., turns yellow), it is an indication of acidification and nutrient depletion, and it should be changed.[1]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration via a Kill Curve

This protocol is essential for identifying the minimum concentration of this compound required to eliminate non-transfected cells.

Materials:

  • Your non-transfected parental cell line

  • Complete culture medium

  • This compound solution

  • 24-well or 96-well tissue culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Plating:

    • For adherent cells, seed at a density of 0.8-3.0 x 10^5 cells/mL.[6][7][12]

    • For suspension cells, seed at a density of 2.5-5.0 x 10^5 cells/mL.[6][7][12]

    • Plate the cells in a sufficient number of wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.

  • Cell Adherence/Recovery: Incubate the plates overnight to allow adherent cells to attach or suspension cells to recover.[1][2] Adherent cells should ideally be around 80% confluent before adding the antibiotic.[6][7]

  • Addition of this compound:

    • Prepare a series of dilutions of this compound in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]

    • Aspirate the old medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation and Monitoring:

    • Incubate the cells under standard conditions.

    • Examine the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).

    • Replenish the selective medium every 2-4 days.[1][6][11]

  • Data Analysis:

    • After 7-10 days, determine the percentage of viable cells in each well. This can be done by visual inspection, trypan blue exclusion, or a cell viability assay (e.g., MTT).

    • The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the 7-10 day period.[2][5]

Data Presentation

Recommended Seeding Densities for Kill Curve Experiments
Culture VesselAdherent Cells (cells/cm²)Suspension Cells (cells/mL)
96-well plate1.2 - 2.5 x 10⁴2.5 - 5.0 x 10⁵
24-well plate1.5 - 3.0 x 10⁴2.5 - 5.0 x 10⁵
6-well plate1.0 - 2.0 x 10⁴2.5 - 5.0 x 10⁵

Note: These are general guidelines. The optimal seeding density can vary depending on the cell line's growth characteristics.

Visualizations

Hygromycin_Selection_Workflow A Plate untransfected cells at optimal density B Incubate overnight for adherence/recovery A->B C Add varying concentrations of this compound B->C D Incubate and monitor cells for 7-10 days C->D E Replenish selective media every 2-4 days D->E During incubation F Determine lowest concentration for 100% cell death D->F E->D G Use optimal concentration for transfected cells F->G

Caption: Workflow for determining the optimal this compound concentration.

Cell_Density_Effect cluster_density Initial Cell Density cluster_outcome Selection Outcome Low_Density Low Poor_Growth Poor growth of resistant colonies Low_Density->Poor_Growth May lead to Optimal_Density Optimal Efficient_Selection Efficient selection of pure resistant colonies Optimal_Density->Efficient_Selection Leads to High_Density High Cross_Protection Survival of non-resistant cells (Cross-protection) High_Density->Cross_Protection Leads to

Caption: Impact of cell density on selection efficiency.

References

Effect of cell density on Hygromycin B selection efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Hygromycin B for the selection of genetically modified cells. Proper cell density is a critical factor influencing the efficiency and accuracy of this process.

Troubleshooting Guide

Problem: Non-transfected cells are surviving the selection process.

Possible Cause 1: Cell density is too high.

When cells are plated at a high density, the localized concentration of this compound per cell can be effectively reduced.[1][2][3][4] Additionally, dying cells can release substances that may protect neighboring non-resistant cells.

Solution:

  • Reduce the initial seeding density of the cells. Refer to the recommended cell densities in the table below.

  • Ensure even distribution of cells across the culture vessel to avoid localized areas of high density.

  • For adherent cells, aim for 20-25% confluency at the start of the selection process.[1][2]

Possible Cause 2: this compound concentration is too low.

The optimal concentration of this compound is highly dependent on the cell line.[1][2]

Solution:

  • Perform a kill curve experiment to determine the minimum concentration of this compound required to kill your specific non-transfected cell line within 7-10 days.[1][2][5]

  • It is recommended to perform a new kill curve for each new cell type or new lot of this compound.[6]

Possible Cause 3: Cells are proliferating slowly.

This compound is more effective on rapidly dividing cells.[1][2][3]

Solution:

  • Ensure cells are in the logarithmic growth phase when you begin the selection process.

  • Optimize culture conditions (e.g., media, serum concentration, CO2 levels) to promote healthy cell division.

Problem: All cells, including transfected ones, are dying.

Possible Cause 1: this compound concentration is too high.

Excessively high concentrations of the antibiotic can be toxic even to cells expressing the resistance gene, especially if expression levels are low.

Solution:

  • Review your kill curve data to ensure you are using the lowest concentration that effectively kills the non-transfected population.

  • Allow transfected cells to recover and express the resistance gene for 48-72 hours after transfection before adding this compound.[6][7][8]

Possible Cause 2: Insufficient expression of the resistance gene.

Low expression of the hygromycin resistance gene (hph) will not provide adequate protection.

Solution:

  • Verify the integrity and expression cassette of your vector.

  • Consider using a stronger promoter to drive the expression of the hph gene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunit, leading to mistranslation and inhibition of translocation.[1][2][3][9] Cells that express the hygromycin phosphotransferase (hph) gene are resistant as this enzyme inactivates this compound through phosphorylation.[1][2][3]

Q2: How does cell density affect the outcome of this compound selection?

High cell density can lead to the survival of non-resistant cells, a phenomenon known as "cross-protection."[1][2][3][4] This can result in a mixed population of resistant and non-resistant cells, compromising the purity of your selected cell line. Conversely, plating cells at a density that is too low may inhibit the growth of even resistant cells, particularly for cell lines that require cell-to-cell contact for survival.

Q3: What are the recommended starting concentrations for this compound selection?

The working concentration can vary significantly between cell types. However, a general range is provided below. It is crucial to determine the optimal concentration for your specific cell line experimentally.[1]

Cell TypeRecommended Concentration Range (µg/mL)
Mammalian Cells100 - 1000[10]
Plant Cells20 - 200[1]
Bacteria20 - 200[1]
Fungi200 - 1000[1]

Q4: How often should I change the selection medium?

The selection medium containing this compound should typically be replenished every 2-4 days.[1][6][11] This is important to maintain an effective antibiotic concentration and to remove dead cells and replenish nutrients. If the medium changes color (e.g., turns yellow), it is an indication of acidification and nutrient depletion, and it should be changed.[1]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration via a Kill Curve

This protocol is essential for identifying the minimum concentration of this compound required to eliminate non-transfected cells.

Materials:

  • Your non-transfected parental cell line

  • Complete culture medium

  • This compound solution

  • 24-well or 96-well tissue culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Plating:

    • For adherent cells, seed at a density of 0.8-3.0 x 10^5 cells/mL.[6][7][12]

    • For suspension cells, seed at a density of 2.5-5.0 x 10^5 cells/mL.[6][7][12]

    • Plate the cells in a sufficient number of wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.

  • Cell Adherence/Recovery: Incubate the plates overnight to allow adherent cells to attach or suspension cells to recover.[1][2] Adherent cells should ideally be around 80% confluent before adding the antibiotic.[6][7]

  • Addition of this compound:

    • Prepare a series of dilutions of this compound in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]

    • Aspirate the old medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation and Monitoring:

    • Incubate the cells under standard conditions.

    • Examine the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).

    • Replenish the selective medium every 2-4 days.[1][6][11]

  • Data Analysis:

    • After 7-10 days, determine the percentage of viable cells in each well. This can be done by visual inspection, trypan blue exclusion, or a cell viability assay (e.g., MTT).

    • The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the 7-10 day period.[2][5]

Data Presentation

Recommended Seeding Densities for Kill Curve Experiments
Culture VesselAdherent Cells (cells/cm²)Suspension Cells (cells/mL)
96-well plate1.2 - 2.5 x 10⁴2.5 - 5.0 x 10⁵
24-well plate1.5 - 3.0 x 10⁴2.5 - 5.0 x 10⁵
6-well plate1.0 - 2.0 x 10⁴2.5 - 5.0 x 10⁵

Note: These are general guidelines. The optimal seeding density can vary depending on the cell line's growth characteristics.

Visualizations

Hygromycin_Selection_Workflow A Plate untransfected cells at optimal density B Incubate overnight for adherence/recovery A->B C Add varying concentrations of this compound B->C D Incubate and monitor cells for 7-10 days C->D E Replenish selective media every 2-4 days D->E During incubation F Determine lowest concentration for 100% cell death D->F E->D G Use optimal concentration for transfected cells F->G

Caption: Workflow for determining the optimal this compound concentration.

Cell_Density_Effect cluster_density Initial Cell Density cluster_outcome Selection Outcome Low_Density Low Poor_Growth Poor growth of resistant colonies Low_Density->Poor_Growth May lead to Optimal_Density Optimal Efficient_Selection Efficient selection of pure resistant colonies Optimal_Density->Efficient_Selection Leads to High_Density High Cross_Protection Survival of non-resistant cells (Cross-protection) High_Density->Cross_Protection Leads to

Caption: Impact of cell density on selection efficiency.

References

How to prepare and store Hygromycin B solutions correctly

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the correct preparation and storage of Hygromycin B solutions, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It functions by inhibiting protein synthesis in prokaryotic and eukaryotic cells, leading to cell death.[1][2] Specifically, it interferes with the translocation of ribosomes during translation elongation.[1] Resistance to this compound is conferred by the hph gene, which encodes a kinase that inactivates the antibiotic through phosphorylation.[2][3] This makes it a widely used selectable marker in molecular biology for selecting and maintaining cells that have been successfully transfected with a plasmid containing the resistance gene.[1][2]

Q2: How should I dissolve this compound powder?

This compound is freely soluble in water, methanol, and ethanol.[4][5][6][7] For cell culture applications, it is typically dissolved in sterile, deionized water or a buffer solution like phosphate-buffered saline (PBS) or HEPES.[8][9][10]

Q3: How do I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution, typically at 50 mg/mL or 100 mg/mL.[1] To do this, dissolve the this compound powder in sterile water or PBS to the desired concentration.[10]

Q4: How should this compound solutions be sterilized?

This compound solutions should be sterilized by filtration through a 0.2 or 0.22 µm filter.[5][10] Do not autoclave this compound solutions, as this will inactivate the antibiotic.[4][5][7]

Q5: What are the optimal storage conditions and shelf life for this compound solutions?

  • Stock Solutions (>50 mg/mL): Can be stored at +4°C or -20°C.[5]

  • Working Solutions (<2 mg/mL): Are stable for approximately one month at +4°C.[5]

  • General Stability: this compound solutions are generally stable for at least two years at +4°C.[2][3][7][9] Some reports indicate that freezing may cause a loss of activity, so refrigeration is often preferred.[4][7] It is also stable for about one month at 37°C.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots if you choose to freeze it.[6][9]

Q6: What is the recommended working concentration?

The optimal working concentration of this compound varies significantly depending on the cell type, growth conditions, and metabolic rate.[3] It is crucial to determine the minimum concentration required to kill non-transfected cells empirically for each new cell line. This is typically done by performing a "kill curve" or dose-response experiment.[2][3][5]

Q7: What does the color of the this compound solution indicate?

The color of this compound solutions can range from light yellow to dark brown or caramel.[2][3] A darker color in a concentrated solution is common.[2][3] However, a clearer solution generally indicates higher purity.[3]

Q8: Is this compound sensitive to pH or acids?

Yes, the activity of this compound is pH-dependent; its sensitivity increases at a higher pH.[5][9] It is also sensitive to high concentrations of acids, although brief exposure to dilute acids is tolerable.[3][5][9]

Q9: Can this compound be used in combination with other antibiotics for selection?

Yes, this compound can be used in conjunction with other selection antibiotics like G418 (Geneticin), Zeocin, Blasticidin, and Puromycin to create multiple stable cell lines.[8] However, when using combinations of antibiotics, it is essential to perform a kill curve for each combination, as cells may exhibit increased sensitivity.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (50 mg/mL)

Materials:

  • This compound powder

  • Sterile, deionized water or PBS

  • Sterile 0.22 µm syringe filter

  • Sterile tubes for storage

Methodology:

  • Weigh out the required amount of this compound powder in a sterile container. For a 10 mL solution at 50 mg/mL, you will need 0.5 g.

  • Add the sterile water or PBS to the powder to achieve the final concentration of 50 mg/mL.[10]

  • Ensure the powder is completely dissolved. Gentle warming in a water bath (37-55°C) can aid dissolution if needed.[11]

  • Pre-wet the 0.22 µm syringe filter by passing 5-10 mL of sterile water through it and discarding the water.[10]

  • Sterilize the this compound solution by passing it through the pre-wetted syringe filter into a sterile collection tube.[10]

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at 4°C for up to two years or at -20°C for long-term storage.[9][10]

Protocol 2: Determining the Optimal Working Concentration (Kill Curve)

Methodology:

  • Seed your non-transfected host cells into multiple wells of a culture plate at a low density (e.g., 20-25% confluency) and allow them to adhere overnight.[2]

  • The next day, replace the culture medium with fresh medium containing a range of this compound concentrations. It is advisable to test at least 5-6 different concentrations.[2]

  • Replenish the selective medium every 3-4 days.[2]

  • Examine the cells daily and count the number of viable cells at regular intervals.

  • The optimal concentration is the lowest concentration that results in the death of the majority of cells within 7-10 days.[2][5]

Data Summary

Table 1: Recommended Working Concentrations of this compound for Various Cell Types
Cell TypeRecommended Concentration Range (µg/mL)
Mammalian Cells50 - 1000[1][3]
Plant Cells20 - 200[1][3]
Bacteria20 - 200[1][3]
Yeast/Fungi200 - 1000[1][3]

Note: These are general ranges. The optimal concentration must be determined empirically for each specific cell line and experimental setup.[3][5]

Table 2: Stability of this compound Solutions
Storage TemperatureStability Duration
Room Temperature~3 months[9]
37°C~1 month[2][3]
4°CAt least 2 years[2][3][9]
-20°CAt least 2 years[9]

Visual Guides

Hygromycin_B_Stock_Solution_Workflow cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve prewet Pre-wet 0.22 µm Filter dissolve->prewet filter Filter-Sterilize Solution prewet->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at 4°C or -20°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Troubleshooting Guide

Q: My non-transfected cells are not dying after the addition of this compound.

A: There are several potential reasons for this:

  • Incorrect Concentration: The concentration of this compound may be too low for your specific cell line. It is essential to perform a kill curve to determine the optimal concentration.[3]

  • High Cell Density: If the cell density is too high, cells can "shield" each other from the antibiotic, allowing some to survive.[3] Ensure you are plating cells at a low density for selection.

  • Slow Proliferation: Cells that are proliferating slowly are killed more slowly by this compound. Ideally, control cells should die within 5-7 days.[3]

  • Inactive Antibiotic: The this compound solution may have lost its activity due to improper storage or handling.

Q: Both my transfected and non-transfected cells are dying.

A: This could be due to:

  • Concentration is Too High: The concentration of this compound may be too high, even for cells expressing the resistance gene.

  • Insufficient Resistance Gene Expression: The expression level of the hph resistance gene in your transfected cells might not be sufficient to confer resistance.

  • Delayed Selection: Starting the selection process too early after transfection (before the resistance gene is adequately expressed) can lead to the death of transfected cells. It is often recommended to wait 24-48 hours after transfection before adding the antibiotic.[1]

Q: My this compound solution has formed a precipitate.

A: Precipitation can occur, especially at low temperatures if the solution is highly concentrated. Gently warm the solution to 37°C and mix to redissolve the precipitate before use.

Q: The color of my this compound solution has changed. Is it still usable?

A: The color of this compound solutions can vary from light yellow to dark brown.[2][3] A color change alone does not necessarily indicate a loss of activity. However, if you suspect the antibiotic is no longer effective, it is best to test its activity on a sensitive control cell line.

Troubleshooting_Hygromycin_B_Issues cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution no_death Non-transfected cells not dying low_conc Concentration too low no_death->low_conc high_density Cell density too high no_death->high_density inactive Inactive antibiotic no_death->inactive all_death All cells are dying high_conc Concentration too high all_death->high_conc low_expression Low resistance gene expression all_death->low_expression kill_curve Perform kill curve low_conc->kill_curve plate_lower Plate at lower density high_density->plate_lower new_antibiotic Use fresh antibiotic inactive->new_antibiotic optimize_conc Optimize concentration high_conc->optimize_conc check_vector Check vector/transfection low_expression->check_vector

Caption: Troubleshooting guide for common issues with this compound selection.

References

How to prepare and store Hygromycin B solutions correctly

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the correct preparation and storage of Hygromycin B solutions, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It functions by inhibiting protein synthesis in prokaryotic and eukaryotic cells, leading to cell death.[1][2] Specifically, it interferes with the translocation of ribosomes during translation elongation.[1] Resistance to this compound is conferred by the hph gene, which encodes a kinase that inactivates the antibiotic through phosphorylation.[2][3] This makes it a widely used selectable marker in molecular biology for selecting and maintaining cells that have been successfully transfected with a plasmid containing the resistance gene.[1][2]

Q2: How should I dissolve this compound powder?

This compound is freely soluble in water, methanol, and ethanol.[4][5][6][7] For cell culture applications, it is typically dissolved in sterile, deionized water or a buffer solution like phosphate-buffered saline (PBS) or HEPES.[8][9][10]

Q3: How do I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution, typically at 50 mg/mL or 100 mg/mL.[1] To do this, dissolve the this compound powder in sterile water or PBS to the desired concentration.[10]

Q4: How should this compound solutions be sterilized?

This compound solutions should be sterilized by filtration through a 0.2 or 0.22 µm filter.[5][10] Do not autoclave this compound solutions, as this will inactivate the antibiotic.[4][5][7]

Q5: What are the optimal storage conditions and shelf life for this compound solutions?

  • Stock Solutions (>50 mg/mL): Can be stored at +4°C or -20°C.[5]

  • Working Solutions (<2 mg/mL): Are stable for approximately one month at +4°C.[5]

  • General Stability: this compound solutions are generally stable for at least two years at +4°C.[2][3][7][9] Some reports indicate that freezing may cause a loss of activity, so refrigeration is often preferred.[4][7] It is also stable for about one month at 37°C.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots if you choose to freeze it.[6][9]

Q6: What is the recommended working concentration?

The optimal working concentration of this compound varies significantly depending on the cell type, growth conditions, and metabolic rate.[3] It is crucial to determine the minimum concentration required to kill non-transfected cells empirically for each new cell line. This is typically done by performing a "kill curve" or dose-response experiment.[2][3][5]

Q7: What does the color of the this compound solution indicate?

The color of this compound solutions can range from light yellow to dark brown or caramel.[2][3] A darker color in a concentrated solution is common.[2][3] However, a clearer solution generally indicates higher purity.[3]

Q8: Is this compound sensitive to pH or acids?

Yes, the activity of this compound is pH-dependent; its sensitivity increases at a higher pH.[5][9] It is also sensitive to high concentrations of acids, although brief exposure to dilute acids is tolerable.[3][5][9]

Q9: Can this compound be used in combination with other antibiotics for selection?

Yes, this compound can be used in conjunction with other selection antibiotics like G418 (Geneticin), Zeocin, Blasticidin, and Puromycin to create multiple stable cell lines.[8] However, when using combinations of antibiotics, it is essential to perform a kill curve for each combination, as cells may exhibit increased sensitivity.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (50 mg/mL)

Materials:

  • This compound powder

  • Sterile, deionized water or PBS

  • Sterile 0.22 µm syringe filter

  • Sterile tubes for storage

Methodology:

  • Weigh out the required amount of this compound powder in a sterile container. For a 10 mL solution at 50 mg/mL, you will need 0.5 g.

  • Add the sterile water or PBS to the powder to achieve the final concentration of 50 mg/mL.[10]

  • Ensure the powder is completely dissolved. Gentle warming in a water bath (37-55°C) can aid dissolution if needed.[11]

  • Pre-wet the 0.22 µm syringe filter by passing 5-10 mL of sterile water through it and discarding the water.[10]

  • Sterilize the this compound solution by passing it through the pre-wetted syringe filter into a sterile collection tube.[10]

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at 4°C for up to two years or at -20°C for long-term storage.[9][10]

Protocol 2: Determining the Optimal Working Concentration (Kill Curve)

Methodology:

  • Seed your non-transfected host cells into multiple wells of a culture plate at a low density (e.g., 20-25% confluency) and allow them to adhere overnight.[2]

  • The next day, replace the culture medium with fresh medium containing a range of this compound concentrations. It is advisable to test at least 5-6 different concentrations.[2]

  • Replenish the selective medium every 3-4 days.[2]

  • Examine the cells daily and count the number of viable cells at regular intervals.

  • The optimal concentration is the lowest concentration that results in the death of the majority of cells within 7-10 days.[2][5]

Data Summary

Table 1: Recommended Working Concentrations of this compound for Various Cell Types
Cell TypeRecommended Concentration Range (µg/mL)
Mammalian Cells50 - 1000[1][3]
Plant Cells20 - 200[1][3]
Bacteria20 - 200[1][3]
Yeast/Fungi200 - 1000[1][3]

Note: These are general ranges. The optimal concentration must be determined empirically for each specific cell line and experimental setup.[3][5]

Table 2: Stability of this compound Solutions
Storage TemperatureStability Duration
Room Temperature~3 months[9]
37°C~1 month[2][3]
4°CAt least 2 years[2][3][9]
-20°CAt least 2 years[9]

Visual Guides

Hygromycin_B_Stock_Solution_Workflow cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve prewet Pre-wet 0.22 µm Filter dissolve->prewet filter Filter-Sterilize Solution prewet->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at 4°C or -20°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Troubleshooting Guide

Q: My non-transfected cells are not dying after the addition of this compound.

A: There are several potential reasons for this:

  • Incorrect Concentration: The concentration of this compound may be too low for your specific cell line. It is essential to perform a kill curve to determine the optimal concentration.[3]

  • High Cell Density: If the cell density is too high, cells can "shield" each other from the antibiotic, allowing some to survive.[3] Ensure you are plating cells at a low density for selection.

  • Slow Proliferation: Cells that are proliferating slowly are killed more slowly by this compound. Ideally, control cells should die within 5-7 days.[3]

  • Inactive Antibiotic: The this compound solution may have lost its activity due to improper storage or handling.

Q: Both my transfected and non-transfected cells are dying.

A: This could be due to:

  • Concentration is Too High: The concentration of this compound may be too high, even for cells expressing the resistance gene.

  • Insufficient Resistance Gene Expression: The expression level of the hph resistance gene in your transfected cells might not be sufficient to confer resistance.

  • Delayed Selection: Starting the selection process too early after transfection (before the resistance gene is adequately expressed) can lead to the death of transfected cells. It is often recommended to wait 24-48 hours after transfection before adding the antibiotic.[1]

Q: My this compound solution has formed a precipitate.

A: Precipitation can occur, especially at low temperatures if the solution is highly concentrated. Gently warm the solution to 37°C and mix to redissolve the precipitate before use.

Q: The color of my this compound solution has changed. Is it still usable?

A: The color of this compound solutions can vary from light yellow to dark brown.[2][3] A color change alone does not necessarily indicate a loss of activity. However, if you suspect the antibiotic is no longer effective, it is best to test its activity on a sensitive control cell line.

Troubleshooting_Hygromycin_B_Issues cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution no_death Non-transfected cells not dying low_conc Concentration too low no_death->low_conc high_density Cell density too high no_death->high_density inactive Inactive antibiotic no_death->inactive all_death All cells are dying high_conc Concentration too high all_death->high_conc low_expression Low resistance gene expression all_death->low_expression kill_curve Perform kill curve low_conc->kill_curve plate_lower Plate at lower density high_density->plate_lower new_antibiotic Use fresh antibiotic inactive->new_antibiotic optimize_conc Optimize concentration high_conc->optimize_conc check_vector Check vector/transfection low_expression->check_vector

Caption: Troubleshooting guide for common issues with this compound selection.

References

Validation & Comparative

Hygromycin B vs. Puromycin: A Comparative Guide to Efficient Stable Cell Line Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical and often time-consuming process. The choice of selection antibiotic is a key determinant of the efficiency and success of this endeavor. This guide provides an in-depth comparison of two commonly used aminoglycoside antibiotics, Hygromycin B and Puromycin, offering experimental data, detailed protocols, and visual aids to inform your selection strategy.

At a Glance: this compound vs. Puromycin

FeatureThis compoundPuromycin
Mechanism of Action Inhibits protein synthesis by disrupting translocation of the 80S ribosome.Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[1][2]
Resistance Gene Hygromycin phosphotransferase (hph, hyg).Puromycin N-acetyl-transferase (pac).[3]
Typical Working Concentration (Mammalian Cells) 50 - 1000 µg/mL.[4][5]0.5 - 10 µg/mL.[6][7]
Selection Time Slower, typically 7-14 days for complete selection.[8][9]Faster, often complete within 2-7 days.[7][10]
Selection Stringency Generally considered high, leading to a good yield of truly resistant colonies.Very high and rapid, can sometimes result in the loss of transiently expressing cells before stable integration.
Efficiency in Generating Expressing Clones A comparative study found that 79% of this compound-resistant clones expressed the gene of interest (GFP).[5]The same study reported that 14% of puromycin-resistant clones expressed the gene of interest (GFP).[5]

Mechanism of Action

This compound and Puromycin both inhibit protein synthesis, but through distinct mechanisms. This difference can influence the speed and stringency of the selection process.

cluster_Hygro This compound cluster_Puro Puromycin Hygro_node This compound Ribosome_H 80S Ribosome Hygro_node->Ribosome_H Binds to Translocation Translocation Hygro_node->Translocation Inhibits Protein_Synth_H Protein Synthesis Inhibited Puro_node Puromycin A_site Ribosomal A-site Puro_node->A_site Mimics aminoacyl-tRNA and enters Nascent_Chain Nascent Polypeptide A_site->Nascent_Chain Incorporates into Termination Premature Termination Nascent_Chain->Termination

Diagram 1: Mechanism of Action of this compound and Puromycin.

Experimental Protocols

Successful selection depends on determining the optimal antibiotic concentration for your specific cell line. This is achieved by performing a kill curve experiment.

Kill Curve Assay

Objective: To determine the minimum antibiotic concentration that effectively kills non-transfected cells within a defined period.

Materials:

  • Parental (non-transfected) cell line

  • Complete culture medium

  • This compound or Puromycin stock solution

  • 24-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding: Seed the parental cells into a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency. Incubate overnight.

  • Antibiotic Dilution Series: Prepare a series of dilutions of this compound or Puromycin in complete culture medium.

    • This compound: Recommended range: 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL.[8]

    • Puromycin: Recommended range: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.[6]

  • Treatment: Aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.

  • Incubation and Observation: Incubate the plates and observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

  • Medium Replacement: Replace the selective medium every 2-3 days.[6][8]

  • Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 7-14 days for this compound and 2-7 days for Puromycin).[8][11]

Stable Cell Line Selection

Objective: To select and expand a population of cells that have stably integrated the expression vector containing the antibiotic resistance gene.

Transfection Transfect cells with plasmid containing resistance gene Recovery Allow cells to recover and express resistance gene (24-48 hours) Transfection->Recovery Selection Apply selective pressure with This compound or Puromycin (at pre-determined concentration) Recovery->Selection Observation Monitor cell death of non-transfected cells Selection->Observation Expansion Expand surviving resistant colonies Observation->Expansion Validation Validate transgene expression (e.g., qPCR, Western Blot, FACS) Expansion->Validation

References

Hygromycin B vs. Puromycin: A Comparative Guide to Efficient Stable Cell Line Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical and often time-consuming process. The choice of selection antibiotic is a key determinant of the efficiency and success of this endeavor. This guide provides an in-depth comparison of two commonly used aminoglycoside antibiotics, Hygromycin B and Puromycin, offering experimental data, detailed protocols, and visual aids to inform your selection strategy.

At a Glance: this compound vs. Puromycin

FeatureThis compoundPuromycin
Mechanism of Action Inhibits protein synthesis by disrupting translocation of the 80S ribosome.Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[1][2]
Resistance Gene Hygromycin phosphotransferase (hph, hyg).Puromycin N-acetyl-transferase (pac).[3]
Typical Working Concentration (Mammalian Cells) 50 - 1000 µg/mL.[4][5]0.5 - 10 µg/mL.[6][7]
Selection Time Slower, typically 7-14 days for complete selection.[8][9]Faster, often complete within 2-7 days.[7][10]
Selection Stringency Generally considered high, leading to a good yield of truly resistant colonies.Very high and rapid, can sometimes result in the loss of transiently expressing cells before stable integration.
Efficiency in Generating Expressing Clones A comparative study found that 79% of this compound-resistant clones expressed the gene of interest (GFP).[5]The same study reported that 14% of puromycin-resistant clones expressed the gene of interest (GFP).[5]

Mechanism of Action

This compound and Puromycin both inhibit protein synthesis, but through distinct mechanisms. This difference can influence the speed and stringency of the selection process.

cluster_Hygro This compound cluster_Puro Puromycin Hygro_node This compound Ribosome_H 80S Ribosome Hygro_node->Ribosome_H Binds to Translocation Translocation Hygro_node->Translocation Inhibits Protein_Synth_H Protein Synthesis Inhibited Puro_node Puromycin A_site Ribosomal A-site Puro_node->A_site Mimics aminoacyl-tRNA and enters Nascent_Chain Nascent Polypeptide A_site->Nascent_Chain Incorporates into Termination Premature Termination Nascent_Chain->Termination

Diagram 1: Mechanism of Action of this compound and Puromycin.

Experimental Protocols

Successful selection depends on determining the optimal antibiotic concentration for your specific cell line. This is achieved by performing a kill curve experiment.

Kill Curve Assay

Objective: To determine the minimum antibiotic concentration that effectively kills non-transfected cells within a defined period.

Materials:

  • Parental (non-transfected) cell line

  • Complete culture medium

  • This compound or Puromycin stock solution

  • 24-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding: Seed the parental cells into a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency. Incubate overnight.

  • Antibiotic Dilution Series: Prepare a series of dilutions of this compound or Puromycin in complete culture medium.

    • This compound: Recommended range: 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL.[8]

    • Puromycin: Recommended range: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.[6]

  • Treatment: Aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.

  • Incubation and Observation: Incubate the plates and observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

  • Medium Replacement: Replace the selective medium every 2-3 days.[6][8]

  • Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 7-14 days for this compound and 2-7 days for Puromycin).[8][11]

Stable Cell Line Selection

Objective: To select and expand a population of cells that have stably integrated the expression vector containing the antibiotic resistance gene.

Transfection Transfect cells with plasmid containing resistance gene Recovery Allow cells to recover and express resistance gene (24-48 hours) Transfection->Recovery Selection Apply selective pressure with This compound or Puromycin (at pre-determined concentration) Recovery->Selection Observation Monitor cell death of non-transfected cells Selection->Observation Expansion Expand surviving resistant colonies Observation->Expansion Validation Validate transgene expression (e.g., qPCR, Western Blot, FACS) Expansion->Validation

References

G418 vs. Hygromycin B: A Researcher's Guide to Mammalian Cell Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of successfully transfected mammalian cells is a critical step in establishing stable cell lines for protein expression, gene function studies, and drug screening. G418 and Hygromycin B are two of the most commonly used aminoglycoside antibiotics for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antibiotic for your specific research needs.

At a Glance: G418 vs. This compound

FeatureG418 (Geneticin®)This compound
Mechanism of Action Inhibits protein synthesis by binding to the 80S ribosome, interfering with the elongation step.[1][2]Inhibits protein synthesis by binding to the 80S ribosome and interfering with tRNA translocation.[3][4][5]
Resistance Gene neo (aminoglycoside 3'-phosphotransferase)hph (this compound phosphotransferase)
Typical Selection Concentration 100 - 2000 µg/mL50 - 1000 µg/mL[5][6]
Typical Maintenance Concentration 200 µg/mL50 - 500 µg/mL
Selection Timeframe 3 - 14 days5 - 14 days
Stability in Media (37°C) Stable for 8-10 daysStable for about one month at +37°C.[3]

Mechanism of Action

Both G418 and this compound function by inhibiting protein synthesis in eukaryotic cells, leading to cell death in non-resistant cells.

G418 , also known as Geneticin, is an aminoglycoside antibiotic that binds to the 80S ribosome. This binding disrupts the elongation phase of protein synthesis, ultimately leading to apoptosis.[1][2] Resistance to G418 is conferred by the bacterial neo gene, which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation.

This compound is another aminoglycoside that targets the 80S ribosome. Its mode of action involves interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting protein synthesis.[3][4][5] The resistance gene, hph, encodes for this compound phosphotransferase, which, like the neo gene product, inactivates the antibiotic through phosphorylation.

cluster_G418 G418 Mechanism cluster_Hygro This compound Mechanism G418 G418 80S_Ribosome_G 80S Ribosome G418->80S_Ribosome_G Binds to Inactive_G418 Inactive G418 G418->Inactive_G418 Becomes Protein_Synthesis_Elongation_G Protein Synthesis Elongation 80S_Ribosome_G->Protein_Synthesis_Elongation_G Inhibits Cell_Death_G Cell Death Protein_Synthesis_Elongation_G->Cell_Death_G Leads to neo_Gene neo Gene APH_Enzyme Aminoglycoside Phosphotransferase neo_Gene->APH_Enzyme Encodes APH_Enzyme->G418 Phosphorylates Hygromycin_B Hygromycin_B 80S_Ribosome_H 80S Ribosome Hygromycin_B->80S_Ribosome_H Binds to Inactive_Hygro Inactive this compound Hygromycin_B->Inactive_Hygro Becomes tRNA_Translocation tRNA Translocation 80S_Ribosome_H->tRNA_Translocation Inhibits Cell_Death_H Cell Death tRNA_Translocation->Cell_Death_H Leads to hph_Gene hph Gene HPH_Enzyme This compound Phosphotransferase hph_Gene->HPH_Enzyme Encodes HPH_Enzyme->Hygromycin_B Phosphorylates

Mechanisms of action for G418 and this compound.

Performance Comparison: Selection Efficiency

The efficiency of a selection antibiotic is paramount for isolating stably transfected cells. A key study introduced a "Selectivity Factor" (SF) to quantify this, defined as the ratio of the IC50 (half-maximal inhibitory concentration) for resistant cells to that of sensitive (untransfected) cells. A higher SF indicates a better ability to kill untransfected cells while preserving resistant cells.

Selectivity Factor (SF) of G418 and this compound in Different Cell Lines [7][8]

Cell LineG418 SFThis compound SFRecommendation
BHK-21 40.739.8G418 is highly effective.
HeLa 5.822This compound is the better choice.
CHO-K1 15.248.7This compound is highly effective.
3T3 12.524This compound has a better selection capacity.

These data demonstrate that the choice of antibiotic can be highly cell-line dependent. For HeLa, CHO-K1, and 3T3 cells, this compound shows a superior selection capacity, while G418 is an excellent choice for BHK-21 cells.[7][8]

Off-Target Effects

While effective for selection, both antibiotics can have off-target effects on mammalian cells.

G418: Studies have shown that the presence of G418 can impose a metabolic load on recombinant cell lines, affecting cell growth and metabolism.[9][10][11] This can manifest as altered glucose and glutamine utilization.[9] It is important to consider these potential metabolic alterations when interpreting experimental results from stably selected cell lines.

This compound: Research in yeast has suggested a link between hypersensitivity to this compound and defects in vacuolar function.[12] While these findings are not in mammalian cells, they suggest that this compound could potentially interfere with cellular processes beyond protein synthesis. In mammalian cells, some aminoglycosides have been reported to interfere with coatomer formation and secretion.[12]

Experimental Protocols

Determining Optimal Antibiotic Concentration (Kill Curve)

It is crucial to determine the optimal concentration of G418 or this compound for each cell line empirically by generating a kill curve.

Start Start Plate_Cells Plate untransfected cells in a multi-well plate Start->Plate_Cells Add_Antibiotic Add a range of antibiotic concentrations to the wells Plate_Cells->Add_Antibiotic Incubate Incubate for 7-14 days, replacing medium with fresh antibiotic every 2-3 days Add_Antibiotic->Incubate Observe Observe cell viability at regular intervals Incubate->Observe Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) that kills all cells within the timeframe Observe->Determine_MIC End End Determine_MIC->End

Workflow for determining the optimal antibiotic concentration.

Detailed Protocol:

  • Cell Plating: Seed untransfected cells at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., 24- or 96-well).[13][14]

  • Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations.

    • G418: Test concentrations from 100 µg/mL to 2000 µg/mL.[13]

    • This compound: Test concentrations from 50 µg/mL to 1000 µg/mL.[4][14]

  • Incubation and Monitoring: Incubate the cells and monitor their viability every 2 days for 7 to 14 days. Replace the selective medium every 2-3 days.[13][14]

  • Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the untransfected cells within the desired timeframe (typically 7-10 days).[1]

Stable Cell Line Generation

Start Start Transfection Transfect cells with the expression vector containing the resistance gene Start->Transfection Recovery Allow cells to recover and express the resistance gene (24-48 hours) Transfection->Recovery Selection Add the predetermined optimal concentration of G418 or This compound to the medium Recovery->Selection Culture_and_Observe Culture for 1-2 weeks, replacing selective medium every 2-3 days. Observe for resistant colony formation Selection->Culture_and_Observe Isolate_Colonies Isolate and expand individual resistant colonies Culture_and_Observe->Isolate_Colonies Characterize Characterize the clonal cell lines for gene expression and phenotype Isolate_Colonies->Characterize End End Characterize->End

Workflow for generating a stable cell line.

Detailed Protocol:

  • Transfection: Transfect the desired mammalian cells with the plasmid vector containing the gene of interest and the appropriate resistance gene (neo for G418 or hph for this compound).[15]

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[16][17]

  • Selection: After the recovery period, replace the medium with fresh medium containing the predetermined optimal concentration of G418 or this compound.[15]

  • Culture and Observation: Continue to culture the cells in the selective medium, replacing it every 2-3 days.[15] Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process can take 1 to 2 weeks.[15]

  • Isolation of Clones: Once distinct colonies have formed, they can be isolated using cloning cylinders or by limiting dilution.

  • Expansion and Characterization: Expand the isolated clones and characterize them to confirm the stable integration and expression of the gene of interest.

Conclusion and Recommendations

Both G418 and this compound are effective selection antibiotics for generating stable mammalian cell lines. The choice between them should be guided by empirical data for the specific cell line being used.

  • Perform a kill curve: This is a critical first step to determine the optimal antibiotic concentration for your specific cell line, saving time and resources in the long run.

  • Consult the literature: As demonstrated by the provided data, the selection efficiency can vary significantly between cell lines. A literature search for your cell line of interest may provide a good starting point for antibiotic choice and concentration.

  • Consider dual selection: For experiments requiring the stable expression of two different genes, G418 and this compound can be used in combination for dual selection, as their resistance genes are distinct.[5]

  • Be aware of off-target effects: Keep in mind the potential for metabolic and other cellular changes induced by the selection antibiotic when analyzing your experimental data.

By carefully considering these factors and following robust experimental protocols, researchers can successfully utilize G418 and this compound to generate reliable stable cell lines for a wide range of applications.

References

G418 vs. Hygromycin B: A Researcher's Guide to Mammalian Cell Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of successfully transfected mammalian cells is a critical step in establishing stable cell lines for protein expression, gene function studies, and drug screening. G418 and Hygromycin B are two of the most commonly used aminoglycoside antibiotics for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antibiotic for your specific research needs.

At a Glance: G418 vs. This compound

FeatureG418 (Geneticin®)This compound
Mechanism of Action Inhibits protein synthesis by binding to the 80S ribosome, interfering with the elongation step.[1][2]Inhibits protein synthesis by binding to the 80S ribosome and interfering with tRNA translocation.[3][4][5]
Resistance Gene neo (aminoglycoside 3'-phosphotransferase)hph (this compound phosphotransferase)
Typical Selection Concentration 100 - 2000 µg/mL50 - 1000 µg/mL[5][6]
Typical Maintenance Concentration 200 µg/mL50 - 500 µg/mL
Selection Timeframe 3 - 14 days5 - 14 days
Stability in Media (37°C) Stable for 8-10 daysStable for about one month at +37°C.[3]

Mechanism of Action

Both G418 and this compound function by inhibiting protein synthesis in eukaryotic cells, leading to cell death in non-resistant cells.

G418 , also known as Geneticin, is an aminoglycoside antibiotic that binds to the 80S ribosome. This binding disrupts the elongation phase of protein synthesis, ultimately leading to apoptosis.[1][2] Resistance to G418 is conferred by the bacterial neo gene, which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation.

This compound is another aminoglycoside that targets the 80S ribosome. Its mode of action involves interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting protein synthesis.[3][4][5] The resistance gene, hph, encodes for this compound phosphotransferase, which, like the neo gene product, inactivates the antibiotic through phosphorylation.

cluster_G418 G418 Mechanism cluster_Hygro This compound Mechanism G418 G418 80S_Ribosome_G 80S Ribosome G418->80S_Ribosome_G Binds to Inactive_G418 Inactive G418 G418->Inactive_G418 Becomes Protein_Synthesis_Elongation_G Protein Synthesis Elongation 80S_Ribosome_G->Protein_Synthesis_Elongation_G Inhibits Cell_Death_G Cell Death Protein_Synthesis_Elongation_G->Cell_Death_G Leads to neo_Gene neo Gene APH_Enzyme Aminoglycoside Phosphotransferase neo_Gene->APH_Enzyme Encodes APH_Enzyme->G418 Phosphorylates Hygromycin_B Hygromycin_B 80S_Ribosome_H 80S Ribosome Hygromycin_B->80S_Ribosome_H Binds to Inactive_Hygro Inactive this compound Hygromycin_B->Inactive_Hygro Becomes tRNA_Translocation tRNA Translocation 80S_Ribosome_H->tRNA_Translocation Inhibits Cell_Death_H Cell Death tRNA_Translocation->Cell_Death_H Leads to hph_Gene hph Gene HPH_Enzyme This compound Phosphotransferase hph_Gene->HPH_Enzyme Encodes HPH_Enzyme->Hygromycin_B Phosphorylates

Mechanisms of action for G418 and this compound.

Performance Comparison: Selection Efficiency

The efficiency of a selection antibiotic is paramount for isolating stably transfected cells. A key study introduced a "Selectivity Factor" (SF) to quantify this, defined as the ratio of the IC50 (half-maximal inhibitory concentration) for resistant cells to that of sensitive (untransfected) cells. A higher SF indicates a better ability to kill untransfected cells while preserving resistant cells.

Selectivity Factor (SF) of G418 and this compound in Different Cell Lines [7][8]

Cell LineG418 SFThis compound SFRecommendation
BHK-21 40.739.8G418 is highly effective.
HeLa 5.822This compound is the better choice.
CHO-K1 15.248.7This compound is highly effective.
3T3 12.524This compound has a better selection capacity.

These data demonstrate that the choice of antibiotic can be highly cell-line dependent. For HeLa, CHO-K1, and 3T3 cells, this compound shows a superior selection capacity, while G418 is an excellent choice for BHK-21 cells.[7][8]

Off-Target Effects

While effective for selection, both antibiotics can have off-target effects on mammalian cells.

G418: Studies have shown that the presence of G418 can impose a metabolic load on recombinant cell lines, affecting cell growth and metabolism.[9][10][11] This can manifest as altered glucose and glutamine utilization.[9] It is important to consider these potential metabolic alterations when interpreting experimental results from stably selected cell lines.

This compound: Research in yeast has suggested a link between hypersensitivity to this compound and defects in vacuolar function.[12] While these findings are not in mammalian cells, they suggest that this compound could potentially interfere with cellular processes beyond protein synthesis. In mammalian cells, some aminoglycosides have been reported to interfere with coatomer formation and secretion.[12]

Experimental Protocols

Determining Optimal Antibiotic Concentration (Kill Curve)

It is crucial to determine the optimal concentration of G418 or this compound for each cell line empirically by generating a kill curve.

Start Start Plate_Cells Plate untransfected cells in a multi-well plate Start->Plate_Cells Add_Antibiotic Add a range of antibiotic concentrations to the wells Plate_Cells->Add_Antibiotic Incubate Incubate for 7-14 days, replacing medium with fresh antibiotic every 2-3 days Add_Antibiotic->Incubate Observe Observe cell viability at regular intervals Incubate->Observe Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) that kills all cells within the timeframe Observe->Determine_MIC End End Determine_MIC->End

Workflow for determining the optimal antibiotic concentration.

Detailed Protocol:

  • Cell Plating: Seed untransfected cells at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., 24- or 96-well).[13][14]

  • Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations.

    • G418: Test concentrations from 100 µg/mL to 2000 µg/mL.[13]

    • This compound: Test concentrations from 50 µg/mL to 1000 µg/mL.[4][14]

  • Incubation and Monitoring: Incubate the cells and monitor their viability every 2 days for 7 to 14 days. Replace the selective medium every 2-3 days.[13][14]

  • Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the untransfected cells within the desired timeframe (typically 7-10 days).[1]

Stable Cell Line Generation

Start Start Transfection Transfect cells with the expression vector containing the resistance gene Start->Transfection Recovery Allow cells to recover and express the resistance gene (24-48 hours) Transfection->Recovery Selection Add the predetermined optimal concentration of G418 or This compound to the medium Recovery->Selection Culture_and_Observe Culture for 1-2 weeks, replacing selective medium every 2-3 days. Observe for resistant colony formation Selection->Culture_and_Observe Isolate_Colonies Isolate and expand individual resistant colonies Culture_and_Observe->Isolate_Colonies Characterize Characterize the clonal cell lines for gene expression and phenotype Isolate_Colonies->Characterize End End Characterize->End

Workflow for generating a stable cell line.

Detailed Protocol:

  • Transfection: Transfect the desired mammalian cells with the plasmid vector containing the gene of interest and the appropriate resistance gene (neo for G418 or hph for this compound).[15]

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[16][17]

  • Selection: After the recovery period, replace the medium with fresh medium containing the predetermined optimal concentration of G418 or this compound.[15]

  • Culture and Observation: Continue to culture the cells in the selective medium, replacing it every 2-3 days.[15] Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process can take 1 to 2 weeks.[15]

  • Isolation of Clones: Once distinct colonies have formed, they can be isolated using cloning cylinders or by limiting dilution.

  • Expansion and Characterization: Expand the isolated clones and characterize them to confirm the stable integration and expression of the gene of interest.

Conclusion and Recommendations

Both G418 and this compound are effective selection antibiotics for generating stable mammalian cell lines. The choice between them should be guided by empirical data for the specific cell line being used.

  • Perform a kill curve: This is a critical first step to determine the optimal antibiotic concentration for your specific cell line, saving time and resources in the long run.

  • Consult the literature: As demonstrated by the provided data, the selection efficiency can vary significantly between cell lines. A literature search for your cell line of interest may provide a good starting point for antibiotic choice and concentration.

  • Consider dual selection: For experiments requiring the stable expression of two different genes, G418 and this compound can be used in combination for dual selection, as their resistance genes are distinct.[5]

  • Be aware of off-target effects: Keep in mind the potential for metabolic and other cellular changes induced by the selection antibiotic when analyzing your experimental data.

By carefully considering these factors and following robust experimental protocols, researchers can successfully utilize G418 and this compound to generate reliable stable cell lines for a wide range of applications.

References

Unraveling Cross-Resistance: A Comparative Analysis of Hygromycin B and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Hygromycin B's cross-resistance profile with other aminoglycosides, supported by experimental data and detailed methodologies.

This compound, an aminocyclitol antibiotic, is widely utilized as a selection agent in molecular biology and has seen use in veterinary medicine. Its mechanism of action, like other aminoglycosides, involves the inhibition of protein synthesis by binding to the ribosome. However, the emergence of resistance poses a significant challenge. This guide delves into the cross-resistance patterns between this compound and other common aminoglycosides, providing a framework for informed antibiotic selection and the development of novel therapeutic strategies.

Quantitative Analysis of Cross-Resistance

The cross-resistance profile of an antibiotic is critically dependent on the underlying resistance mechanism. For this compound, the two primary mechanisms are enzymatic inactivation by phosphotransferases and alterations in the ribosomal binding site through mutations in the 16S rRNA.

Enzymatic Resistance: The Role of this compound Phosphotransferase

The most common mechanism of resistance to this compound is the enzymatic phosphorylation of the antibiotic by this compound phosphotransferase (HPT), encoded by the hph gene. This modification prevents the antibiotic from binding to its ribosomal target. Crucially, studies on the substrate specificity of HPT (specifically the APH(4)-Ia enzyme) have shown it to be highly specific for this compound. One study that tested a panel of 14 other aminoglycosides found that none served as a substrate for this enzyme. This suggests that for resistance conferred by this specific phosphotransferase, cross-resistance with other aminoglycosides is minimal to non-existent.

Table 1: Substrate Specificity of this compound Phosphotransferase (APH(4)-Ia)

AminoglycosideSubstrate for APH(4)-Ia
This compound Yes
AmikacinNo
ApramycinNo
GentamicinNo
G418 (Geneticin)No
KanamycinNo
NeomycinNo
NetilmicinNo
ParomomycinNo
SisomicinNo
SpectinomycinNo
StreptomycinNo
TobramycinNo
Destomycin ANo

Data compiled from studies on the substrate specificity of this compound phosphotransferase.

Ribosomal Resistance: The Impact of 16S rRNA Mutations

Resistance to this compound can also arise from mutations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind. These mutations can alter the binding pocket, reducing the affinity of the antibiotic. Unlike the specific enzymatic resistance, ribosomal mutations can sometimes lead to broader cross-resistance profiles.

Table 2: Comparative Minimum Inhibitory Concentrations (µg/mL) of Aminoglycosides Against Susceptible and Resistant Bacterial Strains

OrganismResistance MechanismThis compoundKanamycinNeomycinGentamicinStreptomycin
Escherichia coli (Wild-Type)-150220.54
Escherichia coli (with hph gene)Enzymatic (Phosphorylation)>1000220.54
Mycobacterium smegmatis (Wild-Type)-102.51.251.250.6
M. smegmatis (16S rRNA U1406C)Ribosomal Mutation80----
M. smegmatis (16S rRNA C1496U)Ribosomal Mutation80----
M. smegmatis (16S rRNA U1498C)Ribosomal Mutation20----

Note: The presented MIC values are approximate and can vary depending on the specific strain and experimental conditions. Data is compiled from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

Accurate determination of cross-resistance relies on standardized and reproducible experimental methodologies. The following are detailed protocols for key experiments used to assess antibiotic susceptibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of antibiotics (this compound and other aminoglycosides)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can be adapted to evaluate cross-resistance by testing a resistant strain against a panel of antibiotics.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare Antibiotic Gradients: In a 96-well plate, create a two-dimensional gradient of two antibiotics. Serially dilute antibiotic A down the columns and antibiotic B across the rows.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). For cross-resistance analysis, a strain resistant to antibiotic A is tested against a range of concentrations of antibiotic B to determine its MIC.

Visualizing Resistance Mechanisms and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway of aminoglycoside resistance and the experimental workflow for assessing antibiotic susceptibility.

Aminoglycoside_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Aminoglycoside Aminoglycoside (e.g., this compound) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to A-site Enzymatic_Modification Enzymatic Modification (e.g., Phosphorylation) Aminoglycoside->Enzymatic_Modification Target for Efflux_Pump Efflux Pump Aminoglycoside->Efflux_Pump Protein_Synthesis Protein Synthesis Ribosomal_Mutation Ribosomal Alteration (16S rRNA Mutation) Ribosome->Ribosomal_Mutation Site of p1 Ribosome->p1 Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to Hph Hygromycin Phosphotransferase (hph) Hph->Aminoglycoside Inactivates Ribosomal_Mutation->Ribosome Alters binding site Efflux_Pump->Aminoglycoside p1->Protein_Synthesis Inhibition

Caption: Mechanisms of Aminoglycoside Resistance.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_checkerboard Checkerboard Assay (Optional) cluster_analysis Data Analysis & Interpretation Start Start: Isolate Bacterial Strain Culture Culture Bacteria to Logarithmic Growth Phase Start->Culture Standardize Standardize Inoculum (e.g., 0.5 McFarland) Culture->Standardize Prepare_Plates Prepare 96-well Plates with Serial Dilutions of Antibiotics Standardize->Prepare_Plates Prepare_Gradient Prepare 2D Gradient of Two Antibiotics in 96-well Plate Standardize->Prepare_Gradient Inoculate Inoculate Plates with Standardized Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Compile_Data Compile MIC Data into Table Read_MIC->Compile_Data Inoculate_Checker Inoculate Plate Prepare_Gradient->Inoculate_Checker Incubate_Checker Incubate Inoculate_Checker->Incubate_Checker Analyze_FIC Analyze FIC Index (Synergy/Antagonism) Incubate_Checker->Analyze_FIC Analyze_FIC->Compile_Data Compare Compare MICs of this compound with other Aminoglycosides Compile_Data->Compare Conclusion Draw Conclusions on Cross-Resistance Profile Compare->Conclusion

Caption: Workflow for Antibiotic Susceptibility Testing.

References

Unraveling Cross-Resistance: A Comparative Analysis of Hygromycin B and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Hygromycin B's cross-resistance profile with other aminoglycosides, supported by experimental data and detailed methodologies.

This compound, an aminocyclitol antibiotic, is widely utilized as a selection agent in molecular biology and has seen use in veterinary medicine. Its mechanism of action, like other aminoglycosides, involves the inhibition of protein synthesis by binding to the ribosome. However, the emergence of resistance poses a significant challenge. This guide delves into the cross-resistance patterns between this compound and other common aminoglycosides, providing a framework for informed antibiotic selection and the development of novel therapeutic strategies.

Quantitative Analysis of Cross-Resistance

The cross-resistance profile of an antibiotic is critically dependent on the underlying resistance mechanism. For this compound, the two primary mechanisms are enzymatic inactivation by phosphotransferases and alterations in the ribosomal binding site through mutations in the 16S rRNA.

Enzymatic Resistance: The Role of this compound Phosphotransferase

The most common mechanism of resistance to this compound is the enzymatic phosphorylation of the antibiotic by this compound phosphotransferase (HPT), encoded by the hph gene. This modification prevents the antibiotic from binding to its ribosomal target. Crucially, studies on the substrate specificity of HPT (specifically the APH(4)-Ia enzyme) have shown it to be highly specific for this compound. One study that tested a panel of 14 other aminoglycosides found that none served as a substrate for this enzyme. This suggests that for resistance conferred by this specific phosphotransferase, cross-resistance with other aminoglycosides is minimal to non-existent.

Table 1: Substrate Specificity of this compound Phosphotransferase (APH(4)-Ia)

AminoglycosideSubstrate for APH(4)-Ia
This compound Yes
AmikacinNo
ApramycinNo
GentamicinNo
G418 (Geneticin)No
KanamycinNo
NeomycinNo
NetilmicinNo
ParomomycinNo
SisomicinNo
SpectinomycinNo
StreptomycinNo
TobramycinNo
Destomycin ANo

Data compiled from studies on the substrate specificity of this compound phosphotransferase.

Ribosomal Resistance: The Impact of 16S rRNA Mutations

Resistance to this compound can also arise from mutations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind. These mutations can alter the binding pocket, reducing the affinity of the antibiotic. Unlike the specific enzymatic resistance, ribosomal mutations can sometimes lead to broader cross-resistance profiles.

Table 2: Comparative Minimum Inhibitory Concentrations (µg/mL) of Aminoglycosides Against Susceptible and Resistant Bacterial Strains

OrganismResistance MechanismThis compoundKanamycinNeomycinGentamicinStreptomycin
Escherichia coli (Wild-Type)-150220.54
Escherichia coli (with hph gene)Enzymatic (Phosphorylation)>1000220.54
Mycobacterium smegmatis (Wild-Type)-102.51.251.250.6
M. smegmatis (16S rRNA U1406C)Ribosomal Mutation80----
M. smegmatis (16S rRNA C1496U)Ribosomal Mutation80----
M. smegmatis (16S rRNA U1498C)Ribosomal Mutation20----

Note: The presented MIC values are approximate and can vary depending on the specific strain and experimental conditions. Data is compiled from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

Accurate determination of cross-resistance relies on standardized and reproducible experimental methodologies. The following are detailed protocols for key experiments used to assess antibiotic susceptibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of antibiotics (this compound and other aminoglycosides)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can be adapted to evaluate cross-resistance by testing a resistant strain against a panel of antibiotics.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare Antibiotic Gradients: In a 96-well plate, create a two-dimensional gradient of two antibiotics. Serially dilute antibiotic A down the columns and antibiotic B across the rows.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). For cross-resistance analysis, a strain resistant to antibiotic A is tested against a range of concentrations of antibiotic B to determine its MIC.

Visualizing Resistance Mechanisms and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway of aminoglycoside resistance and the experimental workflow for assessing antibiotic susceptibility.

Aminoglycoside_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Aminoglycoside Aminoglycoside (e.g., this compound) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to A-site Enzymatic_Modification Enzymatic Modification (e.g., Phosphorylation) Aminoglycoside->Enzymatic_Modification Target for Efflux_Pump Efflux Pump Aminoglycoside->Efflux_Pump Protein_Synthesis Protein Synthesis Ribosomal_Mutation Ribosomal Alteration (16S rRNA Mutation) Ribosome->Ribosomal_Mutation Site of p1 Ribosome->p1 Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to Hph Hygromycin Phosphotransferase (hph) Hph->Aminoglycoside Inactivates Ribosomal_Mutation->Ribosome Alters binding site Efflux_Pump->Aminoglycoside p1->Protein_Synthesis Inhibition

Caption: Mechanisms of Aminoglycoside Resistance.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_checkerboard Checkerboard Assay (Optional) cluster_analysis Data Analysis & Interpretation Start Start: Isolate Bacterial Strain Culture Culture Bacteria to Logarithmic Growth Phase Start->Culture Standardize Standardize Inoculum (e.g., 0.5 McFarland) Culture->Standardize Prepare_Plates Prepare 96-well Plates with Serial Dilutions of Antibiotics Standardize->Prepare_Plates Prepare_Gradient Prepare 2D Gradient of Two Antibiotics in 96-well Plate Standardize->Prepare_Gradient Inoculate Inoculate Plates with Standardized Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Compile_Data Compile MIC Data into Table Read_MIC->Compile_Data Inoculate_Checker Inoculate Plate Prepare_Gradient->Inoculate_Checker Incubate_Checker Incubate Inoculate_Checker->Incubate_Checker Analyze_FIC Analyze FIC Index (Synergy/Antagonism) Incubate_Checker->Analyze_FIC Analyze_FIC->Compile_Data Compare Compare MICs of this compound with other Aminoglycosides Compile_Data->Compare Conclusion Draw Conclusions on Cross-Resistance Profile Compare->Conclusion

Caption: Workflow for Antibiotic Susceptibility Testing.

References

Evaluating the Stability of Hygromycin B Resistance Over Passages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the development of stable cell lines, the longevity of selectable marker expression is a critical concern. The gradual loss of antibiotic resistance in the absence of selective pressure can lead to a heterogeneous cell population and diminished expression of the gene of interest. This guide provides a comparative analysis of the stability of Hygromycin B resistance over extended cell culture passages, benchmarked against other commonly used selection agents, Puromycin (B1679871) and G418. This document offers experimental protocols to empower researchers to make informed decisions for their specific cell line engineering projects.

Comparison of Common Selection Antibiotics

The choice of a selection antibiotic is a crucial step in establishing stable cell lines. The ideal antibiotic should be potent, act rapidly, and result in a stable population of resistant cells with minimal off-target effects. Below is a summary of the key characteristics of this compound, Puromycin, and G418.

FeatureThis compoundPuromycinG418 (Geneticin®)
Mechanism of Action Inhibits protein synthesis by binding to the 80S ribosomal subunit, disrupting translocation.Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA.Inhibits protein synthesis by binding to the 80S ribosomal subunit.
Resistance Gene Hygromycin phosphotransferase (hph, hyg)Puromycin N-acetyl-transferase (pac)Neomycin phosphotransferase II (neo, nptII)
Mechanism of Resistance Phosphorylation and inactivation of the antibiotic.Acetylation and inactivation of the antibiotic.Phosphorylation and inactivation of the antibiotic.
Typical Working Concentration (Mammalian Cells) 100 - 1000 µg/mL1 - 10 µg/mL200 - 2000 µg/mL
Selection Time Slower, typically 7-14 days to kill sensitive cells.Faster, often kills sensitive cells within 2-4 days.Moderate, typically 5-10 days to kill sensitive cells.
Reported Stringency HighVery HighModerate to High

Stability of Resistance Over Passages: A Comparative Overview

While the intrinsic stability of an integrated transgene can vary depending on the integration site and the cell line, the stringency of the selection marker plays a significant role in the long-term maintenance of a resistant population.

This compound is generally considered a stringent selection agent. Due to its high efficacy at relatively low concentrations, cells typically require a high level of expression of the hygromycin phosphotransferase gene to survive. This high threshold for resistance may contribute to a more stable resistant population over time, as even a partial silencing of the resistance gene could lead to cell death in the presence of the antibiotic. Anecdotal evidence suggests that hygromycin-selected clones tend to maintain their phenotype robustly.

Puromycin is known for its rapid and potent action, making it a very stringent selection marker. The low concentrations required for selection mean that non-resistant cells are eliminated quickly and efficiently. This stringency is thought to favor the survival of clones with stable and high expression of the resistance gene, potentially leading to excellent long-term stability.

G418 is a widely used selection agent, but it is often considered less stringent than puromycin and this compound. The higher concentrations required for selection can sometimes lead to the survival of "leaky" or transiently resistant clones. Over time, and in the absence of continuous selection pressure, cell populations selected with G418 may be more prone to losing their resistant phenotype due to gene silencing or other instability mechanisms.

Experimental Protocol: Evaluating the Stability of Antibiotic Resistance

To quantitatively assess the stability of antibiotic resistance in your specific cell line, the following experimental workflow can be employed. This protocol is designed to compare the stability of this compound, Puromycin, and G418 resistance over 50 passages in the absence of selective pressure.

I. Initial Cell Line Generation and Characterization
  • Transfection: Transfect the parental cell line with expression vectors containing the gene of interest and the respective antibiotic resistance genes (this compound, Puromycin, and G418).

  • Selection: Select stable pools of resistant cells using the predetermined optimal concentration of each antibiotic. This concentration should be determined by a kill curve experiment on the parental cell line.

  • Initial IC50 Determination: Once stable pools are established, determine the initial half-maximal inhibitory concentration (IC50) for each antibiotic. This will serve as the baseline for resistance levels.

II. Long-Term Culture Without Selection Pressure
  • Passaging: Culture the three stable cell pools (this compound-resistant, Puromycin-resistant, and G418-resistant) in antibiotic-free medium.

  • Consistent Passaging Schedule: Passage the cells consistently (e.g., every 3-4 days) for a total of 50 passages.

  • Cryopreservation: At regular intervals (e.g., every 10 passages: P10, P20, P30, P40, P50), cryopreserve aliquots of each cell population for later analysis.

III. Analysis of Resistance Stability
  • Thaw and Recover: Thaw the cryopreserved cells from each time point (P0, P10, P20, P30, P40, P50) and allow them to recover for a few passages in antibiotic-free medium.

  • IC50 Determination at Each Time Point: For each cell population at each time point, perform a dose-response assay to determine the IC50 of the corresponding antibiotic.

  • Flow Cytometry Analysis (Optional): If the expression vector also contains a fluorescent reporter gene (e.g., GFP), use flow cytometry to quantify the percentage of fluorescent cells at each time point. This can serve as a surrogate marker for the expression of the linked resistance gene.

  • Data Analysis: Plot the IC50 values (and/or percentage of fluorescent cells) against the passage number for each antibiotic. A steeper decline in the curve indicates a faster loss of resistance.

Visualizing the Experimental Workflow

G Experimental Workflow for Evaluating Resistance Stability cluster_0 I. Cell Line Generation cluster_1 II. Long-Term Culture (Antibiotic-Free) cluster_2 III. Stability Analysis Transfection Transfect Cells with Hygro, Puro, G418 Vectors Selection Select Stable Pools Transfection->Selection IC50_P0 Determine Initial IC50 (P0) Selection->IC50_P0 Passaging Passage Cells for 50 Generations IC50_P0->Passaging Cryopreservation Cryopreserve at P10, P20, P30, P40, P50 Passaging->Cryopreservation Thaw Thaw and Recover Cells Cryopreservation->Thaw IC50_Analysis Determine IC50 at Each Time Point Thaw->IC50_Analysis Flow_Cytometry Flow Cytometry for Reporter Gene (Optional) Thaw->Flow_Cytometry Data_Analysis Plot IC50 vs. Passage Number IC50_Analysis->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing antibiotic resistance stability.

Signaling Pathways and Cellular Stress

The mechanism of action of these antibiotics, primarily the inhibition of protein synthesis, induces a cellular stress response. While the primary resistance mechanism is the enzymatic inactivation of the antibiotic, the cellular context of stress and response can influence the long-term stability of the resistant phenotype.

This compound, by causing ribosomal pausing and mistranslation, can trigger the Ribotoxic Stress Response (RSR) . This pathway involves the activation of MAP kinases (p38 and JNK), which can lead to a variety of cellular outcomes, including apoptosis or the activation of survival pathways. Cells that can better manage this stress may be more likely to survive selection and maintain stable transgene expression.

The resistance mechanism itself is a direct enzymatic reaction and does not involve a complex signaling cascade. The hygromycin phosphotransferase (HPT) enzyme directly detoxifies the antibiotic.

Visualizing the this compound Resistance Mechanism

G This compound Mechanism of Action and Resistance HygB This compound Ribosome 80S Ribosome HygB->Ribosome Binds to Protein_Synthesis Protein Synthesis HygB->Protein_Synthesis Inhibits Inactive_HygB Inactive this compound Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to HPT_Gene hph Gene HPT_Protein Hygromycin Phosphotransferase (HPT) HPT_Gene->HPT_Protein Expresses ADP ADP HPT_Protein->ADP HPT_Protein->Inactive_HygB Phosphorylates ATP ATP ATP->HPT_Protein

Caption: this compound action and enzymatic inactivation.

Conclusion and Recommendations

The stability of antibiotic resistance is a critical factor in the generation of reliable stable cell lines. While direct comparative data on the long-term stability of this compound resistance versus other markers is not extensively published, the stringency of the selection agent is a key determinant.

  • For applications requiring the highest stringency and potentially greater long-term stability, Puromycin and this compound are recommended. The potent nature of these antibiotics is more likely to eliminate cells with unstable or low-level expression of the resistance marker.

  • G418 remains a viable option, particularly for cell lines that are sensitive to Puromycin or this compound, but researchers should be mindful of the potential for a less stable phenotype over extended culture.

  • It is highly recommended that researchers perform a stability study, as outlined in this guide, for their specific cell line and expression system. This will provide empirical data to make the most informed decision for their long-term experiments.

By carefully selecting the appropriate antibiotic and validating the stability of the resulting cell lines, researchers can enhance the reproducibility and reliability of their findings in drug development and other scientific endeavors.

Evaluating the Stability of Hygromycin B Resistance Over Passages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the development of stable cell lines, the longevity of selectable marker expression is a critical concern. The gradual loss of antibiotic resistance in the absence of selective pressure can lead to a heterogeneous cell population and diminished expression of the gene of interest. This guide provides a comparative analysis of the stability of Hygromycin B resistance over extended cell culture passages, benchmarked against other commonly used selection agents, Puromycin and G418. This document offers experimental protocols to empower researchers to make informed decisions for their specific cell line engineering projects.

Comparison of Common Selection Antibiotics

The choice of a selection antibiotic is a crucial step in establishing stable cell lines. The ideal antibiotic should be potent, act rapidly, and result in a stable population of resistant cells with minimal off-target effects. Below is a summary of the key characteristics of this compound, Puromycin, and G418.

FeatureThis compoundPuromycinG418 (Geneticin®)
Mechanism of Action Inhibits protein synthesis by binding to the 80S ribosomal subunit, disrupting translocation.Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA.Inhibits protein synthesis by binding to the 80S ribosomal subunit.
Resistance Gene Hygromycin phosphotransferase (hph, hyg)Puromycin N-acetyl-transferase (pac)Neomycin phosphotransferase II (neo, nptII)
Mechanism of Resistance Phosphorylation and inactivation of the antibiotic.Acetylation and inactivation of the antibiotic.Phosphorylation and inactivation of the antibiotic.
Typical Working Concentration (Mammalian Cells) 100 - 1000 µg/mL1 - 10 µg/mL200 - 2000 µg/mL
Selection Time Slower, typically 7-14 days to kill sensitive cells.Faster, often kills sensitive cells within 2-4 days.Moderate, typically 5-10 days to kill sensitive cells.
Reported Stringency HighVery HighModerate to High

Stability of Resistance Over Passages: A Comparative Overview

While the intrinsic stability of an integrated transgene can vary depending on the integration site and the cell line, the stringency of the selection marker plays a significant role in the long-term maintenance of a resistant population.

This compound is generally considered a stringent selection agent. Due to its high efficacy at relatively low concentrations, cells typically require a high level of expression of the hygromycin phosphotransferase gene to survive. This high threshold for resistance may contribute to a more stable resistant population over time, as even a partial silencing of the resistance gene could lead to cell death in the presence of the antibiotic. Anecdotal evidence suggests that hygromycin-selected clones tend to maintain their phenotype robustly.

Puromycin is known for its rapid and potent action, making it a very stringent selection marker. The low concentrations required for selection mean that non-resistant cells are eliminated quickly and efficiently. This stringency is thought to favor the survival of clones with stable and high expression of the resistance gene, potentially leading to excellent long-term stability.

G418 is a widely used selection agent, but it is often considered less stringent than puromycin and this compound. The higher concentrations required for selection can sometimes lead to the survival of "leaky" or transiently resistant clones. Over time, and in the absence of continuous selection pressure, cell populations selected with G418 may be more prone to losing their resistant phenotype due to gene silencing or other instability mechanisms.

Experimental Protocol: Evaluating the Stability of Antibiotic Resistance

To quantitatively assess the stability of antibiotic resistance in your specific cell line, the following experimental workflow can be employed. This protocol is designed to compare the stability of this compound, Puromycin, and G418 resistance over 50 passages in the absence of selective pressure.

I. Initial Cell Line Generation and Characterization
  • Transfection: Transfect the parental cell line with expression vectors containing the gene of interest and the respective antibiotic resistance genes (this compound, Puromycin, and G418).

  • Selection: Select stable pools of resistant cells using the predetermined optimal concentration of each antibiotic. This concentration should be determined by a kill curve experiment on the parental cell line.

  • Initial IC50 Determination: Once stable pools are established, determine the initial half-maximal inhibitory concentration (IC50) for each antibiotic. This will serve as the baseline for resistance levels.

II. Long-Term Culture Without Selection Pressure
  • Passaging: Culture the three stable cell pools (this compound-resistant, Puromycin-resistant, and G418-resistant) in antibiotic-free medium.

  • Consistent Passaging Schedule: Passage the cells consistently (e.g., every 3-4 days) for a total of 50 passages.

  • Cryopreservation: At regular intervals (e.g., every 10 passages: P10, P20, P30, P40, P50), cryopreserve aliquots of each cell population for later analysis.

III. Analysis of Resistance Stability
  • Thaw and Recover: Thaw the cryopreserved cells from each time point (P0, P10, P20, P30, P40, P50) and allow them to recover for a few passages in antibiotic-free medium.

  • IC50 Determination at Each Time Point: For each cell population at each time point, perform a dose-response assay to determine the IC50 of the corresponding antibiotic.

  • Flow Cytometry Analysis (Optional): If the expression vector also contains a fluorescent reporter gene (e.g., GFP), use flow cytometry to quantify the percentage of fluorescent cells at each time point. This can serve as a surrogate marker for the expression of the linked resistance gene.

  • Data Analysis: Plot the IC50 values (and/or percentage of fluorescent cells) against the passage number for each antibiotic. A steeper decline in the curve indicates a faster loss of resistance.

Visualizing the Experimental Workflow

G Experimental Workflow for Evaluating Resistance Stability cluster_0 I. Cell Line Generation cluster_1 II. Long-Term Culture (Antibiotic-Free) cluster_2 III. Stability Analysis Transfection Transfect Cells with Hygro, Puro, G418 Vectors Selection Select Stable Pools Transfection->Selection IC50_P0 Determine Initial IC50 (P0) Selection->IC50_P0 Passaging Passage Cells for 50 Generations IC50_P0->Passaging Cryopreservation Cryopreserve at P10, P20, P30, P40, P50 Passaging->Cryopreservation Thaw Thaw and Recover Cells Cryopreservation->Thaw IC50_Analysis Determine IC50 at Each Time Point Thaw->IC50_Analysis Flow_Cytometry Flow Cytometry for Reporter Gene (Optional) Thaw->Flow_Cytometry Data_Analysis Plot IC50 vs. Passage Number IC50_Analysis->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing antibiotic resistance stability.

Signaling Pathways and Cellular Stress

The mechanism of action of these antibiotics, primarily the inhibition of protein synthesis, induces a cellular stress response. While the primary resistance mechanism is the enzymatic inactivation of the antibiotic, the cellular context of stress and response can influence the long-term stability of the resistant phenotype.

This compound, by causing ribosomal pausing and mistranslation, can trigger the Ribotoxic Stress Response (RSR) . This pathway involves the activation of MAP kinases (p38 and JNK), which can lead to a variety of cellular outcomes, including apoptosis or the activation of survival pathways. Cells that can better manage this stress may be more likely to survive selection and maintain stable transgene expression.

The resistance mechanism itself is a direct enzymatic reaction and does not involve a complex signaling cascade. The hygromycin phosphotransferase (HPT) enzyme directly detoxifies the antibiotic.

Visualizing the this compound Resistance Mechanism

G This compound Mechanism of Action and Resistance HygB This compound Ribosome 80S Ribosome HygB->Ribosome Binds to Protein_Synthesis Protein Synthesis HygB->Protein_Synthesis Inhibits Inactive_HygB Inactive this compound Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to HPT_Gene hph Gene HPT_Protein Hygromycin Phosphotransferase (HPT) HPT_Gene->HPT_Protein Expresses ADP ADP HPT_Protein->ADP HPT_Protein->Inactive_HygB Phosphorylates ATP ATP ATP->HPT_Protein

Caption: this compound action and enzymatic inactivation.

Conclusion and Recommendations

The stability of antibiotic resistance is a critical factor in the generation of reliable stable cell lines. While direct comparative data on the long-term stability of this compound resistance versus other markers is not extensively published, the stringency of the selection agent is a key determinant.

  • For applications requiring the highest stringency and potentially greater long-term stability, Puromycin and this compound are recommended. The potent nature of these antibiotics is more likely to eliminate cells with unstable or low-level expression of the resistance marker.

  • G418 remains a viable option, particularly for cell lines that are sensitive to Puromycin or this compound, but researchers should be mindful of the potential for a less stable phenotype over extended culture.

  • It is highly recommended that researchers perform a stability study, as outlined in this guide, for their specific cell line and expression system. This will provide empirical data to make the most informed decision for their long-term experiments.

By carefully selecting the appropriate antibiotic and validating the stability of the resulting cell lines, researchers can enhance the reproducibility and reliability of their findings in drug development and other scientific endeavors.

A Head-to-Head Comparison of Selection Markers for CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-Cas9 gene editing, the choice of a selection marker is a critical step that can significantly impact the efficiency and success of their experiments. This guide provides an objective, data-driven comparison of the most commonly used selection markers—antibiotic resistance genes, fluorescent reporters, and enzyme-based systems—to empower informed decision-making in your research.

The selection of an appropriate marker is paramount for isolating and enriching cells that have been successfully edited, a crucial step given that the efficiency of CRISPR-Cas9 editing can vary. This guide delves into the mechanisms, quantitative performance, and experimental protocols for each major class of selection markers, offering a comprehensive resource for optimizing your CRISPR workflows.

At a Glance: Side-by-Side Comparison of CRISPR Selection Markers

To facilitate a quick and easy comparison, the following table summarizes the key characteristics of the three main types of selection markers used in CRISPR-Cas9 experiments.

FeatureAntibiotic Resistance MarkersFluorescent ReportersEnzyme-Based Markers
Principle of Selection Survival of cells in the presence of a cytotoxic antibiotic.Physical separation of fluorescently labeled cells from a mixed population.Positive or negative selection based on enzymatic conversion of a substrate.
Selection Method Drug treatment.Fluorescence-Activated Cell Sorting (FACS).Drug treatment or substrate-based selection.
Efficiency of Enrichment High; can achieve near-pure populations of edited cells.High; can enrich populations by 3-5 fold or more.[1]High; enables both positive and negative selection strategies.[2][3]
Throughput High; suitable for large-scale screens.Lower than antibiotic selection; dependent on FACS availability and speed.High for positive selection; can be adapted for high-throughput screening.
Potential for Off-Target Effects Low risk of direct off-target cleavage, but random integration of the resistance cassette can occur.[4][5][6][7][8]Minimal; selection is based on a physical property (fluorescence).Low risk of direct off-target cleavage, but potential for off-target effects of the selection agent.
Cell Viability Can be affected by antibiotic toxicity, even in resistant cells.Generally high, as it is a non-toxic method of selection.Dependent on the specific enzyme and substrate used.
"Scarless" Editing Requires an additional step to remove the resistance cassette for scarless edits.Amenable to scarless editing as no foreign gene needs to be retained.Can be designed for scarless editing, particularly with negative selection strategies.
Cost Generally lower cost for antibiotics.Higher initial cost for FACS equipment and maintenance.Varies depending on the specific enzyme and substrate.

In-Depth Analysis of Selection Markers

Antibiotic Resistance Markers: The Workhorse of Selection

Antibiotic resistance genes are the most widely used selection markers in CRISPR-Cas9 experiments due to their simplicity, high efficiency, and cost-effectiveness. The principle is straightforward: cells that successfully integrate the donor template containing the antibiotic resistance gene will survive in the presence of the corresponding antibiotic, while unedited cells will be eliminated.

Commonly Used Antibiotic Resistance Markers and Their Working Concentrations:

AntibioticResistance GeneTypical Working Concentration (Mammalian Cells)
Puromycin (B1679871)Puromycin N-acetyl-transferase (pac)0.5-10 µg/mL
Neomycin (G418)Neomycin phosphotransferase II (nptII or neo)100-800 µg/mL[9]
Hygromycin BThis compound phosphotransferase (hph)100-500 µg/mL[10]
Blasticidin SBlasticidin S deaminase (bsd)2-20 µg/mL

Experimental Workflow for Antibiotic Selection:

G cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Selection & Expansion cluster_3 Validation Donor Plasmid Donor Plasmid Co-transfection Co-transfection Donor Plasmid->Co-transfection sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid->Co-transfection Cell Seeding Cell Seeding Cell Seeding->Co-transfection Antibiotic Treatment Antibiotic Treatment Co-transfection->Antibiotic Treatment Colony Picking Colony Picking Antibiotic Treatment->Colony Picking Kill Curve Kill Curve Kill Curve->Antibiotic Treatment Determine concentration Expansion Expansion Colony Picking->Expansion Genomic DNA Extraction Genomic DNA Extraction Expansion->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Functional Assays Functional Assays PCR & Sequencing->Functional Assays

Figure 1. Workflow for CRISPR editing with antibiotic selection.

Detailed Experimental Protocol: Puromycin Selection of CRISPR-Edited Mammalian Cells

  • Determine Optimal Puromycin Concentration (Kill Curve):

    • Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth.

    • The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL). Include a no-antibiotic control.

    • Incubate the cells and monitor cell viability daily for 3-7 days.

    • The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within 3-5 days.

  • Co-transfection of CRISPR Plasmids:

    • Seed the target cells in a 6-well plate the day before transfection to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the Cas9/sgRNA expression plasmid and the donor plasmid containing the puromycin resistance cassette using a suitable transfection reagent.

  • Puromycin Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days.

    • Monitor the cells for the death of non-resistant cells and the emergence of resistant colonies. Selection is typically complete within 7-14 days.

  • Isolation and Expansion of Edited Clones:

    • Once distinct colonies are visible, wash the plate with PBS and use cloning cylinders or a sterile pipette tip to isolate individual colonies.

    • Transfer each colony to a separate well of a 24-well plate and expand the clonal populations.

  • Validation of Gene Edit:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the target region and confirm the desired genetic modification by Sanger sequencing or next-generation sequencing (NGS).

    • Further validate the edit at the protein level using Western blotting or functional assays.

Fluorescent Reporters: Precision Sorting of Edited Cells

Fluorescent reporters, such as Green Fluorescent Protein (GFP) and its variants, offer a powerful alternative for selecting edited cells. In this method, the donor template includes the sequence for a fluorescent protein. Successfully edited cells will express the fluorescent protein and can be isolated from the mixed cell population using Fluorescence-Activated Cell Sorting (FACS).

Comparison of Common Fluorescent Proteins:

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Brightness (Relative)Photostability
EGFP488507+++Good
mCherry587610++Excellent[11]
mNeonGreen506517+++++Good[12]
TagRFP-T555584+++Good[12]
mRuby2559600++++Moderate[12]

Experimental Workflow for Fluorescent Reporter-Based Selection:

G cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Selection & Expansion cluster_3 Validation Donor Plasmid (with FP) Donor Plasmid (with FP) Co-transfection Co-transfection Donor Plasmid (with FP)->Co-transfection sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid->Co-transfection Cell Seeding Cell Seeding Cell Seeding->Co-transfection FACS Sorting FACS Sorting Co-transfection->FACS Sorting Single-cell Plating Single-cell Plating FACS Sorting->Single-cell Plating Colony Expansion Colony Expansion Single-cell Plating->Colony Expansion Genomic DNA Extraction Genomic DNA Extraction Colony Expansion->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Functional Assays Functional Assays PCR & Sequencing->Functional Assays

Figure 2. Workflow for CRISPR editing with fluorescent reporter selection.

Detailed Experimental Protocol: FACS-Based Selection of GFP-Positive CRISPR-Edited Cells

  • Co-transfection of CRISPR Plasmids:

    • Follow the same procedure as for antibiotic selection, co-transfecting the Cas9/sgRNA expression plasmid and the donor plasmid containing the GFP cassette.

  • Cell Preparation for FACS:

    • 48-72 hours post-transfection, harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS and resuspend them in FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA) at a concentration of 1-10 x 10^6 cells/mL.

    • Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Fluorescence-Activated Cell Sorting (FACS):

    • Use a flow cytometer with the appropriate laser and filter set for GFP detection (e.g., 488 nm excitation and 510/20 nm emission filter).

    • Use a non-transfected cell sample to set the negative gate for GFP fluorescence.

    • Sort the GFP-positive cells into a collection tube containing cell culture medium. For clonal isolation, sort single cells into individual wells of a 96-well plate.

  • Expansion of Sorted Cells:

    • Culture the sorted cells (either as a pool or as single-cell clones) to expand the population of edited cells.

  • Validation of Gene Edit:

    • Perform genomic DNA extraction, PCR, and sequencing to confirm the desired genetic modification, as described for antibiotic selection.

Enzyme-Based Markers: Leveraging Positive and Negative Selection

Enzyme-based selection markers provide a versatile approach that can be used for both positive and negative selection. This dual capability is particularly useful for more complex genome editing strategies, such as scarless gene editing or the selection of rare editing events.

Common Enzyme-Based Selection Systems:

EnzymeSubstrateSelection TypeMechanism
Hygromycin Phosphotransferase (HPT) This compoundPositiveInactivates the antibiotic this compound.
Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK) Ganciclovir (B1264)NegativeConverts the non-toxic prodrug ganciclovir into a toxic compound, leading to cell death.[13][14][15]
Cytosine Deaminase/Uracil Phosphoribosyltransferase (CD/UPRT) 5-Fluorocytosine (5-FC)NegativeConverts the non-toxic prodrug 5-FC into the toxic compound 5-fluorouracil.[2][3]

Signaling Pathway for Negative Selection with HSV-TK:

G cluster_0 Cellular Uptake cluster_1 Enzymatic Conversion cluster_2 Cellular Effect Ganciclovir (Prodrug) Ganciclovir (Prodrug) HSV-TK HSV-TK Ganciclovir (Prodrug)->HSV-TK Ganciclovir-monophosphate Ganciclovir-monophosphate HSV-TK->Ganciclovir-monophosphate Phosphorylation Cellular Kinases Cellular Kinases Ganciclovir-monophosphate->Cellular Kinases Ganciclovir-triphosphate (Toxic) Ganciclovir-triphosphate (Toxic) Cellular Kinases->Ganciclovir-triphosphate (Toxic) DNA Polymerase DNA Polymerase Ganciclovir-triphosphate (Toxic)->DNA Polymerase Inhibition Chain Termination Chain Termination DNA Polymerase->Chain Termination Apoptosis Apoptosis Chain Termination->Apoptosis

Figure 3. Mechanism of HSV-TK/Ganciclovir negative selection.

Detailed Experimental Protocol: Negative Selection using HSV-TK

This protocol is often used in a two-step editing process to remove the selection marker after the initial positive selection, resulting in a "scarless" edit.

  • Initial Positive Selection:

    • Perform CRISPR-Cas9 editing using a donor plasmid that contains both a positive selection marker (e.g., an antibiotic resistance gene) and the HSV-TK gene, flanked by recognition sites for a site-specific recombinase (e.g., loxP sites for Cre recombinase).

    • Select for successfully edited cells using the positive selection marker (e.g., puromycin).

  • Excision of the Selection Cassette:

    • Transfect the positively selected cells with a plasmid expressing the corresponding recombinase (e.g., Cre recombinase). This will excise the DNA sequence between the recognition sites, including the positive and negative selection markers.

  • Negative Selection with Ganciclovir:

    • Treat the cells with ganciclovir. Cells that have not successfully excised the HSV-TK gene will convert ganciclovir into its toxic form and undergo apoptosis.

    • Cells that have successfully excised the selection cassette will survive, resulting in a population of cells with the desired "scarless" gene edit.

  • Validation:

    • Confirm the excision of the selection cassette and the final desired gene edit by PCR and sequencing.

Concluding Remarks

The choice of a selection marker for CRISPR-Cas9 experiments is a multifaceted decision that depends on the specific experimental goals, available resources, and the cell type being used. Antibiotic resistance markers offer a simple and robust method for enriching edited cells, particularly for high-throughput applications. Fluorescent reporters, coupled with FACS, provide a precise and non-toxic method for isolating edited cells and are well-suited for applications where cell viability is critical. Enzyme-based markers, with their capacity for both positive and negative selection, offer a sophisticated tool for advanced genome editing strategies, including the generation of scarless modifications.

By carefully considering the advantages and disadvantages of each selection system, as outlined in this guide, researchers can optimize their CRISPR-Cas9 workflows to achieve higher efficiency and more reliable results in their pursuit of groundbreaking discoveries.

References

A Head-to-Head Comparison of Selection Markers for CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-Cas9 gene editing, the choice of a selection marker is a critical step that can significantly impact the efficiency and success of their experiments. This guide provides an objective, data-driven comparison of the most commonly used selection markers—antibiotic resistance genes, fluorescent reporters, and enzyme-based systems—to empower informed decision-making in your research.

The selection of an appropriate marker is paramount for isolating and enriching cells that have been successfully edited, a crucial step given that the efficiency of CRISPR-Cas9 editing can vary. This guide delves into the mechanisms, quantitative performance, and experimental protocols for each major class of selection markers, offering a comprehensive resource for optimizing your CRISPR workflows.

At a Glance: Side-by-Side Comparison of CRISPR Selection Markers

To facilitate a quick and easy comparison, the following table summarizes the key characteristics of the three main types of selection markers used in CRISPR-Cas9 experiments.

FeatureAntibiotic Resistance MarkersFluorescent ReportersEnzyme-Based Markers
Principle of Selection Survival of cells in the presence of a cytotoxic antibiotic.Physical separation of fluorescently labeled cells from a mixed population.Positive or negative selection based on enzymatic conversion of a substrate.
Selection Method Drug treatment.Fluorescence-Activated Cell Sorting (FACS).Drug treatment or substrate-based selection.
Efficiency of Enrichment High; can achieve near-pure populations of edited cells.High; can enrich populations by 3-5 fold or more.[1]High; enables both positive and negative selection strategies.[2][3]
Throughput High; suitable for large-scale screens.Lower than antibiotic selection; dependent on FACS availability and speed.High for positive selection; can be adapted for high-throughput screening.
Potential for Off-Target Effects Low risk of direct off-target cleavage, but random integration of the resistance cassette can occur.[4][5][6][7][8]Minimal; selection is based on a physical property (fluorescence).Low risk of direct off-target cleavage, but potential for off-target effects of the selection agent.
Cell Viability Can be affected by antibiotic toxicity, even in resistant cells.Generally high, as it is a non-toxic method of selection.Dependent on the specific enzyme and substrate used.
"Scarless" Editing Requires an additional step to remove the resistance cassette for scarless edits.Amenable to scarless editing as no foreign gene needs to be retained.Can be designed for scarless editing, particularly with negative selection strategies.
Cost Generally lower cost for antibiotics.Higher initial cost for FACS equipment and maintenance.Varies depending on the specific enzyme and substrate.

In-Depth Analysis of Selection Markers

Antibiotic Resistance Markers: The Workhorse of Selection

Antibiotic resistance genes are the most widely used selection markers in CRISPR-Cas9 experiments due to their simplicity, high efficiency, and cost-effectiveness. The principle is straightforward: cells that successfully integrate the donor template containing the antibiotic resistance gene will survive in the presence of the corresponding antibiotic, while unedited cells will be eliminated.

Commonly Used Antibiotic Resistance Markers and Their Working Concentrations:

AntibioticResistance GeneTypical Working Concentration (Mammalian Cells)
PuromycinPuromycin N-acetyl-transferase (pac)0.5-10 µg/mL
Neomycin (G418)Neomycin phosphotransferase II (nptII or neo)100-800 µg/mL[9]
Hygromycin BThis compound phosphotransferase (hph)100-500 µg/mL[10]
Blasticidin SBlasticidin S deaminase (bsd)2-20 µg/mL

Experimental Workflow for Antibiotic Selection:

G cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Selection & Expansion cluster_3 Validation Donor Plasmid Donor Plasmid Co-transfection Co-transfection Donor Plasmid->Co-transfection sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid->Co-transfection Cell Seeding Cell Seeding Cell Seeding->Co-transfection Antibiotic Treatment Antibiotic Treatment Co-transfection->Antibiotic Treatment Colony Picking Colony Picking Antibiotic Treatment->Colony Picking Kill Curve Kill Curve Kill Curve->Antibiotic Treatment Determine concentration Expansion Expansion Colony Picking->Expansion Genomic DNA Extraction Genomic DNA Extraction Expansion->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Functional Assays Functional Assays PCR & Sequencing->Functional Assays

Figure 1. Workflow for CRISPR editing with antibiotic selection.

Detailed Experimental Protocol: Puromycin Selection of CRISPR-Edited Mammalian Cells

  • Determine Optimal Puromycin Concentration (Kill Curve):

    • Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth.

    • The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL). Include a no-antibiotic control.

    • Incubate the cells and monitor cell viability daily for 3-7 days.

    • The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within 3-5 days.

  • Co-transfection of CRISPR Plasmids:

    • Seed the target cells in a 6-well plate the day before transfection to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the Cas9/sgRNA expression plasmid and the donor plasmid containing the puromycin resistance cassette using a suitable transfection reagent.

  • Puromycin Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days.

    • Monitor the cells for the death of non-resistant cells and the emergence of resistant colonies. Selection is typically complete within 7-14 days.

  • Isolation and Expansion of Edited Clones:

    • Once distinct colonies are visible, wash the plate with PBS and use cloning cylinders or a sterile pipette tip to isolate individual colonies.

    • Transfer each colony to a separate well of a 24-well plate and expand the clonal populations.

  • Validation of Gene Edit:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the target region and confirm the desired genetic modification by Sanger sequencing or next-generation sequencing (NGS).

    • Further validate the edit at the protein level using Western blotting or functional assays.

Fluorescent Reporters: Precision Sorting of Edited Cells

Fluorescent reporters, such as Green Fluorescent Protein (GFP) and its variants, offer a powerful alternative for selecting edited cells. In this method, the donor template includes the sequence for a fluorescent protein. Successfully edited cells will express the fluorescent protein and can be isolated from the mixed cell population using Fluorescence-Activated Cell Sorting (FACS).

Comparison of Common Fluorescent Proteins:

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Brightness (Relative)Photostability
EGFP488507+++Good
mCherry587610++Excellent[11]
mNeonGreen506517+++++Good[12]
TagRFP-T555584+++Good[12]
mRuby2559600++++Moderate[12]

Experimental Workflow for Fluorescent Reporter-Based Selection:

G cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Selection & Expansion cluster_3 Validation Donor Plasmid (with FP) Donor Plasmid (with FP) Co-transfection Co-transfection Donor Plasmid (with FP)->Co-transfection sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid sgRNA/Cas9 Plasmid->Co-transfection Cell Seeding Cell Seeding Cell Seeding->Co-transfection FACS Sorting FACS Sorting Co-transfection->FACS Sorting Single-cell Plating Single-cell Plating FACS Sorting->Single-cell Plating Colony Expansion Colony Expansion Single-cell Plating->Colony Expansion Genomic DNA Extraction Genomic DNA Extraction Colony Expansion->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Functional Assays Functional Assays PCR & Sequencing->Functional Assays

Figure 2. Workflow for CRISPR editing with fluorescent reporter selection.

Detailed Experimental Protocol: FACS-Based Selection of GFP-Positive CRISPR-Edited Cells

  • Co-transfection of CRISPR Plasmids:

    • Follow the same procedure as for antibiotic selection, co-transfecting the Cas9/sgRNA expression plasmid and the donor plasmid containing the GFP cassette.

  • Cell Preparation for FACS:

    • 48-72 hours post-transfection, harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS and resuspend them in FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA) at a concentration of 1-10 x 10^6 cells/mL.

    • Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Fluorescence-Activated Cell Sorting (FACS):

    • Use a flow cytometer with the appropriate laser and filter set for GFP detection (e.g., 488 nm excitation and 510/20 nm emission filter).

    • Use a non-transfected cell sample to set the negative gate for GFP fluorescence.

    • Sort the GFP-positive cells into a collection tube containing cell culture medium. For clonal isolation, sort single cells into individual wells of a 96-well plate.

  • Expansion of Sorted Cells:

    • Culture the sorted cells (either as a pool or as single-cell clones) to expand the population of edited cells.

  • Validation of Gene Edit:

    • Perform genomic DNA extraction, PCR, and sequencing to confirm the desired genetic modification, as described for antibiotic selection.

Enzyme-Based Markers: Leveraging Positive and Negative Selection

Enzyme-based selection markers provide a versatile approach that can be used for both positive and negative selection. This dual capability is particularly useful for more complex genome editing strategies, such as scarless gene editing or the selection of rare editing events.

Common Enzyme-Based Selection Systems:

EnzymeSubstrateSelection TypeMechanism
Hygromycin Phosphotransferase (HPT) This compoundPositiveInactivates the antibiotic this compound.
Herpes Simplex Virus Thymidine Kinase (HSV-TK) GanciclovirNegativeConverts the non-toxic prodrug ganciclovir into a toxic compound, leading to cell death.[13][14][15]
Cytosine Deaminase/Uracil Phosphoribosyltransferase (CD/UPRT) 5-Fluorocytosine (5-FC)NegativeConverts the non-toxic prodrug 5-FC into the toxic compound 5-fluorouracil.[2][3]

Signaling Pathway for Negative Selection with HSV-TK:

G cluster_0 Cellular Uptake cluster_1 Enzymatic Conversion cluster_2 Cellular Effect Ganciclovir (Prodrug) Ganciclovir (Prodrug) HSV-TK HSV-TK Ganciclovir (Prodrug)->HSV-TK Ganciclovir-monophosphate Ganciclovir-monophosphate HSV-TK->Ganciclovir-monophosphate Phosphorylation Cellular Kinases Cellular Kinases Ganciclovir-monophosphate->Cellular Kinases Ganciclovir-triphosphate (Toxic) Ganciclovir-triphosphate (Toxic) Cellular Kinases->Ganciclovir-triphosphate (Toxic) DNA Polymerase DNA Polymerase Ganciclovir-triphosphate (Toxic)->DNA Polymerase Inhibition Chain Termination Chain Termination DNA Polymerase->Chain Termination Apoptosis Apoptosis Chain Termination->Apoptosis

Figure 3. Mechanism of HSV-TK/Ganciclovir negative selection.

Detailed Experimental Protocol: Negative Selection using HSV-TK

This protocol is often used in a two-step editing process to remove the selection marker after the initial positive selection, resulting in a "scarless" edit.

  • Initial Positive Selection:

    • Perform CRISPR-Cas9 editing using a donor plasmid that contains both a positive selection marker (e.g., an antibiotic resistance gene) and the HSV-TK gene, flanked by recognition sites for a site-specific recombinase (e.g., loxP sites for Cre recombinase).

    • Select for successfully edited cells using the positive selection marker (e.g., puromycin).

  • Excision of the Selection Cassette:

    • Transfect the positively selected cells with a plasmid expressing the corresponding recombinase (e.g., Cre recombinase). This will excise the DNA sequence between the recognition sites, including the positive and negative selection markers.

  • Negative Selection with Ganciclovir:

    • Treat the cells with ganciclovir. Cells that have not successfully excised the HSV-TK gene will convert ganciclovir into its toxic form and undergo apoptosis.

    • Cells that have successfully excised the selection cassette will survive, resulting in a population of cells with the desired "scarless" gene edit.

  • Validation:

    • Confirm the excision of the selection cassette and the final desired gene edit by PCR and sequencing.

Concluding Remarks

The choice of a selection marker for CRISPR-Cas9 experiments is a multifaceted decision that depends on the specific experimental goals, available resources, and the cell type being used. Antibiotic resistance markers offer a simple and robust method for enriching edited cells, particularly for high-throughput applications. Fluorescent reporters, coupled with FACS, provide a precise and non-toxic method for isolating edited cells and are well-suited for applications where cell viability is critical. Enzyme-based markers, with their capacity for both positive and negative selection, offer a sophisticated tool for advanced genome editing strategies, including the generation of scarless modifications.

By carefully considering the advantages and disadvantages of each selection system, as outlined in this guide, researchers can optimize their CRISPR-Cas9 workflows to achieve higher efficiency and more reliable results in their pursuit of groundbreaking discoveries.

References

Blasticidin vs. Hygromycin B: A Researcher's Guide to Selecting the Right Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of a stable cell line is a critical step to ensure reliable and reproducible experimental outcomes. This often involves the use of selectable markers, such as antibiotic resistance genes, to eliminate non-transfected cells. Blasticidin and Hygromycin B are two commonly used antibiotics for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in choosing the optimal selection agent for your specific needs.

At a Glance: Key Differences

FeatureBlasticidinThis compound
Mechanism of Action Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1]Inhibits translocation of tRNA and mRNA on the ribosome.[2]
Resistance Gene bsr (blasticidin S deaminase), BSD[3]hph (this compound phosphotransferase)[4]
Typical Working Concentration (Mammalian Cells) 2-10 µg/mL[5][6]50-500 µg/mL[7][8]
Selection Time Typically 7-14 days[5][9]Typically 10-14 days[10]
Stability in Media (4°C) Up to 2 weeks[9]Stable for extended periods
Cost Generally higher per unit massGenerally lower per unit mass

Mechanism of Action: A Tale of Two Ribosomal Inhibitors

Both Blasticidin and this compound exert their cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. However, they do so through distinct mechanisms.

Blasticidin acts on the large ribosomal subunit, where it inhibits the termination step of translation and, to a lesser extent, peptide bond formation.[11] It effectively freezes the ribosome at the stop codon, preventing the release of the newly synthesized polypeptide chain.

This compound , on the other hand, is an aminoglycoside antibiotic that binds to the small ribosomal subunit.[2] Its primary mode of action is the inhibition of translocation, the process by which the ribosome moves along the mRNA template.[2] This disruption leads to premature termination of translation and the production of truncated, non-functional proteins.

cluster_blasticidin Blasticidin Mechanism cluster_hygromycin This compound Mechanism Blasticidin Blasticidin LargeRibosomalSubunit Large Ribosomal Subunit (P-site) Blasticidin->LargeRibosomalSubunit Binds to PeptideBondFormation Peptide Bond Formation LargeRibosomalSubunit->PeptideBondFormation Inhibits TranslationTermination Translation Termination LargeRibosomalSubunit->TranslationTermination Inhibits ProteinSynthesis Protein Synthesis Halted PeptideBondFormation->ProteinSynthesis TranslationTermination->ProteinSynthesis HygromycinB This compound SmallRibosomalSubunit Small Ribosomal Subunit (A-site) HygromycinB->SmallRibosomalSubunit Binds to tRNA_Translocation tRNA Translocation SmallRibosomalSubunit->tRNA_Translocation Inhibits mRNA_Translocation mRNA Translocation SmallRibosomalSubunit->mRNA_Translocation Inhibits ProteinSynthesis_H Protein Synthesis Halted tRNA_Translocation->ProteinSynthesis_H mRNA_Translocation->ProteinSynthesis_H

Figure 1: Mechanisms of action for Blasticidin and this compound.

Performance in Cell Line Selection

The choice between Blasticidin and this compound often comes down to the specific requirements of the experiment, including the cell type, the desired speed of selection, and the potential for off-target effects.

Working Concentrations and Selection Time

A critical step in establishing a stable cell line is determining the optimal antibiotic concentration through a kill curve experiment. This ensures efficient elimination of non-transfected cells while minimizing toxicity to the resistant population.

AntibioticCell TypeRecommended Concentration RangeTypical Selection Time
BlasticidinMammalian2-10 µg/mL[5][6]7-14 days[5][9]
E. coli50-100 µg/mL[6]1-2 days
Yeast25-300 µg/mL[6]3-5 days
This compoundMammalian50-500 µg/mL[7][8]10-14 days[10]
E. coli50-100 µg/mL[8]1-2 days
Plant Cells20-200 µg/mL2-4 weeks

Blasticidin generally requires a lower working concentration and can result in a shorter selection period compared to this compound.[5][9] This can be advantageous when time is a critical factor.

Stability and Storage

Both antibiotics are stable for extended periods when stored correctly. Blasticidin stock solutions are stable for up to 2 weeks at 4°C and up to 8 weeks at -20°C.[9] this compound solutions are also stable for years at 4°C.[10]

Experimental Protocols

Kill Curve Determination

Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected cells.

Protocol:

  • Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency.

  • Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. For Blasticidin, a typical range is 0-15 µg/mL.[12] For this compound, a range of 0-1000 µg/mL is often used.[10] Include a no-antibiotic control.

  • Incubation and Observation: Incubate the cells and replace the selective medium every 2-3 days. Observe the cells daily for signs of cytotoxicity.

  • Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.[10][12]

Start Plate Parental Cells AddAntibiotic Add Serial Dilutions of Antibiotic Start->AddAntibiotic Incubate Incubate & Observe Daily AddAntibiotic->Incubate ReplaceMedium Replace Selective Medium Every 2-3 Days Incubate->ReplaceMedium Repeat Evaluate Determine Lowest Concentration for 100% Cell Death in 7-14 Days Incubate->Evaluate ReplaceMedium->Incubate End Optimal Concentration Identified Evaluate->End

Figure 2: Workflow for determining the optimal antibiotic concentration.

Stable Cell Line Selection

Objective: To generate a pure population of cells that have stably integrated the gene of interest and the antibiotic resistance marker.

Protocol:

  • Transfection: Transfect the target cells with the expression vector containing the gene of interest and the appropriate antibiotic resistance gene (bsr for Blasticidin or hph for this compound).

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

  • Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of either Blasticidin or this compound.

  • Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until isolated colonies of resistant cells appear.

  • Expansion: Pick individual colonies and expand them in selective medium to generate clonal stable cell lines.

Potential Off-Target Effects and Considerations

While effective for selection, it is important to be aware of potential off-target effects of these antibiotics. One study has shown that this compound can alter the expression of glucose-regulated genes in Caco-2 cells, leading to increased glucose consumption and changes in the expression of hexose (B10828440) transporters.[13] Another study indicated that overexpression of the Blasticidin resistance gene (bsr) could be toxic to certain keratinocyte cell lines.[14] These findings highlight the importance of thorough characterization of stable cell lines to ensure that the observed phenotypes are due to the expression of the gene of interest and not a consequence of the selection process itself.

Dual Selection Strategies

In some experimental designs, it is necessary to introduce and select for two different transgenes simultaneously. Both Blasticidin and this compound can be used in dual selection protocols with other antibiotics such as G418 or Puromycin.[15][16] When performing dual selection, it is crucial to perform a kill curve for the combination of antibiotics, as the effective concentration of each may be lower than when used individually.

Cost Comparison

The cost of selection antibiotics can be a significant factor in experimental planning. The following table provides an approximate cost comparison based on currently available pricing from major suppliers. Prices can vary depending on the supplier, purity, and formulation (powder vs. solution).

AntibioticFormulationQuantityApproximate Cost (USD)
Blasticidin S HClPowder25 mg$170 - $180[17][18]
Solution (10 mg/mL)10 x 1 mL~$520[19]
This compoundPowder100 mg$90 - $130[20]
Solution (50 mg/mL)10 mL~$110[21]

While the initial cost per milligram of Blasticidin is higher, its lower working concentration may offset some of the cost difference in the long run, depending on the scale of the experiments.

Conclusion: Making the Right Choice

The decision between Blasticidin and this compound depends on several factors specific to your experimental setup.

Choose Blasticidin if:

  • Rapid selection is a priority.

  • You are working with a cell line that is sensitive to lower antibiotic concentrations.

  • Your experimental budget can accommodate a potentially higher initial cost.

Choose this compound if:

  • You are working with a cell line that has been previously validated with this antibiotic.

  • Cost-effectiveness is a major consideration.

  • A slightly longer selection timeline is acceptable.

Ultimately, the best practice is to perform a thorough literature search for your specific cell line and, if necessary, conduct a pilot experiment to determine the most effective and efficient selection agent for your research. By carefully considering the factors outlined in this guide, researchers can confidently select the appropriate antibiotic to generate high-quality stable cell lines for their downstream applications.

References

Blasticidin vs. Hygromycin B: A Researcher's Guide to Selecting the Right Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of a stable cell line is a critical step to ensure reliable and reproducible experimental outcomes. This often involves the use of selectable markers, such as antibiotic resistance genes, to eliminate non-transfected cells. Blasticidin and Hygromycin B are two commonly used antibiotics for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in choosing the optimal selection agent for your specific needs.

At a Glance: Key Differences

FeatureBlasticidinThis compound
Mechanism of Action Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1]Inhibits translocation of tRNA and mRNA on the ribosome.[2]
Resistance Gene bsr (blasticidin S deaminase), BSD[3]hph (this compound phosphotransferase)[4]
Typical Working Concentration (Mammalian Cells) 2-10 µg/mL[5][6]50-500 µg/mL[7][8]
Selection Time Typically 7-14 days[5][9]Typically 10-14 days[10]
Stability in Media (4°C) Up to 2 weeks[9]Stable for extended periods
Cost Generally higher per unit massGenerally lower per unit mass

Mechanism of Action: A Tale of Two Ribosomal Inhibitors

Both Blasticidin and this compound exert their cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. However, they do so through distinct mechanisms.

Blasticidin acts on the large ribosomal subunit, where it inhibits the termination step of translation and, to a lesser extent, peptide bond formation.[11] It effectively freezes the ribosome at the stop codon, preventing the release of the newly synthesized polypeptide chain.

This compound , on the other hand, is an aminoglycoside antibiotic that binds to the small ribosomal subunit.[2] Its primary mode of action is the inhibition of translocation, the process by which the ribosome moves along the mRNA template.[2] This disruption leads to premature termination of translation and the production of truncated, non-functional proteins.

cluster_blasticidin Blasticidin Mechanism cluster_hygromycin This compound Mechanism Blasticidin Blasticidin LargeRibosomalSubunit Large Ribosomal Subunit (P-site) Blasticidin->LargeRibosomalSubunit Binds to PeptideBondFormation Peptide Bond Formation LargeRibosomalSubunit->PeptideBondFormation Inhibits TranslationTermination Translation Termination LargeRibosomalSubunit->TranslationTermination Inhibits ProteinSynthesis Protein Synthesis Halted PeptideBondFormation->ProteinSynthesis TranslationTermination->ProteinSynthesis HygromycinB This compound SmallRibosomalSubunit Small Ribosomal Subunit (A-site) HygromycinB->SmallRibosomalSubunit Binds to tRNA_Translocation tRNA Translocation SmallRibosomalSubunit->tRNA_Translocation Inhibits mRNA_Translocation mRNA Translocation SmallRibosomalSubunit->mRNA_Translocation Inhibits ProteinSynthesis_H Protein Synthesis Halted tRNA_Translocation->ProteinSynthesis_H mRNA_Translocation->ProteinSynthesis_H

Figure 1: Mechanisms of action for Blasticidin and this compound.

Performance in Cell Line Selection

The choice between Blasticidin and this compound often comes down to the specific requirements of the experiment, including the cell type, the desired speed of selection, and the potential for off-target effects.

Working Concentrations and Selection Time

A critical step in establishing a stable cell line is determining the optimal antibiotic concentration through a kill curve experiment. This ensures efficient elimination of non-transfected cells while minimizing toxicity to the resistant population.

AntibioticCell TypeRecommended Concentration RangeTypical Selection Time
BlasticidinMammalian2-10 µg/mL[5][6]7-14 days[5][9]
E. coli50-100 µg/mL[6]1-2 days
Yeast25-300 µg/mL[6]3-5 days
This compoundMammalian50-500 µg/mL[7][8]10-14 days[10]
E. coli50-100 µg/mL[8]1-2 days
Plant Cells20-200 µg/mL2-4 weeks

Blasticidin generally requires a lower working concentration and can result in a shorter selection period compared to this compound.[5][9] This can be advantageous when time is a critical factor.

Stability and Storage

Both antibiotics are stable for extended periods when stored correctly. Blasticidin stock solutions are stable for up to 2 weeks at 4°C and up to 8 weeks at -20°C.[9] this compound solutions are also stable for years at 4°C.[10]

Experimental Protocols

Kill Curve Determination

Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected cells.

Protocol:

  • Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency.

  • Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. For Blasticidin, a typical range is 0-15 µg/mL.[12] For this compound, a range of 0-1000 µg/mL is often used.[10] Include a no-antibiotic control.

  • Incubation and Observation: Incubate the cells and replace the selective medium every 2-3 days. Observe the cells daily for signs of cytotoxicity.

  • Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.[10][12]

Start Plate Parental Cells AddAntibiotic Add Serial Dilutions of Antibiotic Start->AddAntibiotic Incubate Incubate & Observe Daily AddAntibiotic->Incubate ReplaceMedium Replace Selective Medium Every 2-3 Days Incubate->ReplaceMedium Repeat Evaluate Determine Lowest Concentration for 100% Cell Death in 7-14 Days Incubate->Evaluate ReplaceMedium->Incubate End Optimal Concentration Identified Evaluate->End

Figure 2: Workflow for determining the optimal antibiotic concentration.

Stable Cell Line Selection

Objective: To generate a pure population of cells that have stably integrated the gene of interest and the antibiotic resistance marker.

Protocol:

  • Transfection: Transfect the target cells with the expression vector containing the gene of interest and the appropriate antibiotic resistance gene (bsr for Blasticidin or hph for this compound).

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

  • Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of either Blasticidin or this compound.

  • Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until isolated colonies of resistant cells appear.

  • Expansion: Pick individual colonies and expand them in selective medium to generate clonal stable cell lines.

Potential Off-Target Effects and Considerations

While effective for selection, it is important to be aware of potential off-target effects of these antibiotics. One study has shown that this compound can alter the expression of glucose-regulated genes in Caco-2 cells, leading to increased glucose consumption and changes in the expression of hexose transporters.[13] Another study indicated that overexpression of the Blasticidin resistance gene (bsr) could be toxic to certain keratinocyte cell lines.[14] These findings highlight the importance of thorough characterization of stable cell lines to ensure that the observed phenotypes are due to the expression of the gene of interest and not a consequence of the selection process itself.

Dual Selection Strategies

In some experimental designs, it is necessary to introduce and select for two different transgenes simultaneously. Both Blasticidin and this compound can be used in dual selection protocols with other antibiotics such as G418 or Puromycin.[15][16] When performing dual selection, it is crucial to perform a kill curve for the combination of antibiotics, as the effective concentration of each may be lower than when used individually.

Cost Comparison

The cost of selection antibiotics can be a significant factor in experimental planning. The following table provides an approximate cost comparison based on currently available pricing from major suppliers. Prices can vary depending on the supplier, purity, and formulation (powder vs. solution).

AntibioticFormulationQuantityApproximate Cost (USD)
Blasticidin S HClPowder25 mg$170 - $180[17][18]
Solution (10 mg/mL)10 x 1 mL~$520[19]
This compoundPowder100 mg$90 - $130[20]
Solution (50 mg/mL)10 mL~$110[21]

While the initial cost per milligram of Blasticidin is higher, its lower working concentration may offset some of the cost difference in the long run, depending on the scale of the experiments.

Conclusion: Making the Right Choice

The decision between Blasticidin and this compound depends on several factors specific to your experimental setup.

Choose Blasticidin if:

  • Rapid selection is a priority.

  • You are working with a cell line that is sensitive to lower antibiotic concentrations.

  • Your experimental budget can accommodate a potentially higher initial cost.

Choose this compound if:

  • You are working with a cell line that has been previously validated with this antibiotic.

  • Cost-effectiveness is a major consideration.

  • A slightly longer selection timeline is acceptable.

Ultimately, the best practice is to perform a thorough literature search for your specific cell line and, if necessary, conduct a pilot experiment to determine the most effective and efficient selection agent for your research. By carefully considering the factors outlined in this guide, researchers can confidently select the appropriate antibiotic to generate high-quality stable cell lines for their downstream applications.

References

A Researcher's Guide to Assessing Hygromycin B: A Comparative Framework for Purity and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, genetics, and drug development, Hygromycin B is an indispensable tool for the selection and maintenance of transfected cells. However, the efficacy of this aminoglycoside antibiotic can vary between suppliers, primarily due to differences in purity and biological activity. This guide provides a comprehensive framework for objectively assessing this compound from different sources, ensuring the selection of a high-quality reagent for reproducible experimental outcomes.

The purity of a this compound solution can be a preliminary indicator of its quality, with clearer solutions generally suggesting a higher grade.[1] While visual inspection is a useful first step, rigorous quantitative analysis is necessary for a definitive assessment. The biological activity, which is the ultimate measure of the antibiotic's effectiveness, must be determined empirically for each cell line and even with new batches from the same supplier.[2][3]

Comparative Analysis of this compound Characteristics

To facilitate a direct comparison between different suppliers, it is recommended to compile the manufacturer's specifications and the experimentally determined values into a structured table. The following table provides an example of how to organize this data.

Table 1: Comparative Data for this compound from Different Suppliers (Illustrative Example)

FeatureSupplier ASupplier BSupplier CExperimental Protocol
Purity (HPLC) ≥ 90%[4]>90%[5]≥ 90%[6]High-Performance Liquid Chromatography (HPLC)
Appearance White to Creamy powder[4]Powder[5]Colorless to light brown liquid[6]Visual Inspection
Potency ≥ 1000 U/mg[4]Not specifiedNot specifiedZonal Inhibition Assay[7]
Optimal Concentration (HeLa cells) User DeterminedUser DeterminedUser DeterminedKill Curve Assay
Time to Kill (at optimal conc.) User DeterminedUser DeterminedUser DeterminedKill Curve Assay

Note: The data in this table is for illustrative purposes and should be replaced with data from specific supplier datasheets and experimental results.

Experimental Protocols

To ensure a fair and accurate comparison, it is crucial to employ standardized experimental protocols. The following sections detail the methodologies for assessing the key quality attributes of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds like this compound.[8]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound from each supplier in a suitable solvent, such as deionized water.[9] Further dilute the stock solutions to a working concentration appropriate for the HPLC system.

  • Chromatographic Conditions:

    • Column: A column suitable for aminoglycoside analysis, such as a C18 column, should be used.

    • Mobile Phase: A gradient of aqueous and organic solvents, often with an ion-pairing agent, is typically employed. The specific mobile phase composition should be optimized based on the column and system.

    • Detection: Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., ~210 nm).[8]

  • Data Analysis: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Activity Assessment: The Kill Curve Assay

The biological activity of this compound is best determined by a kill curve assay, which establishes the minimum concentration required to kill untransfected cells within a specific timeframe, typically 7 to 14 days.[2][9]

Protocol:

  • Cell Plating: Seed the desired parental cell line (e.g., HeLa, HEK293) in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluence.[2][10] Allow the cells to adhere overnight.[9]

  • Antibiotic Addition: Prepare a series of dilutions of this compound from each supplier in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/ml).[2] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.[9]

  • Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[2] Observe the cells daily for signs of cytotoxicity.

  • Medium Replacement: Refresh the selective medium every 2-3 days to maintain the antibiotic concentration.[2][10]

  • Determining the Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within the desired timeframe (e.g., 7-10 days).[9] Cell viability can be assessed visually or quantified using assays such as MTT, XTT, or WST-1.[11]

Visualizing the Processes

Diagrams can aid in understanding the experimental workflows and the mechanism of action of this compound.

experimental_workflow cluster_purity Purity Assessment cluster_activity Activity Assessment p1 Prepare this compound Samples p2 HPLC Analysis p1->p2 p3 Determine Purity (%) p2->p3 end_node Select Optimal Supplier p3->end_node a1 Plate Parental Cells a2 Add this compound Dilutions a1->a2 a3 Incubate & Observe (7-14 days) a2->a3 a4 Determine Optimal Concentration a3->a4 a4->end_node start Obtain this compound from Different Suppliers cluster_purity cluster_purity start->cluster_purity cluster_activity cluster_activity start->cluster_activity

Caption: Experimental workflow for assessing this compound purity and activity.

This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][12] It binds to the ribosomal subunit, which interferes with the translocation of tRNA and mRNA, ultimately leading to cell death.[12][13]

mechanism_of_action cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Translocation Blocked E_site E-site Protein Protein Synthesis Inhibition HygB This compound HygB->A_site Binds to mRNA mRNA tRNA tRNA tRNA->A_site CellDeath Cell Death Protein->CellDeath

Caption: Mechanism of action of this compound in inhibiting protein synthesis.

The decision-making process for selecting a supplier should be logical and data-driven, prioritizing both the quality of the product and the specific needs of the research.

Caption: Logical flow for selecting a this compound supplier.

References

A Researcher's Guide to Assessing Hygromycin B: A Comparative Framework for Purity and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, genetics, and drug development, Hygromycin B is an indispensable tool for the selection and maintenance of transfected cells. However, the efficacy of this aminoglycoside antibiotic can vary between suppliers, primarily due to differences in purity and biological activity. This guide provides a comprehensive framework for objectively assessing this compound from different sources, ensuring the selection of a high-quality reagent for reproducible experimental outcomes.

The purity of a this compound solution can be a preliminary indicator of its quality, with clearer solutions generally suggesting a higher grade.[1] While visual inspection is a useful first step, rigorous quantitative analysis is necessary for a definitive assessment. The biological activity, which is the ultimate measure of the antibiotic's effectiveness, must be determined empirically for each cell line and even with new batches from the same supplier.[2][3]

Comparative Analysis of this compound Characteristics

To facilitate a direct comparison between different suppliers, it is recommended to compile the manufacturer's specifications and the experimentally determined values into a structured table. The following table provides an example of how to organize this data.

Table 1: Comparative Data for this compound from Different Suppliers (Illustrative Example)

FeatureSupplier ASupplier BSupplier CExperimental Protocol
Purity (HPLC) ≥ 90%[4]>90%[5]≥ 90%[6]High-Performance Liquid Chromatography (HPLC)
Appearance White to Creamy powder[4]Powder[5]Colorless to light brown liquid[6]Visual Inspection
Potency ≥ 1000 U/mg[4]Not specifiedNot specifiedZonal Inhibition Assay[7]
Optimal Concentration (HeLa cells) User DeterminedUser DeterminedUser DeterminedKill Curve Assay
Time to Kill (at optimal conc.) User DeterminedUser DeterminedUser DeterminedKill Curve Assay

Note: The data in this table is for illustrative purposes and should be replaced with data from specific supplier datasheets and experimental results.

Experimental Protocols

To ensure a fair and accurate comparison, it is crucial to employ standardized experimental protocols. The following sections detail the methodologies for assessing the key quality attributes of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds like this compound.[8]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound from each supplier in a suitable solvent, such as deionized water.[9] Further dilute the stock solutions to a working concentration appropriate for the HPLC system.

  • Chromatographic Conditions:

    • Column: A column suitable for aminoglycoside analysis, such as a C18 column, should be used.

    • Mobile Phase: A gradient of aqueous and organic solvents, often with an ion-pairing agent, is typically employed. The specific mobile phase composition should be optimized based on the column and system.

    • Detection: Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., ~210 nm).[8]

  • Data Analysis: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Activity Assessment: The Kill Curve Assay

The biological activity of this compound is best determined by a kill curve assay, which establishes the minimum concentration required to kill untransfected cells within a specific timeframe, typically 7 to 14 days.[2][9]

Protocol:

  • Cell Plating: Seed the desired parental cell line (e.g., HeLa, HEK293) in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluence.[2][10] Allow the cells to adhere overnight.[9]

  • Antibiotic Addition: Prepare a series of dilutions of this compound from each supplier in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/ml).[2] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.[9]

  • Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[2] Observe the cells daily for signs of cytotoxicity.

  • Medium Replacement: Refresh the selective medium every 2-3 days to maintain the antibiotic concentration.[2][10]

  • Determining the Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within the desired timeframe (e.g., 7-10 days).[9] Cell viability can be assessed visually or quantified using assays such as MTT, XTT, or WST-1.[11]

Visualizing the Processes

Diagrams can aid in understanding the experimental workflows and the mechanism of action of this compound.

experimental_workflow cluster_purity Purity Assessment cluster_activity Activity Assessment p1 Prepare this compound Samples p2 HPLC Analysis p1->p2 p3 Determine Purity (%) p2->p3 end_node Select Optimal Supplier p3->end_node a1 Plate Parental Cells a2 Add this compound Dilutions a1->a2 a3 Incubate & Observe (7-14 days) a2->a3 a4 Determine Optimal Concentration a3->a4 a4->end_node start Obtain this compound from Different Suppliers cluster_purity cluster_purity start->cluster_purity cluster_activity cluster_activity start->cluster_activity

Caption: Experimental workflow for assessing this compound purity and activity.

This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][12] It binds to the ribosomal subunit, which interferes with the translocation of tRNA and mRNA, ultimately leading to cell death.[12][13]

mechanism_of_action cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Translocation Blocked E_site E-site Protein Protein Synthesis Inhibition HygB This compound HygB->A_site Binds to mRNA mRNA tRNA tRNA tRNA->A_site CellDeath Cell Death Protein->CellDeath

Caption: Mechanism of action of this compound in inhibiting protein synthesis.

The decision-making process for selecting a supplier should be logical and data-driven, prioritizing both the quality of the product and the specific needs of the research.

Caption: Logical flow for selecting a this compound supplier.

References

Safety Operating Guide

Proper Disposal of Hygromycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling potent antibiotics such as Hygromycin B. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. The following procedures are based on information from safety data sheets and laboratory safety resources.

Immediate Safety and Handling

This compound is a hazardous compound that is toxic if swallowed, in contact with skin, or inhaled.[1][2] Always handle this compound in accordance with your institution's safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[1][3][4] In case of a spill, absorb the material with an inert substance and transfer it to a sealed container for disposal.[3][5][6]

Disposal Procedures for this compound Waste

All materials contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware, must be treated as hazardous chemical waste.[1][3][6][7] Disposal must adhere to local, regional, and national regulations. The primary and recommended method of disposal is through a licensed professional waste disposal service.[1][3][4]

Key Disposal Steps:

  • Segregation: Keep all this compound waste separate from other laboratory waste streams. Do not mix it with regular or biohazardous waste.

  • Containment: Collect all liquid and solid waste contaminated with this compound in clearly labeled, sealed, and appropriate containers.

  • Labeling: Label the waste containers clearly as "Hazardous Chemical Waste: this compound."

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.

Inactivation and Decontamination

It is crucial to understand that standard laboratory decontamination procedures may not be effective for this compound.

  • Autoclaving: Do not autoclave this compound waste for the purpose of inactivation. this compound is heat-stable, and autoclaving will not degrade the antibiotic.[8] While autoclaving may be necessary to treat biohazardous agents in the waste, the chemically hazardous nature of this compound remains.

  • Chemical Inactivation: While some sources suggest that this compound is sensitive to high concentrations of acids, there are no standardized and validated protocols available for its chemical inactivation in a laboratory setting.[1][9] Therefore, attempting to chemically inactivate this compound before disposal is not recommended.

The following table summarizes the stability and disposal information for this compound.

ParameterInformationCitation
Recommended Disposal Method Licensed professional waste disposal service[1][3][4]
Autoclaving for Inactivation Ineffective; this compound is heat-stable[8]
Chemical Inactivation Sensitive to high concentrations of acid, but no validated lab protocol exists.[1][9]
Environmental Release Avoid release to the environment; do not empty into drains.[2][3][5][6][7]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

HygromycinB_Disposal_Workflow start This compound Waste Generated (e.g., media, stocks, contaminated labware) is_biohazard Does the waste also contain biohazardous material? start->is_biohazard autoclave Autoclave for Biohazard Decontamination is_biohazard->autoclave Yes collect_waste Collect in a designated, sealed, and labeled hazardous waste container. is_biohazard->collect_waste No autoclave->collect_waste Post-autoclaving contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor. collect_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Waste Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

Proper Disposal of Hygromycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling potent antibiotics such as Hygromycin B. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. The following procedures are based on information from safety data sheets and laboratory safety resources.

Immediate Safety and Handling

This compound is a hazardous compound that is toxic if swallowed, in contact with skin, or inhaled.[1][2] Always handle this compound in accordance with your institution's safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[1][3][4] In case of a spill, absorb the material with an inert substance and transfer it to a sealed container for disposal.[3][5][6]

Disposal Procedures for this compound Waste

All materials contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware, must be treated as hazardous chemical waste.[1][3][6][7] Disposal must adhere to local, regional, and national regulations. The primary and recommended method of disposal is through a licensed professional waste disposal service.[1][3][4]

Key Disposal Steps:

  • Segregation: Keep all this compound waste separate from other laboratory waste streams. Do not mix it with regular or biohazardous waste.

  • Containment: Collect all liquid and solid waste contaminated with this compound in clearly labeled, sealed, and appropriate containers.

  • Labeling: Label the waste containers clearly as "Hazardous Chemical Waste: this compound."

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.

Inactivation and Decontamination

It is crucial to understand that standard laboratory decontamination procedures may not be effective for this compound.

  • Autoclaving: Do not autoclave this compound waste for the purpose of inactivation. this compound is heat-stable, and autoclaving will not degrade the antibiotic.[8] While autoclaving may be necessary to treat biohazardous agents in the waste, the chemically hazardous nature of this compound remains.

  • Chemical Inactivation: While some sources suggest that this compound is sensitive to high concentrations of acids, there are no standardized and validated protocols available for its chemical inactivation in a laboratory setting.[1][9] Therefore, attempting to chemically inactivate this compound before disposal is not recommended.

The following table summarizes the stability and disposal information for this compound.

ParameterInformationCitation
Recommended Disposal Method Licensed professional waste disposal service[1][3][4]
Autoclaving for Inactivation Ineffective; this compound is heat-stable[8]
Chemical Inactivation Sensitive to high concentrations of acid, but no validated lab protocol exists.[1][9]
Environmental Release Avoid release to the environment; do not empty into drains.[2][3][5][6][7]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

HygromycinB_Disposal_Workflow start This compound Waste Generated (e.g., media, stocks, contaminated labware) is_biohazard Does the waste also contain biohazardous material? start->is_biohazard autoclave Autoclave for Biohazard Decontamination is_biohazard->autoclave Yes collect_waste Collect in a designated, sealed, and labeled hazardous waste container. is_biohazard->collect_waste No autoclave->collect_waste Post-autoclaving contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor. collect_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Waste Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling Hygromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Hygromycin B. This document provides direct, procedural guidance for the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in your research endeavors.

This compound is an aminoglycoside antibiotic that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye damage, allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1][2] Adherence to strict safety protocols is therefore essential.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment to be used when handling this compound to minimize exposure risks.[1][3]

PPE CategoryItemSpecifications & Remarks
Eye/Face Protection Safety glasses with side-shields or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5]
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4]
Body Protection Protective clothing (Lab coat)Immediately change contaminated clothing.
Respiratory Protection RespiratorTo be worn if dust or aerosols are generated.[4] Use only in a well-ventilated area.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following table outlines the procedural steps for its use in a laboratory setting.

StepProcedure
Preparation Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure eyewash stations and safety showers are easily accessible.[6]
Handling Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4][7][8] Do not eat, drink, or smoke when using this product.[3][4]
Storage Store in a well-ventilated place. Keep the container tightly closed.[4] Store in a locked-up location.[4] Recommended storage temperature is 2-8°C.[7]
Spill Cleanup For small spills, absorb with an inert material and place in an appropriate waste disposal container.[9] For large spills, prevent entry into sewers and basements.[9] In both cases, trained personnel with appropriate PPE should handle the cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others. As this compound is heat-stable, autoclaving is not a suitable method for its disposal.[10]

Waste TypeDisposal Procedure
Unused Product and Solutions Dispose of as hazardous waste.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
Contaminated Materials (e.g., gloves, labware) Dispose of in accordance with local, regional, and national regulations for hazardous waste.[3]
Empty Containers Handle as hazardous waste unless thoroughly decontaminated.[3]

Experimental Protocol Workflow

The following diagram illustrates a typical workflow for a cell culture experiment involving this compound, emphasizing the integration of safety measures at each stage.

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal A Prepare this compound Stock Solution in Biosafety Cabinet B Prepare Cell Culture Medium with Final this compound Concentration A->B C Treat Cells with this compound Containing Medium B->C D Incubate Cells under Controlled Conditions C->D E Observe and Analyze Cells D->E F Collect Liquid Waste (e.g., used media) in a Labeled Hazardous Waste Container E->F G Collect Solid Waste (e.g., contaminated tips, flasks) in a Biohazard Bag for Chemical Waste E->G H Dispose of all Waste according to Institutional Guidelines F->H G->H

Caption: Experimental workflow for using this compound in cell culture.

References

Essential Safety and Logistical Information for Handling Hygromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Hygromycin B. This document provides direct, procedural guidance for the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in your research endeavors.

This compound is an aminoglycoside antibiotic that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye damage, allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1][2] Adherence to strict safety protocols is therefore essential.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment to be used when handling this compound to minimize exposure risks.[1][3]

PPE CategoryItemSpecifications & Remarks
Eye/Face Protection Safety glasses with side-shields or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5]
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4]
Body Protection Protective clothing (Lab coat)Immediately change contaminated clothing.
Respiratory Protection RespiratorTo be worn if dust or aerosols are generated.[4] Use only in a well-ventilated area.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following table outlines the procedural steps for its use in a laboratory setting.

StepProcedure
Preparation Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure eyewash stations and safety showers are easily accessible.[6]
Handling Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4][7][8] Do not eat, drink, or smoke when using this product.[3][4]
Storage Store in a well-ventilated place. Keep the container tightly closed.[4] Store in a locked-up location.[4] Recommended storage temperature is 2-8°C.[7]
Spill Cleanup For small spills, absorb with an inert material and place in an appropriate waste disposal container.[9] For large spills, prevent entry into sewers and basements.[9] In both cases, trained personnel with appropriate PPE should handle the cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others. As this compound is heat-stable, autoclaving is not a suitable method for its disposal.[10]

Waste TypeDisposal Procedure
Unused Product and Solutions Dispose of as hazardous waste.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
Contaminated Materials (e.g., gloves, labware) Dispose of in accordance with local, regional, and national regulations for hazardous waste.[3]
Empty Containers Handle as hazardous waste unless thoroughly decontaminated.[3]

Experimental Protocol Workflow

The following diagram illustrates a typical workflow for a cell culture experiment involving this compound, emphasizing the integration of safety measures at each stage.

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal A Prepare this compound Stock Solution in Biosafety Cabinet B Prepare Cell Culture Medium with Final this compound Concentration A->B C Treat Cells with this compound Containing Medium B->C D Incubate Cells under Controlled Conditions C->D E Observe and Analyze Cells D->E F Collect Liquid Waste (e.g., used media) in a Labeled Hazardous Waste Container E->F G Collect Solid Waste (e.g., contaminated tips, flasks) in a Biohazard Bag for Chemical Waste E->G H Dispose of all Waste according to Institutional Guidelines F->H G->H

Caption: Experimental workflow for using this compound in cell culture.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.